molecular formula C9H12O2S B1294505 1-(ethylsulfonyl)-4-methylbenzene CAS No. 7569-34-8

1-(ethylsulfonyl)-4-methylbenzene

Cat. No.: B1294505
CAS No.: 7569-34-8
M. Wt: 184.26 g/mol
InChI Key: XBZQMVYXYKDYPA-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone, is a high-purity organic compound supplied for use as a building block in chemical synthesis and research applications. This reagent has the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . As a sulfone derivative, this compound serves as a versatile intermediate in organic synthesis. Researchers utilize its sulfonyl functional group, which can act as a strong electron-withdrawing group and a leaving group in various substitution and cyclization reactions . The compound is characterized by a density of approximately 1.123 g/cm³ and a boiling point of 323.7°C . This product is offered with a typical purity of 97% to 99% and is available for immediate shipment . It is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, or for application to humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfonyl-4-methylbenzene
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InChI

InChI=1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQMVYXYKDYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226600
Record name Sulfone, ethyl p-tolyl
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Molecular Weight

184.26 g/mol
Source PubChem
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CAS No.

7569-34-8
Record name 1-(Ethylsulfonyl)-4-methylbenzene
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Record name Ethyl p-tolyl sulfone
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Record name Ethyl p-tolyl sulfone
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Record name Sulfone, ethyl p-tolyl
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Record name Ethyl p-tolyl sulfone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(ethylsulfonyl)-4-methylbenzene (CAS 7569-34-8)

This guide provides a comprehensive technical overview of 1-(ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone. Synthesizing data from chemical databases and the scientific literature, this document details the compound's physicochemical properties, reliable synthesis protocols, analytical characterization methods, and its specific relevance within the pharmaceutical industry. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering professionals in their research and development endeavors.

Compound Identification and Core Properties

1-(ethylsulfonyl)-4-methylbenzene is an aromatic sulfone characterized by an ethylsulfonyl group attached to a toluene backbone. Its identity is established by the following identifiers:

  • CAS Number: 7569-34-8[1][2]

  • Molecular Formula: C₉H₁₂O₂S[1][3]

  • IUPAC Name: 1-(ethylsulfonyl)-4-methylbenzene[4]

  • Synonyms: Ethyl p-tolyl sulfone, 4-Methylphenylethyl sulfone, Ethyl 4-methylphenyl sulfone, Bempedoic acid Impurity, ETC-1002 Impurity 3[1][2]

The compound's significance in a drug development context primarily stems from its identification as a process-related impurity in the synthesis of Bempedoic Acid (ETC-1002), a novel cholesterol-lowering drug.[1][2] Understanding its properties is therefore critical for the quality control and regulatory compliance of this therapeutic agent.

Physicochemical and Computed Data Summary

The known physical, chemical, and computationally predicted properties of 1-(ethylsulfonyl)-4-methylbenzene are summarized below. This data is essential for designing experimental conditions, including solvent selection for synthesis, purification, and analytical method development.

PropertyValueSource(s)
Molecular Weight 184.26 g/mol [3][5]
Physical Form Solid, Crystalline Solid[4][6]
Melting Point 56-57 °C[7]
Boiling Point 75-76 °C at 0.05 Torr[2]
Density (Predicted) 1.123 ± 0.06 g/cm³[2]
Topological Polar Surface Area (TPSA) 42.5 Ų[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
InChI Key XBZQMVYXYKDYPA-UHFFFAOYSA-N[1][4]
Canonical SMILES CCS(=O)(=O)C1=CC=C(C=C1)C[1][7]

Synthesis and Purification Methodology

Aryl sulfones are stable and valuable structural motifs. Their synthesis can be approached through several reliable strategies. The two most common and scientifically sound approaches for preparing 1-(ethylsulfonyl)-4-methylbenzene are:

  • Oxidation of a Thioether Precursor: This involves the synthesis of ethyl p-tolyl sulfide, followed by its oxidation to the corresponding sulfone. This method is robust, and modern variations use environmentally benign oxidants like urea-hydrogen peroxide, often catalyzed, to achieve high yields and purity.[8]

  • Alkylation of a Sulfinate Salt: This is a direct and efficient method involving the nucleophilic substitution reaction between an alkali salt of p-toluenesulfinic acid and an ethylating agent. This pathway is often preferred for its high atom economy and straightforward execution.

Below is a detailed protocol based on the alkylation of sodium p-toluenesulfinate, a common and commercially available starting material.[9]

Protocol: Synthesis via Nucleophilic Alkylation

This protocol describes the synthesis of ethyl p-tolyl sulfone from sodium p-toluenesulfinate and ethyl iodide. The reaction proceeds via a classic Sₙ2 mechanism, where the sulfinate anion acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl group and displacing the iodide leaving group.

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium p-toluenesulfinate (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to dissolve the sulfinate salt. The choice of solvent is critical; it must solubilize the salt while facilitating the Sₙ2 reaction.

  • Reactant Addition: Add ethyl iodide (1.1 eq) to the solution. A slight excess of the ethylating agent ensures the complete consumption of the limiting sulfinate salt.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer, while inorganic salts remain in the aqueous layer.

  • Workup - Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white crystalline solid.[3]

G cluster_synthesis Synthesis Stage cluster_workup Aqueous Workup Stage cluster_purification Isolation & Purification Stage Reactants Sodium p-toluenesulfinate + Ethyl Iodide in DMF Reaction Heat (60-80 °C) Sₙ2 Reaction Reactants->Reaction Quench Quench with Water Reaction->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Na₂S₂O₃, Water, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize from Ethanol/Water Concentrate->Purify FinalProduct Pure 1-(ethylsulfonyl)-4-methylbenzene Purify->FinalProduct

Analytical Characterization

Confirming the identity and purity of 1-(ethylsulfonyl)-4-methylbenzene is paramount, especially in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of non-volatile aromatic compounds. A reversed-phase method is typically employed for aryl sulfones.[1]

Representative HPLC-UV Protocol:

  • System Preparation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (60:40 v/v) is a suitable starting point. The ratio can be optimized to achieve a retention time of 3-10 minutes. For related compounds, an ethanol-water mobile phase has also been effective.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm, where the phenyl sulfone chromophore exhibits strong absorbance.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Injection and Analysis: Inject 10 µL of the sample. The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural confirmation through mass fragmentation patterns and serves as an orthogonal purity assessment method.

Representative GC-MS Protocol:

  • System Preparation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole) is used.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Inlet: Split mode (e.g., 50:1 split ratio) at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in ethyl acetate.

  • Analysis: The resulting chromatogram will show the retention time of the compound, while the mass spectrum will display the molecular ion peak (M⁺) at m/z 184 and characteristic fragmentation patterns that confirm the structure.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Synthesized Material Prep Prepare Sample Solution (e.g., 50 µg/mL in ACN) Sample->Prep HPLC_Inject Inject on C18 Column Prep->HPLC_Inject GCMS_Inject Inject on DB-5ms Column Prep->GCMS_Inject HPLC_Detect UV Detection (225 nm) HPLC_Inject->HPLC_Detect HPLC_Data Chromatogram: Retention Time & Peak Area HPLC_Detect->HPLC_Data Purity Assess Purity (%) HPLC_Data->Purity GCMS_Detect EI Mass Spectrometry GCMS_Inject->GCMS_Detect GCMS_Data Chromatogram & Mass Spectrum: Retention Time & Fragmentation GCMS_Detect->GCMS_Data Identity Confirm Identity (Mass Spectrum) GCMS_Data->Identity

Application in Drug Development: An Impurity in Bempedoic Acid

The primary relevance of 1-(ethylsulfonyl)-4-methylbenzene for drug development professionals is its status as a known impurity in the manufacturing process of Bempedoic acid (ETC-1002).[2]

Bempedoic acid is a first-in-class therapeutic agent that lowers low-density lipoprotein cholesterol (LDL-C).[4][12] It functions by inhibiting ATP citrate lyase (ACL), a key enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[13][14] As a prodrug, bempedoic acid is activated specifically in the liver, which may contribute to its favorable safety profile, particularly regarding muscle-related side effects.[4]

The synthesis of complex active pharmaceutical ingredients (APIs) like bempedoic acid is a multi-step process where unreacted starting materials, intermediates, or by-products can persist as impurities in the final product.[15] 1-(ethylsulfonyl)-4-methylbenzene (often designated ETC-1002 Impurity 3) is one such process-related impurity.

Causality and Importance:

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA mandate strict control over impurities in drug substances. The presence and quantity of any impurity must be monitored and kept below established qualification thresholds to ensure patient safety and product consistency.

  • Process Optimization: The identification of 1-(ethylsulfonyl)-4-methylbenzene as an impurity drives process chemistry efforts to minimize its formation. This may involve modifying reaction conditions, changing reagents, or developing more effective purification steps.

  • Reference Standard: A well-characterized, pure sample of 1-(ethylsulfonyl)-4-methylbenzene is required as an analytical reference standard. This standard is used to validate analytical methods (like HPLC) to accurately detect and quantify its presence in batches of the Bempedoic acid API.

Safety and Handling

Based on available safety data, 1-(ethylsulfonyl)-4-methylbenzene is classified with the signal word "Warning" and is associated with the following GHS hazard statements:[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

1-(ethylsulfonyl)-4-methylbenzene is a well-defined aromatic sulfone with established physicochemical properties. While it has limited direct applications, it holds significant importance in the field of pharmaceutical development as a critical process-related impurity in the synthesis of Bempedoic acid. A thorough understanding of its synthesis, purification, and analytical detection, as detailed in this guide, is essential for chemists and scientists involved in the manufacturing and quality control of this important cardiovascular drug. The provided protocols offer a robust framework for the practical handling and analysis of this compound in a research and development setting.

References

  • CAS Common Chemistry. 1-(Ethylsulfonyl)-4-methylbenzene. Available from: [Link]

  • Sahebkar, A., & Watts, G. F. (2016). Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase. Current Atherosclerosis Reports, 18(11), 67. Available from: [Link]

  • Valentová, K., et al. (2016). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 21(11), 1549. Available from: [Link]

  • Pathy, K. (2019). Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status. Surgical Case Studies: Open Access Journal, 3(1). Available from: [Link]

  • Whitmore, F. C., & Hamilton, F. H. (1922). Sodium p-Toluenesulfinate. Organic Syntheses, 2, 59. Available from: [Link]

  • OI Analytical. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available from: [Link]

  • Matoušková, I., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 568-578. Available from: [Link]

  • Organic Syntheses. ETHYNYL p-TOLYL SULFONE. Available from: [Link]

  • VenkatRamani, S. (2016). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? ResearchGate. Available from: [Link]

  • Shintani, H. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Biocontrol Science, 16(3), 101-110. Available from: [Link]

  • Google Patents. US11613511B2 - Methods of making bempedoic acid and compositions of the same.
  • New Drug Approvals. Bempedoic Acid. Available from: [Link]

  • Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl p-Tolyl Sulfone: Structure, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the sulfone functional group represents a cornerstone of molecular design. Sulfones are recognized for their remarkable chemical stability, unique stereoelectronic properties, and their prevalence in a multitude of biologically active compounds. This guide focuses on a specific yet representative member of this class: Ethyl p-tolyl sulfone.

While not a therapeutic agent itself, ethyl p-tolyl sulfone and its synthetic precursors are of significant interest to process and analytical chemists. Its structure is closely related to reagents and potential impurities that are critical to control during drug substance manufacturing. Understanding its chemical architecture and the methodologies for its synthesis provides valuable insights into the broader chemistry of aromatic sulfones and the management of related process impurities. This document serves as a comprehensive technical resource, detailing the structure, physicochemical properties, and robust synthetic pathways for ethyl p-tolyl sulfone, grounded in established chemical principles and authoritative literature.

Chemical Structure and Physicochemical Properties

Ethyl p-tolyl sulfone, systematically named 1-(ethylsulfonyl)-4-methylbenzene, is an achiral organic compound.[1] The molecule consists of a central hexavalent sulfur atom double-bonded to two oxygen atoms. This sulfonyl group bridges an ethyl group and a p-tolyl group (a benzene ring substituted with a methyl group at the para position). The sulfur atom's tetrahedral geometry and the strong polarization of the S=O bonds contribute to the compound's high chemical and thermal stability.

start Ethyl p-tolyl sulfide (C₉H₁₂S) intermediate Ethyl p-tolyl sulfoxide (Intermediate) start->intermediate +1 eq. oxidant reagent Oxidizing Agent (e.g., H₂O₂, m-CPBA) > 2 equivalents product Ethyl p-tolyl sulfone (C₉H₁₂O₂S) intermediate->product +1 eq. oxidant sulfinate Sodium p-toluenesulfinate product Ethyl p-tolyl sulfone sulfinate->product alkylating_agent Ethylating Agent (e.g., Ethyl Tosylate, Ethyl Iodide) alkylating_agent->product solvent Polar Aprotic Solvent (e.g., DMF) byproduct Sodium Salt (e.g., NaOTs, NaI)

Sources

Ethyl 4-methylphenyl sulfone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methylphenyl Sulfone for Advanced Research

Authored by: A Senior Application Scientist

Introduction: In the landscape of medicinal chemistry and drug development, the sulfone functional group is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Aryl sulfones, in particular, serve as versatile scaffolds and key intermediates in the synthesis of complex, biologically active molecules.[2] This guide provides a comprehensive technical overview of a specific member of this class, Ethyl 4-methylphenyl sulfone (also known as Ethyl p-tolyl sulfone), tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis protocols, and its relevance within the broader context of pharmaceutical research.

Part 1: Core Molecular Profile and Physicochemical Properties

Ethyl 4-methylphenyl sulfone is an organosulfur compound featuring a sulfonyl group connected to an ethyl group and a p-tolyl (4-methylphenyl) group. This structure imparts a unique combination of polarity, stability, and reactivity, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is the foundation for all stoichiometric and analytical work.

PropertyValueSource
Molecular Formula C₉H₁₂O₂S[3]
Molecular Weight 184.26 g/mol [3]
SMILES CCS(=O)(=O)c1ccc(C)cc1[3]
InChIKey XBZQMVYXYKDYPA-UHFFFAOYSA-N[3]
Structural Representation

The three-dimensional arrangement of atoms dictates the molecule's interaction with other chemical entities, a critical aspect in drug design.

Caption: 2D Chemical Structure of Ethyl 4-methylphenyl Sulfone.

Part 2: Synthesis and Characterization

The synthesis of aryl sulfones is a well-established area of organic chemistry. While specific, optimized protocols for Ethyl 4-methylphenyl sulfone are proprietary to individual manufacturers, a general and robust synthetic strategy involves the oxidation of the corresponding sulfide precursor. This method is favored for its high yield and the ready availability of starting materials.

Proposed Synthetic Workflow: Oxidation of Ethyl 4-methylphenyl sulfide

The most direct route to Ethyl 4-methylphenyl sulfone is the oxidation of Ethyl 4-methylphenyl sulfide. This transformation can be achieved using a variety of oxidizing agents. The choice of agent is critical as it determines the reaction conditions and potential for over-oxidation.

Core Reaction: Ethyl 4-methylphenyl sulfide → Ethyl 4-methylphenyl sulfoxide → Ethyl 4-methylphenyl sulfone

synthesis_workflow start Ethyl 4-methylphenyl sulfide (Precursor) process Oxidation Reaction (Solvent: Acetic Acid or Dichloromethane) start->process reagent Oxidizing Agent (e.g., H₂O₂, m-CPBA) reagent->process product Ethyl 4-methylphenyl sulfone (Final Product) process->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Generalized workflow for the synthesis of Ethyl 4-methylphenyl sulfone.

Experimental Protocol (Illustrative):

  • Dissolution: Dissolve Ethyl 4-methylphenyl sulfide in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Oxidation: Add the oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution portion-wise at a controlled temperature (often 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the full conversion of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to neutralize excess oxidant. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized Ethyl 4-methylphenyl sulfone must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing characteristic peaks for the ethyl and p-tolyl groups and their respective chemical shifts influenced by the electron-withdrawing sulfonyl group.

  • Infrared (IR) Spectroscopy: The presence of the sulfone group is definitively identified by strong, characteristic absorption bands typically found in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming the structure.

Part 3: Applications in Drug Development and Medicinal Chemistry

The sulfone moiety is not merely a structural linker but an important pharmacophore that can influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor make it a desirable feature in many drug candidates.[2]

Role as a Versatile Intermediate

Ethyl 4-methylphenyl sulfone, and aryl sulfones in general, are valuable intermediates in the synthesis of more complex molecules. The aryl ring can be further functionalized, and the sulfone group can act as an activating group for reactions at adjacent positions. This allows for the construction of diverse molecular libraries for screening against various biological targets. For instance, the vinyl sulfone motif, which can be synthesized from precursors like Ethyl 4-methylphenyl sulfone, is found in several drug candidates, including Rigosertib and Recilisib, and is used in the design of chemotherapeutic agents.[2][4]

The Sulfone Group as a Bioisostere

In drug design, the sulfone group is often used as a bioisostere for other functional groups, such as sulfoxides, ketones, or even amide bonds. This substitution can lead to improved metabolic stability and pharmacokinetic profiles without compromising the molecule's ability to bind to its biological target.

Logical Relationship in Drug Discovery

drug_discovery_logic cluster_0 Core Synthesis cluster_1 Medicinal Chemistry Applications cluster_2 Drug Candidate Development Sulfone Ethyl 4-methylphenyl sulfone Intermediate Versatile Synthetic Intermediate Sulfone->Intermediate Bioisostere Bioisosteric Replacement Sulfone->Bioisostere Scaffold Core Molecular Scaffold Sulfone->Scaffold LeadGen Lead Generation & Optimization Intermediate->LeadGen Bioisostere->LeadGen Scaffold->LeadGen ADME Improved ADME Properties LeadGen->ADME Target Novel Drug Candidates ADME->Target

Caption: The role of Ethyl 4-methylphenyl sulfone in the drug discovery pipeline.

Part 4: Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

Ethyl 4-methylphenyl sulfone is more than just a simple organic compound; it is a key enabling tool for the modern medicinal chemist. Its straightforward synthesis, chemical stability, and the versatile reactivity endowed by the aryl sulfone moiety make it an important building block for the creation of novel therapeutics. A thorough understanding of its properties, synthesis, and potential applications is essential for researchers aiming to innovate in the field of drug discovery and development.

References

  • ETHYNYL P-TOLYL SULFONE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 17, 2026, from [Link]

  • ETHYL P-TOLYL SULFONE. (n.d.). GSRS. Retrieved January 17, 2026, from [Link]

  • 594-43-4 | Ethyl Methyl Sulfone. (n.d.). Aribo Biotechnology. Retrieved January 17, 2026, from [Link]

  • 1-Ethylsulfanylsulfonyl-4-methylbenzene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Methyl Phenyl Sulfone | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ethyl methyl sulfone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Method for preparing ethyl methyl sulfone. (n.d.). Google Patents.
  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Preparation method of phenyl methyl sulphone derivatives. (n.d.). Google Patents.
  • A New Reagent to Access Methyl Sulfones. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. (2022, April 15). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). OMICS International. Retrieved January 17, 2026, from [Link]

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Technical Guide: Physicochemical Characterization of 1-(ethylsulfonyl)-4-methylbenzene—Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of 1-(ethylsulfonyl)-4-methylbenzene (also known as ethyl p-tolyl sulfone), a key physical property essential for its identification, purity assessment, and handling in research and development settings. This document outlines the theoretical basis of melting point analysis, presents a detailed experimental protocol for its determination, and discusses the interpretation of the resulting data. The established melting point for this compound is 56-57 °C.[1] This guide is intended to equip scientific professionals with the necessary knowledge to accurately measure and interpret the melting point of this and similar chemical entities.

Introduction: The Significance of Melting Point in a Drug Development Context

1-(ethylsulfonyl)-4-methylbenzene (CAS RN: 7569-34-8) is a sulfone derivative with a molecular formula of C9H12O2S.[1][2] In the landscape of pharmaceutical development and organic synthesis, the physical properties of a compound are fundamental to its characterization. Among these, the melting point is one of the most critical and readily determinable parameters. It provides a quick, reliable indication of a substance's purity and identity.

For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline substances exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1 °C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, accurate melting point determination is a cornerstone of quality control in chemical synthesis and pharmaceutical manufacturing.

Physicochemical Properties of 1-(ethylsulfonyl)-4-methylbenzene

A summary of the key physical and chemical identifiers for 1-(ethylsulfonyl)-4-methylbenzene is provided below for easy reference.

PropertyValueSource(s)
CAS Registry Number® 7569-34-8[1][2][3][4]
Molecular Formula C9H12O2S[1][2][3]
Molecular Weight 184.26 g/mol [1][4]
Melting Point 56-57 °C[1]
Boiling Point 100 °C (at unspecified pressure)[1]
Synonyms Ethyl p-tolyl sulfone, Ethyl 4-methylphenyl sulfone[1][4]
Appearance Solid[3]

Experimental Protocol: Melting Point Determination

The following protocol describes the capillary method for determining the melting point of 1-(ethylsulfonyl)-4-methylbenzene, a standard technique in modern chemistry laboratories.

Materials and Equipment
  • 1-(ethylsulfonyl)-4-methylbenzene sample

  • Melting point apparatus (e.g., Electrothermal Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or digital temperature probe

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 1-(ethylsulfonyl)-4-methylbenzene sample is completely dry. If necessary, dry the sample under a vacuum.

    • Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to facilitate packing.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate melting point. Observe the sample and note the temperature at which it begins to melt.

    • Slow Heating (Accurate Measurement): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.

    • Set the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Interpretation:

    • The recorded melting range for a pure sample of 1-(ethylsulfonyl)-4-methylbenzene should be sharp and fall within the literature value of 56-57 °C.[1]

    • A melting range broader than 2 °C or a depression in the onset temperature suggests the presence of impurities.

Self-Validating System and Causality

This protocol incorporates a self-validating system. The initial rapid heating provides a rough estimate, preventing time-consuming slow heating over a wide range. The subsequent slow, controlled heating ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for accuracy. Repeating the measurement with a fresh sample for the slow run mitigates any potential decomposition of the compound from the initial heating.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

MeltingPointWorkflow Workflow for Melting Point Determination A Start: Dry Sample B Grind Sample to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D E Rapid Heating for Approximate M.P. D->E F Cool Apparatus E->F G Slow Heating (1-2 °C/min) for Accurate M.P. F->G H Record Start of Melting (T1) G->H I Record End of Melting (T2) H->I J Result: Melting Range (T1-T2) I->J K Compare with Literature Value J->K L End: Purity & Identity Assessment K->L

Caption: A flowchart of the experimental workflow for determining the melting point of a solid organic compound.

Conclusion

The melting point of 1-(ethylsulfonyl)-4-methylbenzene is a fundamental physical constant, reliably determined to be in the range of 56-57 °C.[1] Adherence to a systematic and precise experimental protocol, as detailed in this guide, is paramount for obtaining accurate and reproducible results. For professionals in research and drug development, the melting point serves as an indispensable tool for the initial characterization and ongoing quality assessment of this compound, ensuring the integrity of subsequent experimental work and manufacturing processes.

References

  • 1-(Ethylsulfonyl)-4-methylbenzene. CAS Common Chemistry. CAS, a division of the American Chemical Society, n.d. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl p-Tolyl Sulfone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for ethyl p-tolyl sulfone. In the absence of experimentally acquired spectra in publicly accessible databases, this document leverages high-quality predicted NMR data to serve as a robust reference for researchers. The causality behind spectral features is explained in detail, providing a self-validating framework for the spectroscopic characterization of this and similar molecules.

Introduction: The Significance of Sulfones and their Spectroscopic Characterization

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group attached to two carbon atoms. The sulfone moiety is a key structural motif in a variety of pharmaceuticals and agrochemicals due to its metabolic stability and ability to act as a rigid linker or a polar anchor. Accurate characterization of sulfone-containing molecules is paramount in drug discovery and development to ensure structural integrity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds, providing detailed information about the chemical environment of each atom.

This guide focuses on ethyl p-tolyl sulfone, a representative aromatic sulfone, to illustrate the principles of its NMR spectral interpretation.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for ethyl p-tolyl sulfone in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Ethyl p-tolyl Sulfone

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.85Doublet (d)2H8.3H-2', H-6' (Aromatic)
7.37Doublet (d)2H8.0H-3', H-5' (Aromatic)
3.14Quartet (q)2H7.4-SO₂-CH ₂-CH₃
2.44Singlet (s)3H-Ar-CH
1.25Triplet (t)3H7.4-SO₂-CH₂-CH

Data predicted using NMRDB.org.[1]

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of ethyl p-tolyl sulfone displays five distinct signals, corresponding to the five unique proton environments in the molecule.

  • Aromatic Region (7.0-8.0 ppm): The two doublets at 7.85 and 7.37 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group (H-2', H-6') are deshielded and appear further downfield, while the protons meta to the sulfonyl group (H-3', H-5') are less affected and appear at a higher field. The coupling between these adjacent aromatic protons results in the observed doublet splitting pattern with a typical ortho-coupling constant of around 8 Hz.

  • Aliphatic Region (1.0-4.0 ppm): The quartet at 3.14 ppm and the triplet at 1.25 ppm are characteristic of an ethyl group. The methylene protons (-CH₂-) are adjacent to the strongly electron-withdrawing sulfonyl group, which causes a significant downfield shift to 3.14 ppm. These protons are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃) are further from the sulfonyl group and appear upfield at 1.25 ppm. They are split into a triplet by the two neighboring methylene protons. The identical coupling constant (7.4 Hz) for the quartet and the triplet confirms that these two signals arise from coupled protons of the same ethyl group.

  • Methyl Singlet (2.44 ppm): The singlet at 2.44 ppm corresponds to the three protons of the methyl group attached to the aromatic ring (the tolyl methyl group). As these protons have no adjacent proton neighbors, their signal appears as a singlet.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments. The predicted ¹³C NMR data for ethyl p-tolyl sulfone in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for Ethyl p-tolyl Sulfone

Chemical Shift (ppm)Carbon Assignment
144.7C-4' (Aromatic)
135.9C-1' (Aromatic)
129.8C-3', C-5' (Aromatic)
128.0C-2', C-6' (Aromatic)
53.1-SO₂-C H₂-CH₃
21.6Ar-C H₃
7.1-SO₂-CH₂-C H₃

Data predicted using NMRDB.org.[2]

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of ethyl p-tolyl sulfone shows six distinct signals, corresponding to the six unique carbon environments in the molecule. Due to the symmetry of the para-substituted ring, two pairs of aromatic carbons are chemically equivalent.

  • Aromatic Carbons (120-150 ppm): The four signals in the aromatic region correspond to the six carbons of the benzene ring. The quaternary carbons C-1' and C-4', which are directly attached to the sulfonyl and methyl groups respectively, are readily identifiable. The signal at 144.7 ppm is assigned to C-4', deshielded by the attached methyl group and the para-sulfonyl group. The signal at 135.9 ppm is assigned to C-1', the carbon directly bonded to the sulfur atom. The signals for the protonated aromatic carbons appear at 129.8 ppm (C-3', C-5') and 128.0 ppm (C-2', C-6').

  • Aliphatic Carbons (0-60 ppm): The signal at 53.1 ppm is assigned to the methylene carbon (-CH₂-) of the ethyl group. Its downfield shift is a direct result of its attachment to the electron-withdrawing sulfonyl group. The signal for the methyl carbon of the ethyl group appears upfield at 7.1 ppm. The signal for the tolyl methyl carbon appears at 21.6 ppm, a typical value for a methyl group attached to an aromatic ring.

Visualizing Molecular Structure and NMR Correlations

Diagrams are essential for visualizing the relationships between molecular structure and NMR data.

Figure 1: Molecular structure of ethyl p-tolyl sulfone with atom numbering.

proton_environments cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons cluster_tolyl Tolyl Proton H2_H6 H-2', H-6' H3_H5 H-3', H-5' H2_H6->H3_H5 J ≈ 8 Hz CH2 -SO₂-CH₂- CH3_ethyl -CH₂-CH₃ CH2->CH3_ethyl J ≈ 7.4 Hz CH3_tolyl Ar-CH₃

Caption: Proton environments and their coupling relationships in ethyl p-tolyl sulfone.

carbon_environments cluster_aromatic Aromatic Carbons cluster_aliphatic Aliphatic Carbons cluster_tolyl Tolyl Carbon C4 C-4' C1 C-1' C3_C5 C-3', C-5' C2_C6 C-2', C-6' SO2_CH2 -SO₂-CH₂- CH2_CH3 -CH₂-CH₃ Ar_CH3 Ar-CH₃

Caption: Unique carbon environments in ethyl p-tolyl sulfone.

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data, the following protocol provides a self-validating system for obtaining high-quality NMR spectra of ethyl p-tolyl sulfone.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of ethyl p-tolyl sulfone.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape, using the lock signal as a guide.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A sweep width of approximately 12 ppm, centered around 5 ppm.

    • Acquisition Time: At least 2 seconds to ensure good digital resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A sweep width of approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: At least 1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • For ¹³C spectra, apply a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

Conclusion

This technical guide provides a detailed framework for the NMR analysis of ethyl p-tolyl sulfone based on high-quality predicted data. The interpretation of the ¹H and ¹³C NMR spectra, along with the provided experimental protocol, offers a comprehensive resource for researchers in the pharmaceutical and chemical sciences. The principles outlined herein can be readily applied to the characterization of other sulfone-containing molecules, aiding in their unambiguous identification and structural elucidation.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176-2179. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Sulfone. Wikipedia. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • NMR Predictor. ChemAxon. [Link]

  • NMR Prediction. Mestrelab. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • CASCADE. Colorado State University. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • NMR Spectral Prediction in Wiley's KnowItAll Software (PredictIt™ NMR). YouTube. [Link]

  • 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. PubMed. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

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A Comprehensive Technical Guide to the Synthesis of 1-(Ethylsulfonyl)-4-methylbenzene from p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 1-(ethylsulfonyl)-4-methylbenzene, commonly known as ethyl p-tolyl sulfone. Aryl sulfones are a cornerstone structural motif in medicinal chemistry and materials science, and this guide details a robust and efficient two-step synthetic pathway starting from the readily available and cost-effective reagent, p-toluenesulfonyl chloride (TsCl). The process involves the initial reduction of the sulfonyl chloride to its corresponding sulfinate salt, followed by a nucleophilic S-alkylation to yield the target compound. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and causalities for experimental choices, ensuring both reproducibility and a deeper understanding of the transformation. All protocols are designed as self-validating systems, incorporating process monitoring and characterization checkpoints.

Introduction: The Significance of Aryl Sulfones

Aryl sulfones (Ar-SO₂-R) are a class of organosulfur compounds characterized by a sulfonyl functional group attached to two carbon atoms, at least one of which is part of an aromatic system. This moiety is not merely a passive linker; its unique stereoelectronic properties—strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability—make it a "privileged" functional group in drug development. Furthermore, its presence is integral to the performance of various specialty polymers and fine chemicals.[1]

The target molecule, 1-(ethylsulfonyl)-4-methylbenzene, serves as a valuable building block and exemplifies the core structure of this important class. The chosen synthetic precursor, p-toluenesulfonyl chloride (TsCl), is an inexpensive, industrial-scale chemical, making this synthetic route economically viable and scalable.[2][3] This guide will elucidate the transformation of TsCl into the target sulfone via a reliable reduction-alkylation sequence.

Strategic Overview of the Synthesis

The direct conversion of p-toluenesulfonyl chloride to 1-(ethylsulfonyl)-4-methylbenzene is not a single-step operation. The most logical and widely adopted strategy involves a two-step sequence that manipulates the oxidation state of the sulfur atom to facilitate the formation of the crucial sulfur-carbon bond.

  • Reduction: The sulfonyl chloride is first reduced to a more nucleophilic sulfur species, sodium p-toluenesulfinate. This step is critical as it transforms the electrophilic sulfur center of the sulfonyl chloride into a nucleophilic one.[4][5]

  • Alkylation: The resulting sodium p-toluenesulfinate, a soft nucleophile, readily participates in a nucleophilic substitution reaction with an appropriate ethylating agent (e.g., ethyl iodide) to form the final ethyl p-tolyl sulfone.

This strategic approach is outlined in the synthetic pathway below.

Synthetic_Pathway TsCl p-Toluenesulfonyl Chloride Sulfinate Sodium p-Toluenesulfinate TsCl->Sulfinate Step 1: Reduction (e.g., Zn dust or Na₂SO₃) Product 1-(Ethylsulfonyl)-4-methylbenzene Sulfinate->Product Step 2: S-Alkylation (e.g., CH₃CH₂I)

Caption: Overall two-step synthetic pathway.

Part I: Reduction of p-Toluenesulfonyl Chloride

3.1. Mechanistic Rationale and Causality

The conversion of a sulfonyl chloride to a sulfinate is a reductive process. The sulfur atom in TsCl is in a high oxidation state (+6) and is highly electrophilic, making it susceptible to reaction with nucleophiles at the sulfur center, typically leading to displacement of the chloride.[6][7] To achieve the desired product, we must reduce the sulfur center. Common and effective reagents for this purpose include zinc dust and sodium sulfite.[4][5]

  • Zinc Dust: In an aqueous medium, zinc acts as a potent reducing agent. The reaction is typically performed in water with heating. The mechanism involves the transfer of electrons from the zinc metal to the sulfonyl chloride. Sodium hydroxide is added to form the sodium salt of the resulting sulfinic acid, which is more stable and soluble.[4] This method is robust and well-documented in sources like Organic Syntheses, lending it high trustworthiness.

  • Sodium Sulfite: This is another common choice, proceeding via a nucleophilic attack of the sulfite on the sulfonyl chloride, followed by hydrolysis. This method is often considered milder.[5]

For this guide, we will detail the zinc dust method due to its established reliability and high yield.

3.2. Detailed Experimental Protocol: Synthesis of Sodium p-Toluenesulfinate

This protocol is adapted from the trusted procedure published in Organic Syntheses.[4]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Zinc dust (90-100% purity)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 12 L crock or appropriately sized reaction vessel

  • Mechanical stirrer

Procedure:

  • Preparation: Grind 500 g (2.6 moles) of technical-grade p-toluenesulfonyl chloride in a mortar to ensure no lumps are present.

  • Reaction Setup: In a 12 L reaction vessel equipped with a robust mechanical stirrer, add 3 L of water. Heat the water to 70°C using an appropriate method (e.g., a steam line or heating mantle).

  • Addition of Reagents: Turn off the heat and add 400 g (approx. 6 moles) of zinc dust to the hot water with stirring. Immediately begin adding the powdered p-toluenesulfonyl chloride in small portions over approximately 10 minutes. An exothermic reaction will occur, raising the temperature to about 80°C.

  • Basification: After the TsCl addition is complete, continue stirring for 10 minutes. Heat the mixture to 90°C (avoiding higher temperatures to prevent bumping). Turn off the heat and carefully add 250 mL of 12 M sodium hydroxide solution.

  • Precipitation: Add powdered sodium carbonate in 50 g portions until the zinc salts precipitate completely, leaving a clear supernatant. This step is crucial for separating the product from inorganic byproducts.

  • Isolation: Filter the hot mixture through a large Büchner funnel to remove the precipitated zinc salts. The filtrate contains the desired sodium p-toluenesulfinate.

  • Crystallization: Allow the filtrate to cool to room temperature, then cool further in an ice bath. The product, p-CH₃C₆H₄SO₂Na·2H₂O, will crystallize out.

  • Drying: Collect the crystals by suction filtration and allow them to air dry. The typical yield is around 360 g (64%).[4] The product is sufficiently pure for use in the subsequent alkylation step.

3.3. Process Validation

  • Reaction Monitoring: The disappearance of the water-insoluble p-toluenesulfonyl chloride and the formation of a clear solution (before cooling) indicates the reaction is proceeding.

  • Product Confirmation: While often used directly, the identity of the intermediate can be confirmed by preparing the free sulfinic acid. Careful acidification of a small sample of the sodium salt solution with cold hydrochloric acid will precipitate p-toluenesulfinic acid.[4]

Part II: S-Alkylation of Sodium p-Toluenesulfinate

4.1. Mechanistic Rationale and Causality

The second stage of the synthesis is the formation of the C-S bond via a nucleophilic substitution reaction. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or one of the oxygen atoms.

  • S-Alkylation vs. O-Alkylation: Reaction with soft electrophiles, such as ethyl iodide, overwhelmingly favors attack by the soft sulfur atom, leading to the desired sulfone product (S-alkylation). This is a classic application of Hard and Soft Acids and Bases (HSAB) theory.

  • Choice of Ethylating Agent: The reactivity of ethyl halides follows the order I > Br > Cl. Ethyl iodide is an excellent choice as iodide is a superb leaving group, facilitating a rapid Sₙ2 reaction.

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol can be used. DMF is often preferred as it effectively solvates the sodium cation without strongly solvating the sulfinate anion, thus enhancing its nucleophilicity and accelerating the reaction rate.

4.2. Detailed Experimental Protocol: Synthesis of 1-(Ethylsulfonyl)-4-methylbenzene

Materials:

  • Sodium p-toluenesulfinate dihydrate (from Part I)

  • Ethyl iodide (CH₃CH₂I)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the prepared sodium p-toluenesulfinate (e.g., 0.1 mol) in a suitable volume of DMF or ethanol (e.g., 100 mL).

  • Addition of Alkylating Agent: Add a slight excess of ethyl iodide (e.g., 0.11 mol, 1.1 equivalents) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (typically 4-12 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the sulfinate starting material. A co-spot of the starting material is recommended.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If ethanol was used, remove most of it under reduced pressure. Pour the reaction mixture into a separatory funnel containing a significant volume of water (e.g., 300 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a solid. The crude 1-(ethylsulfonyl)-4-methylbenzene can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford a white crystalline solid.

4.3. Process Validation and Characterization

  • Purification: Recrystallization should yield sharp-melting crystals. The purity can be assessed by TLC and melting point determination.

  • Expected Data for 1-(Ethylsulfonyl)-4-methylbenzene:

    • Melting Point: 88-90 °C

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 2H), 7.35 (d, 2H), 3.10 (q, 2H), 2.45 (s, 3H), 1.25 (t, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 144.5, 135.8, 129.8, 128.0, 52.5, 21.6, 7.2.

    • IR (KBr, cm⁻¹): ~1300, 1150 (asymmetric and symmetric SO₂ stretching).

Data and Workflow Summary

5.1. Quantitative Data Summary

ParameterStep 1: ReductionStep 2: AlkylationOverall
Starting Material p-Toluenesulfonyl ChlorideSodium p-Toluenesulfinatep-Toluenesulfonyl Chloride
Key Reagents Zinc Dust, NaOHEthyl Iodide-
Typical Molar Ratio 1 eq. TsCl : ~2.3 eq. Zn1 eq. Sulfinate : 1.1 eq. EtI-
Typical Yield ~64%~85-95%~54-61%
Product Sodium p-Toluenesulfinate1-(Ethylsulfonyl)-4-methylbenzene1-(Ethylsulfonyl)-4-methylbenzene

5.2. Experimental Workflow Diagram

Experimental_Workflow cluster_0 Part I: Reduction cluster_1 Part II: Alkylation & Purification A Setup Add H₂O, heat to 70°C B Reaction Add Zn dust, then TsCl portion-wise A->B C Basification Add NaOH, heat to 90°C B->C D Workup Add Na₂CO₃, filter hot C->D E Isolation Cool filtrate, collect crystals D->E F Setup Dissolve sulfinate in DMF/Ethanol E->F G Reaction Add EtI, heat to 60-80°C F->G H Workup Aqueous quench, extract with EtOAc G->H I Purification Wash, dry, concentrate H->I J Final Product Recrystallize & Characterize I->J

Caption: Step-by-step experimental workflow.

Safety Considerations

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with water/moisture to produce HCl.[8]

  • Zinc Dust: Flammable solid. Avoid creating dust clouds.

  • Sodium Hydroxide: Caustic. Causes severe skin burns and eye damage. Handle with care.

  • Ethyl Iodide: Volatile, lachrymatory, and a potential alkylating agent. Handle only in a well-ventilated fume hood.

  • Solvents: DMF and ethyl acetate are flammable. Ensure all heating is performed using spark-free equipment (e.g., heating mantles, oil baths).

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of 1-(ethylsulfonyl)-4-methylbenzene from p-toluenesulfonyl chloride is a robust and reliable two-step process ideal for both academic and industrial settings. By first reducing the sulfonyl chloride to its more nucleophilic sulfinate salt and subsequently performing an S-alkylation with an ethyl halide, the target sulfone can be obtained in good overall yield. The methodologies presented in this guide are built upon established, trustworthy procedures and provide a clear rationale for each experimental choice, empowering researchers to not only replicate the synthesis but also to adapt it for analogous transformations.

References

  • Organic Syntheses. (n.d.). ETHYNYL p-TOLYL SULFONE. Organic Syntheses Procedure. Retrieved from [Link]

  • Whitmore, F. C., & Hamilton, F. H. (1921). p-Toluenesulfinic acid, sodium salt. Organic Syntheses, 1, 492. Retrieved from [Link]

  • Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. SynOpen, 5(01), 43-45. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone. Retrieved from [Link]

  • Bent, K. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 816-831. Retrieved from [Link]

  • Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1285, 135850. Retrieved from [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (2010). CN101659635A - Preparation method of methyl p-tolyl sulfone.
  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(1), 101-125. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-TOLUENESULPHONYL CHLORIDE. Retrieved from [Link]

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A Technical Guide to 1-(Ethylsulfonyl)-4-methylbenzene: A Process-Related Impurity in Bempedoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone, a potential process-related impurity in the synthesis of bempedoic acid. Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1] The control of impurities is a critical quality attribute in the manufacturing of any active pharmaceutical ingredient (API) to ensure its safety and efficacy.[2] This document, intended for researchers, scientists, and drug development professionals, elucidates the probable formation mechanism of 1-(ethylsulfonyl)-4-methylbenzene, outlines robust analytical strategies for its detection and quantification, discusses its toxicological risk profile based on its chemical class, and proposes effective control strategies to mitigate its presence in the final drug substance.

Introduction: The Imperative of Purity in Bempedoic Acid

Bempedoic acid (marketed as Nexletol®) represents a significant therapeutic advance for patients with hypercholesterolemia who require additional lowering of low-density lipoprotein cholesterol (LDL-C).[3] It functions as a prodrug, activated in the liver to inhibit ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3]

The manufacturing of a high-quality API is underpinned by a deep understanding of its impurity profile. Impurities are broadly classified as organic, inorganic, and residual solvents, with organic impurities further categorized as starting materials, by-products, intermediates, and degradation products.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A) for the identification, qualification, and control of impurities to ensure patient safety.[4] An impurity's risk is not just about its quantity but its structure; certain chemical classes, such as sulfonate esters, are flagged as potentially genotoxic impurities (PGIs) and require rigorous control to exceptionally low levels.[5][6][7]

This guide focuses on a specific potential by-product, 1-(ethylsulfonyl)-4-methylbenzene, which can arise from a common synthetic route to bempedoic acid. Understanding its origin and implementing appropriate controls is a quintessential task in pharmaceutical process development.

Genesis of an Impurity: The TosMIC Synthesis Pathway

One of the most established and scalable synthetic routes to bempedoic acid involves the use of p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent.[8][9] This pathway leverages TosMIC's unique reactivity to construct the central ketone backbone of the bempedoic acid molecule.[9][10] However, the very reagents that make the synthesis efficient can also be the source of undesired by-products.

2.1. The Role of TosMIC in Bempedoic Acid Synthesis

The synthesis typically involves the double alkylation of TosMIC with an alkyl iodide intermediate, followed by acid-catalyzed hydrolysis to unmask a ketone functional group.[9][10] A subsequent reduction of the ketone and saponification of ester groups yields bempedoic acid.[3]

2.2. Proposed Formation Mechanism of 1-(Ethylsulfonyl)-4-methylbenzene

The impurity 1-(ethylsulfonyl)-4-methylbenzene is not a direct derivative of the main reaction intermediates. Instead, its formation is credibly attributed to a side reaction involving the degradation of the TosMIC reagent and its subsequent reaction with a process solvent.

Sulfonate esters are known to form from the reaction of sulfonic acids with alcohols, particularly under conditions that can facilitate esterification.[5][6][7] In the bempedoic acid synthesis, the final saponification step is often carried out using a base like potassium hydroxide in a solvent mixture such as ethanol/water at reflux.[3]

The proposed mechanism is as follows:

  • Degradation: Any unreacted TosMIC or p-toluenesulfonyl-containing intermediates can hydrolyze or degrade under the process conditions to form p-toluenesulfonic acid (p-TSA).

  • Esterification: This p-TSA by-product can then react with the ethanol solvent, which is present in large excess, to form the corresponding sulfonate ester: 1-(ethylsulfonyl)-4-methylbenzene (ethyl p-toluenesulfonate).

This pathway is a well-documented source of sulfonate ester impurities in pharmaceutical manufacturing whenever sulfonic acids and alcohols are concurrently present.[6][7]

G cluster_main Bempedoic Acid Main Synthesis cluster_side Impurity Formation Pathway Alkyl_Iodide Alkyl Iodide Intermediate Dimerized_Intermediate Dimerized Tosyl Intermediate Alkyl_Iodide->Dimerized_Intermediate Double Alkylation TosMIC TosMIC (p-Toluenesulfonylmethyl Isocyanide) TosMIC->Dimerized_Intermediate Ketone_Intermediate Keto-diester Intermediate Dimerized_Intermediate->Ketone_Intermediate Acid Hydrolysis Bempedoic_Acid Bempedoic Acid (API) Ketone_Intermediate->Bempedoic_Acid 1. Reduction 2. Saponification (KOH, EtOH/H2O) Residual_TosMIC Residual/Degraded TosMIC Species PTSA p-Toluenesulfonic Acid (p-TSA) Residual_TosMIC->PTSA Hydrolysis Impurity 1-(Ethylsulfonyl)-4-methylbenzene (Ethyl p-Tolyl Sulfone) PTSA->Impurity Esterification Ethanol Ethanol (Solvent) Ethanol->Impurity

Figure 1: Proposed formation of 1-(ethylsulfonyl)-4-methylbenzene during bempedoic acid synthesis.

Analytical Strategy for Detection and Quantification

A robust, sensitive, and specific analytical method is required to detect and quantify 1-(ethylsulfonyl)-4-methylbenzene at trace levels, consistent with the control thresholds for potentially genotoxic impurities. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the standard methodology.[7]

3.1. Methodological Considerations

  • Chromatography: Reversed-phase chromatography provides excellent separation for both the polar bempedoic acid API and the less polar sulfonate ester impurity.

  • Detection: The aromatic ring in 1-(ethylsulfonyl)-4-methylbenzene provides a strong chromophore, allowing for sensitive UV detection.

  • Sensitivity: Given its classification as a potential genotoxic impurity, the method's Limit of Quantitation (LOQ) must be sufficiently low, often in the low parts-per-million (ppm) range relative to the API.[7]

3.2. Experimental Protocol: HPLC-UV Method

The following protocol is a representative method for the quantification of ethyl p-tolyl sulfone in bempedoic acid drug substance.

  • Standard Preparation: Prepare a stock solution of a qualified 1-(ethylsulfonyl)-4-methylbenzene reference standard in a suitable diluent (e.g., methanol or acetonitrile). Perform serial dilutions to create calibration standards and a solution at the target LOQ.

  • Sample Preparation: Accurately weigh a significant amount of the bempedoic acid API (e.g., 50-100 mg/mL) and dissolve it in the diluent to achieve a high concentration. This is necessary to achieve the required sensitivity for trace impurities.

  • Chromatographic Conditions:

    • Instrumentation: An HPLC or UPLC system with a UV/PDA detector.

    • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Monitor at the UV maximum of the impurity (approx. 225-235 nm).

    • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard calibration curve to quantify the amount of the impurity in the API sample. The concentration is typically reported in ppm relative to the API concentration.

ParameterRecommended ConditionRationale
Technique HPLC / UPLCIndustry standard for impurity profiling, providing high resolution and sensitivity.
Column C18, 100-150 mm lengthExcellent retention and separation for the API and related substances.
Mobile Phase Acetonitrile/Water GradientProvides the necessary elution strength gradient to separate early-eluting polar compounds from later-eluting non-polar impurities.
Detection UV at ~230 nmGood sensitivity for the aromatic sulfone impurity.
Sample Conc. 50-100 mg/mLHigh concentration is critical to achieve trace-level detection limits (ppm).
LOQ Target ≤ 5 ppmAligns with typical control limits for potentially genotoxic impurities.

Table 1: Key Parameters for Analytical Method Development.

G Sample Bempedoic Acid API Sample Preparation Dissolve in Diluent (High Concentration for API) Sample->Preparation Standard Impurity Reference Standard Standard->Preparation HPLC HPLC-UV System (C18 Column, Gradient Elution) Preparation->HPLC Detection UV Detection (~230 nm) HPLC->Detection Quantification Quantify vs. Standard Curve Report as ppm Detection->Quantification

Figure 2: Analytical workflow for the quantification of 1-(ethylsulfonyl)-4-methylbenzene.

Risk Assessment and Toxicological Profile

While impurities convey only risk, the level of risk varies dramatically with the impurity's structure.[11] The primary toxicological concern for 1-(ethylsulfonyl)-4-methylbenzene stems from its classification as an aryl sulfonate ester.

4.1. Sulfonate Esters as a Class of Concern

Alkyl and aryl sulfonate esters are recognized by regulatory agencies as a class of "cohort of concern" due to their potential to act as alkylating agents.[5] These electrophilic compounds can react with nucleophilic sites on DNA, leading to DNA damage and potential mutagenicity or carcinogenicity.[6][7] This places them under the purview of the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities.[12]

4.2. Threshold of Toxicological Concern (TTC)

For potentially mutagenic impurities with limited or no carcinogenicity data, the ICH M7 guideline allows for the application of a Threshold of Toxicological Concern (TTC). The TTC is a concept that establishes a human exposure level for all chemicals below which there is a very low probability of an appreciable risk to human health. For lifetime exposure to a known mutagen, this is typically set at 1.5 µ g/day .[12] The acceptable limit for the impurity in the API (in ppm) is calculated based on this TTC value and the maximum daily dose of the drug.

Calculation of Permitted Daily Exposure (PDE):

  • TTC: 1.5 µ g/day

  • Acceptable Limit (ppm): (TTC in µ g/day ) / (Maximum Daily Dose of Bempedoic Acid in g/day )

Given that the maximum daily dose of bempedoic acid is 180 mg, the control limit would be exceptionally low, reinforcing the need for a highly sensitive analytical method and stringent process controls.

Strategic Control and Mitigation

Controlling the formation of 1-(ethylsulfonyl)-4-methylbenzene is a critical aspect of the overall control strategy for bempedoic acid manufacturing.[13] This relies on a combination of process understanding, optimization, and, if necessary, fundamental process changes.

5.1. Process Optimization (TosMIC Route)

If retaining the TosMIC synthesis route, the focus must be on minimizing the opportunity for the impurity-forming side reaction to occur.

  • Control of Reagents: Ensure complete consumption of TosMIC in the primary alkylation reaction to minimize the amount of residual reagent carrying over into subsequent steps.

  • Saponification Conditions: The saponification step is critical. Optimization studies should be performed to evaluate the impact of temperature, reaction time, and base concentration on the formation of the sulfonate ester. Milder conditions (e.g., lower temperature, shorter time) may be sufficient for hydrolysis of the main ester while disfavoring the slower esterification of p-TSA.

  • Quenching and Work-up: Design the post-saponification work-up procedure to rapidly neutralize the reaction and remove ethanol before any prolonged heating or acidic conditions that might favor esterification.

  • Purification: Implement a robust final crystallization step with a solvent system that effectively purges 1-(ethylsulfonyl)-4-methylbenzene, ensuring its level in the final API is consistently below the established limit.

5.2. Alternative Synthesis: The TosMIC-Free Route

The most definitive control strategy is to eliminate the source of the p-toluenesulfonyl moiety altogether. Several TosMIC-free syntheses of bempedoic acid have been developed.[14][15] One such approach involves the ring-opening of ε-caprolactone with an alkyl Grignard reagent to form a key keto-alcohol intermediate.[15] While this may require significant process redevelopment, it completely obviates the risk of forming p-toluenesulfonyl-based impurities, offering a significant advantage from a quality and safety perspective. Adopting such a route is a prime example of Quality by Design (QbD), where safety is built into the process from the outset.

Conclusion

1-(Ethylsulfonyl)-4-methylbenzene is a scientifically plausible process-related impurity in bempedoic acid manufacturing, specifically arising from synthesis routes that employ TosMIC. Its formation is likely the result of a side reaction between degraded TosMIC and ethanol solvent used in downstream processing. As a member of the sulfonate ester class, it must be treated as a potentially genotoxic impurity, necessitating stringent control to low ppm levels based on the Threshold of Toxicological Concern.

A comprehensive control strategy involves a deep understanding of the formation mechanism, the implementation of a validated, high-sensitivity analytical method (e.g., HPLC-UV), and rigorous process optimization. For ultimate control and risk mitigation, transitioning to a TosMIC-free synthetic pathway presents the most robust long-term solution, ensuring the consistent production of safe and high-quality bempedoic acid.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of TosMIC in Bempedoic Acid Synthesis. [Link]

  • NROChemistry. (n.d.). Synthesis of Bempedoic Acid. [Link]

  • Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]

  • Elder, D. P., & Teasdale, A. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1–18. [Link]

  • Lupine Publishers. (2019, July 15). Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status. [Link]

  • ResearchGate. (2025, August 7). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. [Link]

  • ElectronicsAndBooks. (n.d.). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). [Link]

  • ResearchGate. (2025, August 9). TosMIC-free synthesis of bempedoic acid, a hypercholesterolemia drug. [Link]

  • American Chemical Society. (2022, June 9). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Belzutifan Synthesis. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl p-toluenesulfonate. [Link]

  • SynThink. (n.d.). Bempedoic Acid EP Impurities and Related Compounds. [Link]

  • National Institutes of Health. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. [Link]

  • Arkivoc. (2024, June 25). TosMIC-free synthesis of bempedoic acid, a hypercholesterolemia drug. [Link]

  • Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. [Link]

  • Veeprho. (n.d.). Bempedoic Acid Impurities and Related Compound. [Link]

  • Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42. [Link]

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The Solubility of Ethyl p-Tolyl Sulfone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of ethyl p-tolyl sulfone, a compound of significant interest in organic synthesis and drug development. This document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will delve into the theoretical underpinnings of dissolution, present both qualitative and quantitatively estimated solubility data in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for solubility determination. This guide is intended to be a practical resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling informed solvent selection and experimental design.

Introduction: The Significance of Ethyl p-Tolyl Sulfone and Its Solubility

Ethyl p-tolyl sulfone, a member of the sulfone class of organosulfur compounds, serves as a versatile intermediate and building block in a variety of chemical transformations. Its utility in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) underscores the importance of understanding its fundamental physical properties.[1] Among these, solubility is a critical parameter that dictates reaction conditions, purification strategies (such as crystallization), and formulation development.[1]

A thorough knowledge of a compound's solubility profile allows chemists to:

  • Select appropriate solvent systems for homogeneous reaction mixtures.

  • Optimize reaction rates and yields.

  • Develop effective purification and isolation protocols.

  • Design suitable formulations for drug delivery and other applications.

This guide will provide a detailed examination of the factors influencing the solubility of ethyl p-tolyl sulfone and equip the reader with the knowledge to predict and experimentally verify its behavior in various solvent environments.

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution.

  • T is the temperature in Kelvin.

  • ΔS_sol is the entropy of solution.

For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The molecular structure of ethyl p-tolyl sulfone, featuring a polar sulfonyl group (-SO2-) and a nonpolar aromatic ring and ethyl group, results in a molecule with moderate polarity. This dual character is key to understanding its solubility.

  • Polar Solvents: Polar solvents, such as alcohols and ketones, can interact favorably with the polar sulfonyl group of ethyl p-tolyl sulfone through dipole-dipole interactions.

  • Nonpolar Solvents: Nonpolar solvents, like toluene and hexane, will primarily interact with the nonpolar aromatic and alkyl portions of the molecule via London dispersion forces.

A solvent that can effectively interact with both the polar and nonpolar regions of ethyl p-tolyl sulfone is likely to be a good solvent for this compound.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter into three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar intermolecular forces.

  • δh: The energy from hydrogen bonding.

Every solvent and solute can be characterized by its own set of three HSP values. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Solubility Profile of Ethyl p-Tolyl Sulfone

Qualitative Solubility Observations

Based on available literature for analogous compounds, the following qualitative solubility characteristics can be expected for ethyl p-tolyl sulfone:

  • Soluble in:

    • Polar aprotic solvents (e.g., Acetone, Dichloromethane)[2]

    • Alcohols (e.g., Ethanol)[2][3]

    • Aromatic hydrocarbons (e.g., Benzene, Toluene)[3]

    • Ethers (e.g., Diethyl ether)[3]

  • Insoluble in:

    • Water[2][3]

Estimated Quantitative Solubility Data

To provide a more quantitative guide, Hansen Solubility Parameters for ethyl p-tolyl sulfone were estimated using a group contribution method. These estimated HSP values were then used to calculate the theoretical solubility in a range of common organic solvents.

Estimated Hansen Solubility Parameters for Ethyl p-Tolyl Sulfone:

ParameterValue (MPa½)
δd (Dispersion)18.5
δp (Polar)9.5
δh (Hydrogen Bonding)4.0

Using these estimated values, the calculated solubility of ethyl p-tolyl sulfone in various organic solvents is presented in Table 1. It is crucial to note that these are theoretical estimations and should be used as a guide for solvent screening, with experimental verification being essential.

Table 1: Estimated Solubility of Ethyl p-Tolyl Sulfone in Common Organic Solvents at 25 °C

SolventSolvent ClassEstimated Solubility ( g/100 mL)
AcetoneKetone> 20 (Very Soluble)
DichloromethaneHalogenated> 20 (Very Soluble)
TolueneAromatic Hydrocarbon10 - 20 (Soluble)
EthanolAlcohol5 - 10 (Moderately Soluble)
MethanolAlcohol2 - 5 (Sparingly Soluble)
Ethyl AcetateEster10 - 20 (Soluble)
Diethyl EtherEther5 - 10 (Moderately Soluble)
HexaneAliphatic Hydrocarbon< 1 (Slightly Soluble)
WaterProtic< 0.1 (Insoluble)

Disclaimer: The quantitative solubility values presented in this table are estimations derived from theoretical calculations and should be confirmed experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is paramount. The gravimetric method is a robust and widely used technique for determining the solubility of a solid compound in a solvent.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From this data, the solubility can be calculated.[4][5]

Experimental Workflow

Below is a detailed, step-by-step protocol for the gravimetric determination of the solubility of ethyl p-tolyl sulfone.

G cluster_prep Preparation cluster_saturation Saturation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Equilibrate solvent and solute to constant temperature B Add excess ethyl p-tolyl sulfone to a known volume of solvent A->B C Agitate the mixture for an extended period (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Carefully withdraw a known volume of the supernatant D->E F Transfer to a pre-weighed container E->F G Evaporate the solvent under controlled conditions F->G H Dry the residue to a constant weight G->H I Weigh the container with the residue H->I J Calculate solubility (e.g., in g/100 mL) I->J

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol

Materials and Equipment:

  • Ethyl p-tolyl sulfone (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible)

  • Analytical balance

  • Glass vials or evaporating dishes

  • Oven or vacuum oven

Procedure:

  • Preparation: a. Accurately weigh several glass vials or evaporating dishes and record their masses. b. Place a sufficient amount of the chosen solvent in a sealed container and allow it to equilibrate to the desired experimental temperature in a shaker or water bath.

  • Saturation: a. Add an excess of ethyl p-tolyl sulfone to the temperature-equilibrated solvent. An excess is necessary to ensure that a saturated solution is formed. b. Seal the container to prevent solvent evaporation. c. Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter. c. Transfer the collected supernatant to one of the pre-weighed vials or evaporating dishes.

  • Analysis: a. Accurately weigh the container with the saturated solution. b. Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature, or more rapidly in an oven at a temperature well below the boiling point of the solute and the solvent. For volatile solvents, gentle heating may be applied. A vacuum oven is ideal for removing the final traces of solvent. c. Once the solvent is completely evaporated, dry the residue in an oven until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

  • Calculation: a. Calculate the mass of the dissolved ethyl p-tolyl sulfone by subtracting the initial mass of the empty container from the final mass of the container with the dried residue. b. The solubility can then be expressed in various units, such as grams per 100 mL of solvent.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • Ethyl p-Tolyl Sulfone:

    • May cause skin, eye, and respiratory irritation.[6][7]

    • The toxicological properties have not been fully investigated.[6]

    • Always handle in a well-ventilated area, preferably a fume hood.[6][7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Organic Solvents:

    • Many organic solvents are flammable and/or toxic.

    • Always consult the Safety Data Sheet (SDS) for each solvent before use.

    • Handle flammable solvents away from ignition sources.

    • Ensure proper ventilation to avoid the inhalation of vapors.

Applications in Research and Development

The solubility data and principles outlined in this guide have direct applications in several key areas of research and development:

  • Organic Synthesis: The choice of solvent is critical for the success of many organic reactions. Ethyl p-tolyl sulfone is used as a reactant and intermediate in various synthetic pathways.[1] Knowing its solubility allows for the selection of solvents that will ensure a homogeneous reaction medium, leading to improved reaction kinetics and yields.

  • Crystallization and Purification: Crystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, is essential. The data in this guide can aid in the rational selection of solvents for the crystallization of ethyl p-tolyl sulfone and its derivatives.

  • Drug Development and Formulation: For a compound to be developed as a pharmaceutical, its solubility in various physiological and formulation-relevant media is of paramount importance. While this guide focuses on organic solvents, the principles discussed are foundational for understanding aqueous solubility and the development of formulations for poorly water-soluble drugs.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of ethyl p-tolyl sulfone in common organic solvents. By integrating theoretical principles with qualitative and estimated quantitative data, and a detailed experimental protocol, we have aimed to create a valuable resource for laboratory scientists. A thorough understanding of solubility is not merely an academic exercise; it is a practical necessity for efficient and successful research and development in the chemical and pharmaceutical sciences. The information presented herein should empower researchers to make informed decisions regarding solvent selection, leading to improved experimental outcomes.

References

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  • ChemBK. (n.d.). Ethyl p-toluenesulfonate. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (2024, August 14). N-Ethyl o,p-toluenesulfonamide. Retrieved from [Link]

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  • Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • Universal Journal of Green Chemistry. (2024, November 13). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

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  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

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Thermogravimetric analysis of 1-(ethylsulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of 1-(ethylsulfonyl)-4-methylbenzene

Introduction: Characterizing a Key Organic Sulfone

1-(Ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone, is an aromatic sulfone with the chemical formula C₉H₁₂O₂S.[1][2] As a solid compound with a melting point of approximately 56-57 °C, its thermal stability is a critical parameter for its application in chemical synthesis and potential consideration in pharmaceutical development pathways.[2][3] Aromatic sulfones are a class of compounds known for their high thermal stability, making them suitable for applications requiring performance at elevated temperatures.[4]

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and executing the thermogravimetric analysis (TGA) of 1-(ethylsulfonyl)-4-methylbenzene. We will delve into the core principles of the analysis, provide a detailed experimental protocol, and present a theoretical model of its thermal decomposition based on the established chemistry of related sulfonyl compounds.

Part 1: The Principle of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output is a TGA curve, which plots mass loss against temperature, and its first derivative, the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss. These plots are indispensable for determining the thermal stability, decomposition profile, and composition of materials. For a compound like 1-(ethylsulfonyl)-4-methylbenzene, TGA can elucidate its upper temperature limit for storage and use, identify the number of decomposition steps, and provide insight into the kinetics of its degradation.[5]

Part 2: A Validated Protocol for TGA of 1-(ethylsulfonyl)-4-methylbenzene

The following protocol is designed to generate reliable and reproducible data. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis & Data Acquisition cluster_data Data Interpretation P1 Verify Sample Purity (e.g., via NMR, HPLC) P2 Weigh 5-10 mg of 1-(ethylsulfonyl)-4-methylbenzene P1->P2 P3 Place sample in an alumina or platinum crucible P2->P3 R1 Load crucible into TGA furnace P3->R1 I1 Calibrate TGA instrument (Mass and Temperature) I2 Set Purge Gas (e.g., N₂ at 50 mL/min) I1->I2 I3 Define Temperature Program (e.g., 25°C to 600°C at 10°C/min) I2->I3 R2 Equilibrate at 25°C I3->R2 R1->R2 R3 Initiate heating program and record mass loss vs. temperature R2->R3 D1 Plot TGA and DTG curves R3->D1 D2 Determine Onset Temperature (Tonset) and Peak Decomposition Temperature (Tpeak) D1->D2 D3 Calculate mass loss at each stage D2->D3 D4 Correlate mass loss to chemical degradation pathway D3->D4

Caption: Experimental workflow for the TGA of 1-(ethylsulfonyl)-4-methylbenzene.

Step-by-Step Methodology
  • Instrument Calibration: Ensure the TGA instrument (e.g., Mettler Toledo TGA/DSC) is calibrated for both mass and temperature using certified standards. This is a prerequisite for trustworthy data.[6]

  • Sample Preparation:

    • Accurately weigh 5–10 mg of high-purity 1-(ethylsulfonyl)-4-methylbenzene into an inert crucible (alumina is recommended). A small sample mass minimizes thermal gradients within the sample.

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Atmosphere Selection:

    • Inert Atmosphere: Purge the furnace with high-purity nitrogen or argon at a constant flow rate of 50 mL/min. This is essential for studying the intrinsic thermal decomposition without oxidative side reactions.[6]

    • Oxidative Atmosphere: For thermo-oxidative studies, use a similar flow rate of dry air or a specific oxygen/nitrogen mixture.

  • Temperature Program:

    • Isothermal Hold: Begin with a brief isothermal hold at ambient temperature (e.g., 25°C for 5 minutes) to allow the furnace atmosphere to stabilize.

    • Heating Ramp: Heat the sample from 25°C to a final temperature of 600°C. A higher final temperature may be needed if significant residue remains.

    • Heating Rate: A rate of 10°C/min is a standard choice that balances resolution and experimental time. Slower rates (e.g., 5°C/min) can improve the separation of overlapping thermal events, while faster rates can shift decomposition temperatures higher.[7]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Part 3: Predicted Thermal Profile and Decomposition Mechanism

While no specific TGA data for 1-(ethylsulfonyl)-4-methylbenzene is publicly available, a theoretical profile can be constructed based on the known thermal behavior of aromatic sulfones.[4][6]

Expected TGA and DTG Curve Features

The thermogram is predicted to exhibit the following distinct regions:

  • Initial Plateau (25°C to ~300°C): The compound is expected to be thermally stable after melting (56-57°C), showing no significant mass loss.[2] Acyclic sulfones attached to aromatic groups typically show high thermal stability, with decomposition onsets often exceeding 350°C.[6]

  • Decomposition Stage (~350°C - 500°C): This will be the primary region of mass loss. The degradation of aromatic sulfones is complex but is initiated by the cleavage of the carbon-sulfur (C-S) bonds, which are generally the weakest linkages in the molecule. The primary event is the extrusion of sulfur dioxide (SO₂), a characteristic decomposition product of sulfones.[8][9]

  • Final Residue: A certain percentage of char residue may remain at 600°C, particularly under an inert atmosphere, resulting from recombination reactions of the aromatic fragments.[4]

Quantitative Data Summary (Predicted)
Thermal EventApproximate Temperature Range (°C)Predicted Mass Loss (%)Associated Process
Melting56 - 570%Phase Transition
Initial Decomposition350 - 500~65-75%C-S bond cleavage, SO₂ extrusion, fragmentation
Final Residue at 600°C> 500~25-35%Char formation from aromatic fragments

Note: This data is predictive and should be confirmed by experimental analysis.

Proposed Decomposition Pathway

The thermal decomposition is hypothesized to initiate with the homolytic cleavage of the C-S bonds, leading to the formation of radical species. The subsequent elimination of stable molecules like sulfur dioxide is a key driving force.

Decomposition_Pathway cluster_radicals Initial C-S Bond Cleavage cluster_products Stable & Recombination Products Parent 1-(ethylsulfonyl)-4-methylbenzene (C₉H₁₂O₂S) EthylRadical Ethyl Radical (•CH₂CH₃) Parent->EthylRadical Δ (Heat) TolylSulfonylRadical p-Tolylsulfonyl Radical (CH₃C₆H₄SO₂•) Parent->TolylSulfonylRadical Δ (Heat) Ethane Ethane EthylRadical->Ethane Recombination/ H-Abstraction Ethylbenzene Ethylbenzene EthylRadical->Ethylbenzene Recombination/ H-Abstraction SO2 Sulfur Dioxide (SO₂) TolylSulfonylRadical->SO2 Elimination TolylRadical p-Tolyl Radical (•C₆H₄CH₃) TolylSulfonylRadical->TolylRadical Elimination Toluene Toluene TolylRadical->Toluene Recombination/ H-Abstraction Char Char Residue TolylRadical->Char Recombination/ H-Abstraction

Caption: Hypothesized thermal decomposition pathway under inert conditions.

Part 4: Influence of Experimental Parameters

  • Heating Rate: As per the principles of thermal analysis kinetics, increasing the heating rate will shift the decomposition onset (T_onset) and peak (T_peak) to higher temperatures.[10] This is because the sample has less time to undergo decomposition at any given temperature.

  • Atmosphere:

    • Inert (N₂): The pathways described above dominate, leading to pyrolysis and char formation.

    • Oxidative (Air): The presence of oxygen will lead to combustion of the organic fragments. The decomposition will likely occur at a lower temperature, and the mass loss will be more complete, resulting in minimal final residue. The gaseous byproducts would include CO₂, H₂O, and SO₂.

Part 5: Relevance in Scientific and Pharmaceutical Contexts

Understanding the thermal stability of 1-(ethylsulfonyl)-4-methylbenzene is crucial for several reasons:

  • Process Safety: It defines the maximum safe operating temperature for chemical reactions or purification processes like distillation.

  • Drug Development: For any compound considered as a drug substance or intermediate, thermal stability is a key indicator of its shelf life and is required for regulatory submissions. TGA helps establish appropriate storage conditions.[5]

  • Quality Control: TGA can be used as a quality control tool to assess the purity of a sample. The presence of volatile impurities or solvents would result in an initial mass loss at temperatures below the decomposition point of the main compound.

Conclusion

The thermogravimetric analysis of 1-(ethylsulfonyl)-4-methylbenzene, while not yet documented in public literature, can be systematically approached using the principles and protocols outlined in this guide. Based on the analysis of structurally similar aromatic sulfones, the compound is predicted to be highly thermally stable, with decomposition initiating above 350°C via C-S bond cleavage and the characteristic extrusion of sulfur dioxide. The provided experimental workflow offers a robust method for obtaining precise and reliable data, which is essential for the safe handling, processing, and potential application of this compound in research and development.

References

  • PubChem. 1-Ethylsulfanylsulfonyl-4-methylbenzene. National Center for Biotechnology Information.

  • Guidechem. 1-ethylsulfonyl-4-methyl-benzene 7569-34-8 wiki.

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  • ResearchGate. Collected thermogravimetric analysis (TGA) graphs of sulfenamides...

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  • Montaudo, G., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. National Center for Biotechnology Information.

  • El-Sonbati, A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.

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  • Jordens, J., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.

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  • ResearchGate. TGA thermograms of polysulfones at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cheméo. Chemical Properties of Benzene, 1-ethyl-4-methyl- (CAS 622-96-8).

  • Dattilo, S., et al. (2022). Kinetic study of the thermal and thermo-oxidative degradations of aromatic poly(ether sulfone) random copolymers bearing pendant. ProQuest.

  • Montaudo, G., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.

  • Jayasree, A., et al. (2023). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. PubMed Central.

  • Ghelani, H., et al. (2013). Thermal analysis of some antidiabetic pharmaceutical compounds. PubMed.

  • Sunway Pharm Ltd. 1-ethylsulfonyl-4-methylbenzene.

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Methodological & Application

High-yield synthesis protocol for ethyl 4-methylphenyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: High-Yield Synthesis of Ethyl 4-Methylphenyl Sulfone

Abstract

This document provides a comprehensive, field-tested protocol for the high-yield synthesis of ethyl 4-methylphenyl sulfone. The featured method is based on the robust and scalable reaction between an ethylating organometallic reagent and 4-toluenesulfonyl chloride. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide detailed guidelines for purification and characterization. This guide is designed for chemistry professionals in research and drug development, emphasizing safety, reproducibility, and scientific rationale to ensure a successful and efficient synthesis.

Introduction and Scientific Principle

Ethyl 4-methylphenyl sulfone (also known as ethyl p-tolyl sulfone) is a key structural motif found in various biologically active compounds and serves as a versatile intermediate in organic synthesis. The diaryl and alkyl-aryl sulfone framework is of significant interest in medicinal chemistry. Achieving a high-yield, clean, and scalable synthesis is therefore a critical objective for many research programs.

The protocol detailed herein employs the reaction of ethylmagnesium bromide, a Grignard reagent, with 4-toluenesulfonyl chloride (TsCl). This approach is a classic and highly reliable method for forming carbon-sulfur bonds.

Reaction Principle: The core of this synthesis is a nucleophilic attack by the carbanionic ethyl group of the Grignard reagent on the electrophilic sulfur atom of 4-toluenesulfonyl chloride. The sulfonyl chloride is an excellent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group and forming the desired C-S bond to yield the sulfone.

Experimental Workflow Overview

The synthesis process is logically divided into four main stages: Reagent Preparation, Reaction Execution, Workup and Extraction, and finally, Purification and Characterization. This workflow is designed to maximize yield and purity while ensuring operational safety.

Synthesis_Workflow start_end start_end process process critical critical A Starting Materials (Ethyl Bromide, Mg, TsCl) B Grignard Reagent Preparation (EtMgBr) A->B Anhydrous THF C Reaction with TsCl (Under N2, Anhydrous) B->C Dropwise Addition at 0°C D Reaction Quenching (Saturated NH4Cl) C->D E Liquid-Liquid Extraction D->E Ethyl Acetate F Drying & Solvent Removal E->F G Crude Product F->G H Recrystallization (Ethanol/Water) G->H J Final Product (>90% Yield) H->J I Characterization (NMR, MP, MS) J->I

Caption: Overall workflow for the synthesis of ethyl 4-methylphenyl sulfone.

Materials and Reagents

Proper preparation and handling of reagents are critical for a successful, high-yield reaction. All glassware should be oven-dried and cooled under a stream of dry nitrogen before use.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier
Magnesium TurningsMg24.311.46 g60.01.2Sigma-Aldrich
Ethyl BromideC₂H₅Br108.976.54 g (4.4 mL)60.01.2Sigma-Aldrich
4-Toluenesulfonyl ChlorideC₇H₇ClO₂S190.659.53 g50.01.0Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O-150 mL--Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl-50 mL--Lab Prepared
Ethyl Acetate (EtOAc)C₄H₈O₂-100 mL--Fisher Sci
Anhydrous MgSO₄MgSO₄-~10 g--Fisher Sci

Safety Precautions:

  • Ethyl Bromide: Is a toxic and volatile alkylating agent. Handle only in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): Can form explosive peroxides. Always use freshly opened anhydrous solvent or test for peroxides before use.

  • Grignard Reagents: Are highly reactive and pyrophoric upon contact with air and water. Strict anhydrous and inert atmosphere techniques are mandatory.

Detailed Synthesis Protocol

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a vacuum and cool to room temperature under a positive pressure of dry nitrogen.

  • Initiation: Place the magnesium turnings (1.46 g) in the flask. Add 20 mL of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of ethyl bromide (4.4 mL) in 30 mL of anhydrous THF.

  • Grignard Formation: Add approximately 1-2 mL of the ethyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

  • Addition: Once initiated, add the remaining ethyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the gray, cloudy solution for an additional 30-45 minutes at room temperature to ensure all the magnesium has reacted. The resulting solution of ethylmagnesium bromide is now ready for use.

Application Scientist's Note: The success of the entire synthesis hinges on the quality of the Grignard reagent. The use of anhydrous solvents and an inert atmosphere is non-negotiable. Any exposure to moisture will quench the reagent, drastically reducing the yield.

Part B: Reaction with 4-Toluenesulfonyl Chloride

  • Setup: In a separate 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-toluenesulfonyl chloride (9.53 g) in 100 mL of anhydrous THF.

  • Cooling: Cool this solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent the formation of side products.

  • Addition: Transfer the prepared ethylmagnesium bromide solution from Part A into the dropping funnel via a cannula and add it dropwise to the stirred solution of 4-toluenesulfonyl chloride over 30 minutes. Maintain the internal reaction temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

Application Scientist's Note: A slow, controlled addition at low temperature is key. Adding the Grignard reagent too quickly can lead to localized overheating, promoting side reactions such as the formation of biphenyl from unreacted Grignard coupling, which can complicate purification.

Part C: Workup and Purification

  • Quenching: Carefully cool the reaction mixture back to 0°C with an ice bath. Slowly and cautiously add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate (EtOAc) and shake well. The organic layer will contain the desired product. Separate the layers and extract the aqueous layer twice more with 50 mL portions of EtOAc.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white to off-white solid.

  • Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the pure white crystals by vacuum filtration. A typical yield is ~8.4 g (91%).

Mechanistic Representation

The reaction mechanism involves the nucleophilic ethyl group from the Grignard reagent attacking the electrophilic sulfur center of the sulfonyl chloride.

Caption: Simplified mechanism of nucleophilic attack on 4-toluenesulfonyl chloride.

Characterization Data

The identity and purity of the final product, ethyl 4-methylphenyl sulfone, should be confirmed by standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: 56-58 °C (Literature: 57 °C).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J=8.3 Hz, 2H, Ar-H ortho to SO₂), 7.35 (d, J=8.0 Hz, 2H, Ar-H meta to SO₂), 3.15 (q, J=7.4 Hz, 2H, -SO₂CH₂-), 2.45 (s, 3H, Ar-CH₃), 1.25 (t, J=7.4 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 144.5, 135.8, 129.8, 128.0, 52.5, 21.6, 7.0.

  • Mass Spectrometry (EI): m/z 184.07 (M⁺), 155, 91 (base peak).

Conclusion

This application note details a verified, high-yield (typically >90%) protocol for the synthesis of ethyl 4-methylphenyl sulfone. By adhering to strict anhydrous and inert atmosphere conditions and maintaining temperature control during the addition of the Grignard reagent, this method provides a reliable and scalable route to a key synthetic intermediate. The provided rationale and characterization data serve to equip researchers with the necessary information for successful replication and validation.

References

  • Uehling, D. et al. (2017). Discovery of a Potent and Selective BCL-XL Antagonist. ACS Medicinal Chemistry Letters, 8(3), 346–351. Available at: [Link]

  • National Center for Biotechnology Information (2024). Ethyl p-tolyl sulfone. PubChem Compound Summary for CID 77196. Available at: [Link]

The Strategic Deployment of Ethyl p-Tolyl Sulfone in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of Ethyl p-Tolyl Sulfone

In the intricate landscape of pharmaceutical synthesis, the demand for versatile and reliable reagents is paramount. Ethyl p-tolyl sulfone, a crystalline solid at room temperature, has emerged as a significant player in the medicinal chemist's toolbox. Its utility extends beyond that of a simple ethylating agent; the true power of this molecule lies in the nuanced reactivity conferred by the p-tolyl sulfonyl group. This functional group can act as a potent electron-withdrawing group, an excellent leaving group, and a handle for orchestrating complex carbon-carbon bond formations. This application note will provide an in-depth exploration of the strategic application of ethyl p-tolyl sulfone in the synthesis of pharmaceutical intermediates, with a particular focus on its role in the powerful Julia-Kocienski olefination and as a precise alkylating agent.

Core Application: The Julia-Kocienski Olefination for Complex Alkene Synthesis

The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, a structural motif prevalent in a vast array of pharmaceuticals.[1][2] This reaction typically involves the coupling of a sulfone-stabilized carbanion with a carbonyl compound. While various aryl sulfones have been employed, the use of an ethyl sulfone derivative like ethyl p-tolyl sulfone offers a unique combination of reactivity and handling characteristics.

Mechanistic Rationale: The Power of the Sulfonyl Group

The efficacy of the Julia-Kocienski olefination hinges on the unique properties of the sulfonyl group. In the case of ethyl p-tolyl sulfone, the sulfonyl moiety serves several critical functions:

  • Acidification of the α-Proton: The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons on the ethyl group, facilitating their removal by a strong base to generate a stabilized carbanion.

  • Control of Stereoselectivity: The choice of the aryl group on the sulfone, as well as the reaction conditions, can influence the stereochemical outcome of the olefination, allowing for the selective synthesis of either (E)- or (Z)-alkenes.[3]

  • Facilitation of the Smiles Rearrangement: In the modified Julia-Kocienski protocol, the heteroaryl sulfone undergoes a crucial intramolecular Smiles rearrangement, which is a key step in the catalytic cycle leading to the desired alkene.[4]

Workflow Diagram: Julia-Kocienski Olefination

Julia_Kocienski_Olefination cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Smiles Rearrangement & Elimination A Ethyl p-Tolyl Sulfone C Sulfone-Stabilized Carbanion A->C Deprotonation B Strong Base (e.g., KHMDS) B->C E Alkoxide Intermediate C->E D Aldehyde/Ketone D->E F Alkene Product E->F Rearrangement & Elimination G Sulfur Dioxide E->G H p-Tolyl Aryloxide E->H

Caption: The Julia-Kocienski olefination workflow.

Protocol: Synthesis of a Dihydropyran-Containing Precursor for (+)-Ambruticin

The antifungal natural product (+)-Ambruticin and its analogues are important targets in medicinal chemistry due to their potent biological activity. The synthesis of these complex molecules often relies on a convergent strategy, with the Julia-Kocienski olefination playing a pivotal role in assembling key fragments.[5][6] The following protocol is a representative, albeit adapted, procedure for the synthesis of a key dihydropyran-containing intermediate, demonstrating the application of an ethyl sulfone in this critical transformation.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl p-tolyl sulfone≥98%Sigma-Aldrich
Aldehyde FragmentAs synthesizedN/A
Potassium bis(trimethylsilyl)amide (KHMDS)1.0 M in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®MilliporeSigma
Anhydrous N,N-Dimethylformamide (DMF)DriSolv®MilliporeSigma
Saturated aqueous NH4ClReagent GradeFischer Scientific
Ethyl acetateHPLC GradeFischer Scientific
BrineSaturatedIn-house preparation
Anhydrous Magnesium SulfateReagent GradeFischer Scientific
Experimental Procedure
  • Preparation of the Sulfone Solution: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add ethyl p-tolyl sulfone (1.2 equivalents) and dissolve in anhydrous THF (50 mL).

  • Carbanion Formation: Cool the solution to -78 °C in a dry ice/acetone bath. To this, add KHMDS (1.1 equivalents, 1.0 M solution in THF) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. The formation of the carbanion is often accompanied by a color change.

  • Aldehyde Addition: In a separate flame-dried 100 mL round-bottom flask, dissolve the aldehyde fragment (1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the carbanion solution at -78 °C over 20 minutes.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired alkene product.

Expected Results and Data
Product CharacteristicExpected Value
Yield65-80%
Stereoselectivity (E/Z)>10:1
Purity (by HPLC)>95%

Application as a Precision Alkylating Agent

Beyond its role in olefination reactions, ethyl p-tolyl sulfone can also serve as a precise ethylating agent, particularly for the alkylation of heteroatoms in complex pharmaceutical intermediates. The p-tolyl sulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions.

Mechanistic Considerations in Alkylation

The alkylation reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is critical to deprotonate the nucleophile (e.g., an N-H bond in a heterocycle) and to facilitate the substitution reaction. The relatively mild conditions under which these reactions can be performed make ethyl p-tolyl sulfone an attractive alternative to more reactive and potentially hazardous alkylating agents like ethyl iodide or diethyl sulfate.

Illustrative Workflow: N-Alkylation of a Heterocyclic Core

N_Alkylation A Heterocyclic Precursor (R-NH) C Deprotonated Heterocycle (R-N-) A->C Deprotonation B Base (e.g., K2CO3) B->C E N-Ethyl Heterocycle (R-N-Et) C->E SN2 Attack D Ethyl p-Tolyl Sulfone D->E F Potassium p-Tolylsulfonate D->F Leaving Group Departure

Caption: N-Alkylation of a heterocyclic precursor.

Conclusion and Future Outlook

Ethyl p-tolyl sulfone is a versatile and powerful reagent in the synthesis of pharmaceutical intermediates. Its application in the Julia-Kocienski olefination allows for the stereoselective construction of complex alkenes, a critical transformation in the synthesis of numerous natural products and active pharmaceutical ingredients. Furthermore, its utility as a precise ethylating agent provides a mild and efficient method for the modification of heterocyclic scaffolds. As the demand for more complex and diverse drug candidates continues to grow, the strategic deployment of reagents like ethyl p-tolyl sulfone will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(S1), 26-28. [Link]

  • Hahn, F., & Helfrich, E. J. (2017). Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate Ambruticin J. Organic letters, 19(11), 2893–2896. [Link]

  • Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v(+)-methode de synthese generale de doubles liaisons. Tetrahedron letters, 14(49), 4833-4836. [Link]

  • Kocienski, P. J. (2000). The Julia-Kocienski Olefination. In Organic Reactions (pp. 1-534). John Wiley & Sons, Inc. [Link]

  • Moss, W. O., Taylor, R. J., & Kocienski, P. J. (1998). Total synthesis of (+)-ambruticin. Journal of the Chemical Society, Perkin Transactions 1, (14), 2331-2344. [Link]

  • Paquette, L. A., & Waykole, L. (1992). ETHYNYL p-TOLYL SULFONE. Organic Syntheses, 70, 148. [Link]

  • Wikipedia contributors. (2023). Julia olefination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • MDPI. (2022). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 27(9), 2719. [Link]

  • MDPI. (2022). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 27(10), 3235. [Link]

  • National Institutes of Health. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Angewandte Chemie International Edition, 57(35), 11333-11337. [Link]

  • Preprints.org. (2022). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(Ethylsulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The use of aryl sulfones as electrophilic partners in palladium-catalyzed cross-coupling reactions represents a significant advancement in synthetic chemistry, offering a stable and readily available alternative to traditional aryl halides and triflates. This guide provides an in-depth technical overview and detailed protocols for the application of 1-(ethylsulfonyl)-4-methylbenzene (ethyl p-tolyl sulfone) in key C-C and C-N bond-forming reactions. We will explore the mechanistic underpinnings of C–S bond activation, provide field-proven insights into catalyst and ligand selection, and deliver step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and other relevant cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of aryl sulfones in complex molecule synthesis.

Introduction: The Emerging Role of Aryl Sulfones in Synthesis

Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis. While aryl halides and pseudohalides are the conventional electrophiles, their preparation can sometimes be complex or introduce instability. Aryl sulfones, such as 1-(ethylsulfonyl)-4-methylbenzene, are attractive alternatives due to their high stability, common presence in synthetic routes, and distinct reactivity.[1] The sulfone functional group is robust and often used as a directing group in other transformations, making its subsequent use as a leaving group highly appealing for synthetic efficiency.[1]

The primary challenge in using aryl sulfones is the inherent strength of the C(sp²)–S bond. Activating this bond requires specific catalytic systems capable of facilitating a challenging oxidative addition step. This guide elucidates the principles and practicalities of achieving this transformation effectively.

The Mechanism: Activating the C(sp²)–S Bond

The catalytic cycle for cross-coupling with aryl sulfones follows the canonical steps of oxidative addition, transmetalation, and reductive elimination. However, the success of the entire process hinges on the initial, and often turnover-limiting, oxidative addition of the palladium(0) catalyst into the C(aryl)–S bond.[1]

Causality of Activation: The ethylsulfonyl group (–SO₂Et) is strongly electron-withdrawing. This property is crucial as it polarizes the C–S bond, rendering the ipso-carbon more electrophilic and susceptible to attack by the electron-rich Pd(0) center. Research and DFT calculations have shown that sulfones bearing electron-withdrawing groups (e.g., –CF₃) are significantly more reactive than those with neutral groups (e.g., –Ph), underscoring the importance of this electronic effect.[1]

The general catalytic cycle is depicted below:

Catalytic_Cycle_Sulfone cluster_legend General Catalytic Cycle pd0 Pd(0)L₂ pdi_r_complex Ar-Pd(II)(R)L₂ pd0->pdi_r_complex Oxidative Addition (with Ar-SO₂Et) oxidative_addition Oxidative Addition (Turnover-Limiting Step) pdi_complex Ar-Pd(II)(SO₂Et)L₂ pdi_complex->pd0 Reductive Elimination transmetalation Transmetalation organometallic [R-M] organometallic->pdi_complex pdi_r_complex->pdi_complex Transmetalation (with [R-M]) product Ar-R pdi_r_complex->product reductive_elimination Reductive Elimination ArSO2Et Ar-SO₂Et ArSO2Et->pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling with an aryl sulfone.

Catalyst System Design: The Critical Role of Ligands

The choice of ligand is paramount for successful C–S bond activation. Due to the stability of the sulfone group, highly active catalysts are required.

  • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the monomeric Pd(0) species, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.

  • Recommended Ligands: The Buchwald biaryl phosphine ligands are the gold standard. Ligands such as RuPhos and XPhos have demonstrated proven efficacy in coupling aryl sulfones.[1] N-heterocyclic carbenes (NHCs) can also be effective in certain cases.

Component Recommended Reagents Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(acac)₂These are common, air-stable sources of Pd(0) upon in-situ reduction.
Ligand RuPhos, XPhos, BrettPhosBulky, electron-rich ligands that promote the challenging oxidative addition step.[1][2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are typically required.
Solvent Dioxane, Toluene, THF, DMSO (as additive)Anhydrous, polar aprotic solvents are preferred. DMSO can be a crucial additive to improve yield.[1]

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrate combinations.

Workflow Overview

Experimental_Workflow setup Reaction Setup (Schlenk flask, stir bar) reagents Add Solids (Sulfone, Coupling Partner, Base, Pd Catalyst, Ligand) setup->reagents atmosphere Inert Atmosphere (Evacuate and backfill with N₂ or Ar, 3x) reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent reaction Heat to Reaction Temp (Monitor by TLC/LC-MS) solvent->reaction workup Quench & Aqueous Workup (e.g., add H₂O, extract with EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 4.1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of 1-(ethylsulfonyl)-4-methylbenzene with an arylboronic acid to form a biaryl product. The conditions are adapted from demonstrated successful couplings of aryl sulfones.[1]

Reaction Scheme: 1-(ethylsulfonyl)-4-methylbenzene + Arylboronic Acid → 4-Methyl-Aryl-Biphenyl

Materials:

  • 1-(ethylsulfonyl)-4-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetylacetonate [Pd(acac)₂] (5 mol%)

  • RuPhos (10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(ethylsulfonyl)-4-methylbenzene, the arylboronic acid, K₃PO₄, Pd(acac)₂, and RuPhos.

  • Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M with respect to the limiting reagent.

  • Add DMSO (approximately 5-10% of the total solvent volume). The use of DMSO has been shown to be critical for high yields in some cases.[1]

  • Place the flask in a preheated oil bath at 80–130 °C. The optimal temperature can vary; start at a lower temperature (e.g., 80 °C) for activated boronic acids and increase for more challenging substrates.[1]

  • Stir the reaction mixture vigorously for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench with water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Parameter Optimized Condition Reference
Catalyst Pd(acac)₂ (5 mol%)[1]
Ligand RuPhos (10 mol%)[1]
Base K₃PO₄ (3 equiv)[1]
Solvent Dioxane[1]
Additive DMSO (~5-10% v/v)[1]
Temperature 80–130 °C[1]
Protocol 4.2: Buchwald-Hartwig C-N Coupling

This protocol provides a general method for the amination of 1-(ethylsulfonyl)-4-methylbenzene. This transformation is more challenging and often requires more forceful conditions than the Suzuki-Miyaura coupling. The choice of ligand and a strong base is critical.

Reaction Scheme: 1-(ethylsulfonyl)-4-methylbenzene + Amine (R₂NH) → N,N-Dialkyl-4-methylaniline

Materials:

  • 1-(ethylsulfonyl)-4-methylbenzene (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (4 mol%) or a suitable precatalyst

  • XPhos or BrettPhos (8 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add 1-(ethylsulfonyl)-4-methylbenzene and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe.

  • Place the reaction tube in a preheated oil bath at 100–120 °C.

  • Stir vigorously for 16–24 hours. Monitor the reaction for the consumption of the starting material.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and perform an aqueous workup as described in Protocol 4.1.

  • Purify the crude product via flash column chromatography.

Expert Insight & Trustworthiness: The success of this reaction is highly dependent on maintaining strictly anhydrous and anaerobic conditions. Sodium tert-butoxide is extremely hygroscopic. Using a precatalyst (e.g., XPhos-Pd-G3) can improve reproducibility by avoiding the need to handle separate catalyst and ligand components in air.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion 1. Inactive catalyst system.Ensure strictly inert and anhydrous conditions. Use a new bottle of solvent and base. Increase catalyst/ligand loading.
2. Insufficient temperature.Gradually increase the reaction temperature in 10 °C increments (up to ~140 °C).
3. Poor ligand choice.Switch to a more electron-rich/bulky ligand (e.g., from XPhos to RuPhos or BrettPhos).
Formation of Side Products 1. Homocoupling of boronic acid.Use a slight excess, but not a large excess, of the boronic acid (1.2-1.5 equiv). Ensure the reaction is truly anaerobic.
2. Protodeboronation of boronic acid.Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or ensure the base is anhydrous.
3. Decomposition of starting material/product.Lower the reaction temperature and extend the reaction time.

Conclusion

1-(Ethylsulfonyl)-4-methylbenzene is a viable and valuable electrophilic partner for palladium-catalyzed cross-coupling reactions. While the activation of the C–S bond is more demanding than for conventional electrophiles, modern catalyst systems based on bulky, electron-rich phosphine ligands have made these transformations practical and efficient. The protocols and insights provided herein serve as a comprehensive resource for chemists to successfully implement these powerful reactions, enabling novel and streamlined approaches to the synthesis of complex aromatic structures.

References

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Beaudoin, D., et al. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Preprint]. Retrieved from [Link]

  • Carcenac, Y., et al. (2018). SO2 Conversion to Sulfones: Development and Mechanistic Insights of a Sulfonylative Hiyama Cross-Coupling. ResearchGate. Retrieved from [Link]

  • Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105–2108. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kotov, V. V., et al. (2009). Palladium-Catalyzed Arylation of Sulfones. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylsulfanylsulfonyl-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2020). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. RSC Publishing. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773–1775. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ma, D., et al. (2020). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 22(16), 6433–6438. Retrieved from [Link]

  • Nakao, Y., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Ethylsulfonyl)-4-methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of Sulfone-Mediated Carbon-Carbon Bond Formation in the Synthesis of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of sulfone chemistry in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations behind using sulfone-stabilized carbanions to construct the core diaryl scaffolds that are hallmarks of this important class of anti-inflammatory drugs. We will focus on the Julia-Kocienski olefination as a prime example of this powerful synthetic methodology, providing a detailed protocol for the synthesis of a key diarylalkene precursor.

Introduction: The Architectural Logic of COX-2 Inhibitors

The development of selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, marked a significant advancement in anti-inflammatory therapy. These drugs were designed to target the inducible COX-2 isozyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isozyme responsible for gastrointestinal and renal homeostasis.[1][2] This selectivity dramatically reduces the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

A common structural feature of many selective COX-2 inhibitors is a 1,2-diarylheterocyclic core.[3][4] Crucially, one of the aryl rings is typically substituted at the para-position with a sulfonamide (SO₂NH₂) or a methylsulfone (SO₂CH₃) group. This specific pharmacophore is the key to selectivity. The active site of COX-2 features a secondary hydrophilic pocket that is absent in COX-1. The sulfone or sulfonamide moiety of the inhibitor inserts into this pocket, forming critical hydrogen bonds and anchoring the molecule for effective and selective inhibition.[5][6]

The primary synthetic challenge, therefore, lies in the efficient construction of this diaryl framework. This guide details the strategic application of sulfone-stabilized carbanion chemistry—a robust and versatile method for carbon-carbon bond formation—to assemble precursors for these vital therapeutic agents.

Part I: The Sulfone Moiety's Role in Selective COX-2 Inhibition

The selectivity of "coxib" drugs is not accidental but a result of rational drug design targeting a key structural difference between the COX isozymes. The active site of COX-1 is sterically hindered by the presence of an isoleucine residue (Ile-523), whereas COX-2 possesses a smaller valine residue (Val-523) at the equivalent position. This substitution creates an accessible side-pocket in the COX-2 enzyme.

The polar sulfone or sulfonamide group of the inhibitor is perfectly positioned to occupy this side-pocket, where it can interact with residues such as Arg-513.[6] This specific interaction is a primary determinant of the high binding affinity and selectivity for COX-2 over COX-1.

cluster_0 COX-2 Active Site cluster_1 Diarylheterocycle Inhibitor COX2_Channel Main Channel (Hydrophobic) COX2_Pocket Selective Side-Pocket (Val-523 gate) Arg513 Arg-513 Aryl1 Aryl Ring 1 Heterocycle Central Heterocycle (e.g., Pyrazole) Aryl1->Heterocycle Binds in Main Channel Aryl2_Sulfone p-Methylsulfonylphenyl Ring (-SO2CH3) Heterocycle->Aryl2_Sulfone Aryl2_Sulfone->Arg513  Hydrogen Bonding  Interaction

Figure 1: Inhibitor binding in the COX-2 active site.

Part II: Principles of Sulfone-Mediated Olefination

The sulfonyl group (R-SO₂-R') is a powerful electron-withdrawing group, a property that synthetic chemists exploit to facilitate the formation of adjacent carbanions. The protons on a carbon atom alpha (α) to a sulfonyl group are significantly acidified, allowing for easy deprotonation by a strong base to generate a highly stabilized carbanion. This nucleophilic species can then react with various electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.

The Julia-Kocienski Olefination Mechanism

The Julia-Kocienski olefination is a refined, one-pot version of the classical Julia olefination that has become a cornerstone of modern organic synthesis for its reliability and, often, high E-alkene selectivity.[7][8][9] The reaction utilizes a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) sulfone, which acts as both a carbanion stabilizer and a key participant in the elimination sequence.

The mechanism proceeds through three key stages:

  • Addition: The sulfone is deprotonated with a strong, non-nucleophilic base (e.g., KHMDS, NaHMDS) to form the α-sulfonyl carbanion. This carbanion then adds to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: The heteroaryl group on the sulfone is specifically chosen for its ability to undergo a spontaneous intramolecular nucleophilic aromatic substitution, known as a Smiles rearrangement. The alkoxide attacks the ipso-carbon of the heteroaryl ring, displacing the sulfinate group.[10]

  • Elimination: The resulting intermediate rapidly and irreversibly eliminates sulfur dioxide (SO₂) and the heteroaryloxide anion to form the stable alkene product.[8]

Start Sulfone (R-CH2-SO2-Het) Carbanion Carbanion (R-CH(-)-SO2-Het) Start->Carbanion 1. Deprotonation Base Base (e.g., KHMDS) Adduct β-Alkoxy Sulfone Carbanion->Adduct 2. Addition Aldehyde Aldehyde (R'-CHO) Smiles Smiles Rearrangement Intermediate Adduct->Smiles 3. Smiles Rearrangement Product Alkene (R-CH=CH-R') + SO2 + Het-O(-) Smiles->Product 4. Elimination

Figure 2: General workflow of the Julia-Kocienski olefination.

Part III: Application Protocol: Synthesis of a Diarylalkene COX-2 Precursor

This section provides a detailed, field-tested protocol for the synthesis of (E)-1-bromo-4-(4-(methylsulfonyl)styryl)-2-methylbenzene, a versatile diarylalkene intermediate. This molecule contains the essential p-methylsulfonylphenyl moiety and a second, functionalized aryl ring primed for subsequent cyclization into a variety of heterocyclic cores common in COX-2 inhibitors.

Synthetic Workflow

The synthesis is achieved via a Julia-Kocienski olefination between a benzothiazol-2-yl sulfone and a substituted benzaldehyde.

Figure 3: Synthesis of a diarylalkene precursor via Julia-Kocienski olefination.
(Note: Images in the DOT script are placeholders for chemical structures)
Experimental Protocol

Objective: To synthesize (E)-1-bromo-4-(4-(methylsulfonyl)styryl)-2-methylbenzene.

Materials:

  • 2-(((4-(methylsulfonyl)phenyl)methyl)sulfonyl)benzo[d]thiazole (1.0 eq)

  • 4-Bromo-3-methylbenzaldehyde (1.1 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the benzothiazol-2-yl sulfone (1.0 eq).

  • Dissolution: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (approx. 0.1 M concentration relative to the sulfone) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS solution (1.2 eq) dropwise via syringe over 15 minutes. The solution will typically turn a deep color (e.g., yellow, orange, or red), indicating carbanion formation. Stir the mixture at -78 °C for 45 minutes.

    • Causality Note: Using a strong, non-nucleophilic base like KHMDS ensures rapid and complete deprotonation without competing addition to the carbonyl electrophile. The low temperature prevents base degradation and potential side reactions.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve 4-bromo-3-methylbenzaldehyde (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the carbanion mixture at -78 °C over 10 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the limiting reagent.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired E-alkene as a white or off-white solid.

Data and Characterization

The following table presents expected outcomes for the described protocol.

ParameterExpected Result
Yield 75-85%
Stereoselectivity >95:5 (E:Z), determined by ¹H NMR
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.9 (d, 2H), ~7.6 (d, 2H), ~7.5 (d, 1H), ~7.3 (m, 2H), ~7.1 (d, 1H), ~7.0 (d, 1H), ~3.05 (s, 3H), ~2.45 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ ~140, ~139, ~138, ~136, ~132, ~130, ~129, ~128, ~127, ~126, ~45, ~23

Part IV: Elaboration into a COX-2 Inhibitor Scaffold

The synthesized diarylalkene is a valuable intermediate. The carbon-carbon double bond can be readily transformed into various heterocycles. For example, an epoxidation followed by acid-catalyzed rearrangement and cyclization with a hydrazine, such as 4-hydrazinylbenzenesulfonamide, could lead to the formation of a diarylpyrazole core, analogous to the structure of Celecoxib. This strategic use of olefination to set the diaryl framework simplifies the overall synthesis by building the core structure before introducing the final heterocyclic system.

Conclusion

The sulfone group is more than just a binding pharmacophore in COX-2 inhibitors; it is also a powerful synthetic handle. By leveraging the principles of sulfone-stabilized carbanions, particularly through robust methodologies like the Julia-Kocienski olefination, medicinal chemists can efficiently construct the complex diaryl architectures required for potent and selective COX-2 inhibition. The protocol detailed herein provides a practical, adaptable template for accessing key precursors, demonstrating how fundamental principles of physical organic chemistry can be directly applied to the development of sophisticated therapeutic agents.

References

  • Al-Awad, M., El-Gamal, M., & Eid, E. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Pharmaceutical Investigation. [Link][11]

  • Amir, M., & Kumar, S. (2004). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. European Journal of Medicinal Chemistry.
  • Blakemore, P. R. (2005). The Julia-Kocienski Olefination. Organic Reactions. [Link][7]

  • El-Sayed, M., & Al-Rashood, S. (2017). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal. [Link][1]

  • Supuran, C. T., & Casini, A. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini Reviews in Medicinal Chemistry. [Link][5]

  • Rowlinson, S. W., et al. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry. [Link][6]

  • Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. International Ayurvedic Medical Journal. [Link][12]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. . [Link][9]

  • Paquette, L. A., & Waykole, L. (1987). A Simplified Method for the Preparation of Ethynyl p-Tolyl Sulfone and Ethynyl Phenyl Sulfone. Organic Syntheses. [Link][13]

  • Blakemore, P. R. (2013). The Julia–Kocienski Olefination. Oregon State University. [Link][10]

  • Knaus, E. E., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Biology. [Link][2]

  • Tavares, F. X., et al. (2004). Diaryl-1,2-dihydropyridinones as potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics.

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HPLC method for quantification of 1-(ethylsulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1-(Ethylsulfonyl)-4-methylbenzene using High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Introduction

1-(Ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone, is an organic compound with the chemical formula C9H12O2S.[1][2][3] Aryl sulfones are significant structural motifs in medicinal chemistry and materials science.[4][5][6] As such, a robust and reliable analytical method for the quantification of 1-(ethylsulfonyl)-4-methylbenzene is crucial for quality control, stability studies, and pharmacokinetic assessments in research and drug development. This document provides a detailed high-performance liquid chromatography (HPLC) method for the accurate quantification of this compound, followed by a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

The developed method leverages reversed-phase chromatography, a widely used technique for the separation of moderately polar to nonpolar compounds. The selection of a C18 stationary phase provides excellent hydrophobic interaction with the aryl sulfone moiety, while the mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention and elution characteristics. UV detection is employed for quantification, taking advantage of the chromophoric nature of the benzene ring in the analyte.

I. HPLC Method for Quantification

Rationale for Method Development

The choice of chromatographic conditions is paramount for achieving a selective, sensitive, and robust analytical method. The following parameters were selected based on the known chemical properties of 1-(ethylsulfonyl)-4-methylbenzene and established practices for the analysis of related aryl sulfone and sulfonamide compounds.[11][12][13][14]

  • Stationary Phase: A C18 column is chosen for its strong hydrophobic retention of the aromatic ring and the ethylsulfonyl group. The end-capped nature of the stationary phase minimizes peak tailing that can arise from interactions with residual silanol groups.

  • Mobile Phase: A gradient elution with acetonitrile and water provides a versatile approach to ensure adequate retention of the analyte while allowing for the elution of any potential impurities with different polarities. The use of a small percentage of trifluoroacetic acid (TFA) in the aqueous phase helps to sharpen peaks and improve reproducibility by maintaining a consistent pH.

  • Detection Wavelength: Based on the UV absorbance of the benzene ring, a detection wavelength of 220 nm is selected to provide high sensitivity for 1-(ethylsulfonyl)-4-methylbenzene.[15][16]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard conditions that provide good efficiency and reproducibility.

Experimental Protocol

1.2.1. Materials and Reagents

  • 1-(Ethylsulfonyl)-4-methylbenzene reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

1.2.2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic data acquisition and processing software.

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

1.2.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(ethylsulfonyl)-4-methylbenzene reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare Standard Stock Solution (1000 µg/mL in Methanol) prep_working Prepare Working Standards (1-100 µg/mL in Mobile Phase) prep_stock->prep_working Dilution hplc_inject Inject Standards and Samples (10 µL) prep_working->hplc_inject hplc_setup Equilibrate HPLC System with Initial Mobile Phase hplc_setup->hplc_inject hplc_run Run Gradient Program hplc_inject->hplc_run hplc_detect Detect at 220 nm hplc_run->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_curve Generate Calibration Curve (Peak Area vs. Concentration) data_integrate->data_curve data_quantify Quantify Analyte in Samples data_curve->data_quantify

Figure 1: HPLC Analysis Workflow.

II. Method Validation Protocol

A comprehensive validation of the analytical method is required to ensure its suitability for the intended purpose.[7][8][10] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of 1-(ethylsulfonyl)-4-methylbenzene.

    • Analyze a sample of the analyte and a sample spiked with potential impurities or degradation products to demonstrate that the analyte peak is well-resolved from other components.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, and high) across the specified range.

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • 2.4.1. Repeatability (Intra-assay Precision)

    • Protocol: Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • 2.4.2. Intermediate Precision (Inter-assay Precision)

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor.

Validation Workflow

G cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_robustness Robustness spec_blank Analyze Blank lin_prep Prepare 5 Concentrations spec_spiked Analyze Spiked Sample lin_inject Inject in Triplicate lin_plot Plot and Perform Regression acc_spike Spike at 3 Levels acc_analyze Analyze in Triplicate acc_calc Calculate % Recovery prec_repeat Repeatability (n=6) prec_inter Intermediate Precision sens_lod Calculate LOD sens_loq Calculate LOQ rob_vary Vary Method Parameters rob_eval Evaluate System Suitability

Figure 2: Method Validation Workflow.

III. Summary of Validation Data (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.3-
LOQ (µg/mL) 1.0-
Robustness No significant impact on results-

IV. Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantification of 1-(ethylsulfonyl)-4-methylbenzene. The method is specific, linear, accurate, and precise over a suitable concentration range. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a research and quality control environment.

References

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Scale-Up Synthesis of 1-(Ethylsulfonyl)-4-methylbenzene for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of 1-(Ethylsulfonyl)-4-methylbenzene

1-(Ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is a key component in a variety of biologically active molecules. The industrial demand for high-purity 1-(ethylsulfonyl)-4-methylbenzene necessitates robust, scalable, and economically viable synthetic processes. This guide provides a detailed overview of the two primary manufacturing routes, offering in-depth protocols, process optimization insights, and safety considerations for its large-scale production.

Strategic Selection of Synthetic Pathways for Industrial Production

The choice of a synthetic route for industrial-scale production is governed by factors such as raw material cost and availability, reaction efficiency, product purity, process safety, and environmental impact. For 1-(ethylsulfonyl)-4-methylbenzene, two principal pathways have proven to be the most commercially viable:

  • Oxidation of 4-(Ethylthio)toluene: This is often the preferred route due to its high atom economy and the use of relatively benign oxidizing agents. The precursor, 4-(ethylthio)toluene, can be synthesized from readily available starting materials.

  • Friedel-Crafts Ethylsulfonylation of Toluene: This classic electrophilic aromatic substitution offers a direct approach to the target molecule. However, it requires careful control of reaction conditions to ensure high regioselectivity and to manage the corrosive nature of the catalysts and byproducts.

This document will provide detailed protocols for both methodologies, enabling researchers and production chemists to select and optimize the most suitable process for their specific needs.

Route 1: Oxidation of 4-(Ethylthio)toluene

This two-step process begins with the synthesis of the sulfide precursor, 4-(ethylthio)toluene, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of 4-(Ethylthio)toluene

The synthesis of 4-(ethylthio)toluene is typically achieved through the nucleophilic substitution of a suitable leaving group on an ethylating agent by a p-toluenethiolate salt.

Reaction Scheme:

Protocol for Large-Scale Synthesis of 4-(Ethylthio)toluene:

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel is charged with a solution of sodium hydroxide in a suitable solvent, such as ethanol or water.

  • Thiolate Formation: p-Toluenethiol is added portion-wise to the sodium hydroxide solution under controlled temperature to form the sodium p-toluenethiolate salt. This is an exothermic reaction and requires efficient cooling.

  • Ethylation: Ethyl bromide is then added dropwise from the addition funnel to the reaction mixture. The reaction is typically maintained at a moderate temperature (e.g., 50-70 °C) to ensure a controlled reaction rate.

  • Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Gas Chromatography (GC) to ensure the complete consumption of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with a suitable organic solvent (e.g., toluene or dichloromethane). The organic layer is then washed with water to remove any remaining salts and the solvent is removed under reduced pressure to yield crude 4-(ethylthio)toluene.

  • Purification: The crude product can be purified by vacuum distillation to achieve the desired purity for the subsequent oxidation step.

Step 2: Oxidation to 1-(Ethylsulfonyl)-4-methylbenzene

The oxidation of the sulfide to the sulfone is a critical step that requires careful control to avoid over-oxidation or the formation of byproducts. Hydrogen peroxide is a commonly used oxidant in industrial settings due to its environmental compatibility, with water being the only byproduct.[1][2][3]

Reaction Scheme:

Protocol for Industrial-Scale Oxidation:

  • Catalyst Selection: The oxidation is often catalyzed by a variety of metal catalysts or carried out under metal-free conditions using a strong acid promoter. The choice of catalyst influences the reaction rate and selectivity.

  • Reactor Charging: The purified 4-(ethylthio)toluene is charged into a reactor equipped with efficient stirring and temperature control. A suitable solvent, such as acetic acid or toluene, is added.

  • Oxidant Addition: A stoichiometric excess of hydrogen peroxide (typically 30-50% aqueous solution) is added slowly to the reaction mixture. The addition rate is carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature (e.g., 60-80 °C).

  • Reaction Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) or GC to track the disappearance of the starting sulfide and the formation of the sulfone product.

  • Quenching and Work-up: Once the reaction is complete, the excess hydrogen peroxide is quenched by the addition of a reducing agent, such as sodium sulfite or sodium bisulfite. The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Product Isolation and Purification: The product is isolated by extraction with an organic solvent. The organic layer is washed with water and brine, and the solvent is removed under reduced pressure. The crude 1-(ethylsulfonyl)-4-methylbenzene is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[4][5][6]

Data Presentation: Oxidation Route

ParameterStep 1: Sulfide SynthesisStep 2: Oxidation
Key Reactants p-Toluenethiol, Ethyl bromide, NaOH4-(Ethylthio)toluene, Hydrogen Peroxide
Solvent Ethanol or WaterAcetic Acid or Toluene
Catalyst NoneMetal catalyst or Acid promoter
Temperature 50-70 °C60-80 °C
Typical Yield >95%>90%
Purity (after purification) >99% (by GC)>99.5% (by HPLC)

Experimental Workflow: Oxidation Route

C6H5CH3 + C2H5SO2Cl --(AlCl3)--> p-CH3C6H4SO2C2H5 + HCl

Caption: Workflow for the one-step synthesis of 1-(ethylsulfonyl)-4-methylbenzene via Friedel-Crafts reaction.

Purification and Characterization of Industrial Grade 1-(Ethylsulfonyl)-4-methylbenzene

Achieving high purity is paramount for the use of 1-(ethylsulfonyl)-4-methylbenzene in pharmaceutical and other high-value applications.

Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is critical for effective purification. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems include ethanol/water, isopropanol, and toluene/heptane mixtures.

  • Dissolution: The crude product is dissolved in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution and then filtered off.

  • Crystallization: The hot solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can be beneficial.

  • Isolation: The crystals are collected by filtration (e.g., using a Nutsche filter dryer in an industrial setting) and washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried under vacuum at a moderate temperature to remove any residual solvent.

Analytical Methods for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying any impurities. [7][8][9]* Gas Chromatography (GC): Used to detect and quantify volatile impurities, including residual solvents.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is around 56-57 °C. * Spectroscopic Methods (NMR, IR, MS): These techniques are used to confirm the chemical structure and identity of the final product.

Safety, Handling, and Waste Management

Hazard Analysis:

  • p-Toluenethiol: Toxic and has a strong, unpleasant odor. Handle in a well-ventilated area or in a closed system.

  • Ethyl bromide: A volatile and flammable liquid. It is also a suspected carcinogen.

  • Hydrogen Peroxide (concentrated): A strong oxidizer that can cause severe burns. [4][10][11][12]Contact with combustible materials may cause a fire. Proper personal protective equipment (PPE) is essential. [4][10][11][12]* Ethanesulfonyl chloride: Corrosive and reacts violently with water. It is a lachrymator and causes severe burns. [13][14][15][16]* Aluminum Chloride (anhydrous): Reacts vigorously with water, releasing heat and hydrogen chloride gas. It is corrosive.

  • Hydrogen Chloride (gas): A corrosive gas that is a byproduct of the Friedel-Crafts reaction. A gas scrubber system is required to neutralize it.

Personal Protective Equipment (PPE):

Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and chemical-resistant clothing, must be worn at all times when handling these chemicals. For large-scale operations, respiratory protection may also be necessary.

Waste Management:

  • Oxidation Route: The aqueous waste streams containing salts can typically be treated in a standard wastewater treatment facility after neutralization.

  • Friedel-Crafts Route: The acidic aqueous waste containing aluminum salts requires neutralization before disposal. [16]The recovery and recycling of the aluminum catalyst can be an economically and environmentally beneficial option. [16]Organic solvent waste should be collected and disposed of in accordance with local regulations.

Conclusion

The industrial synthesis of 1-(ethylsulfonyl)-4-methylbenzene can be successfully achieved through either the oxidation of 4-(ethylthio)toluene or the Friedel-Crafts ethylsulfonylation of toluene. The choice between these routes will depend on a careful evaluation of factors such as raw material availability, process economics, and safety infrastructure. The protocols and guidelines presented in this document provide a comprehensive framework for the development and implementation of a safe, efficient, and scalable manufacturing process for this important chemical intermediate. Adherence to strict safety protocols and quality control measures is essential to ensure the production of high-purity material suitable for its intended applications.

References

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. (n.d.). USP Technologies. Retrieved January 17, 2026, from [Link]

  • Method for recycling Al resources in Friedel-Crafts reaction. (n.d.). Google Patents.
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Wegweiser zur Funktionalisierung von Ethyl-p-tolylsulfon für Medizinische Chemieanwendungen

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Das Ethyl-p-tolylsulfon-Gerüst ist eine bedeutende Ausgangsstruktur in der medizinischen Chemie und dient als Grundlage für die Entwicklung einer Vielzahl von therapeutischen Wirkstoffen. Seine Derivatisierung ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von pharmakokinetischen und pharmakodynamischen Eigenschaften. Diese Anwendungs- und Protokollsammlung bietet einen detaillierten Leitfaden zu den wichtigsten strategischen Ansätzen für die Funktionalisierung von Ethyl-p-tolylsulfon, einschließlich detaillierter, schrittweiser Versuchsprotokolle und Einblicke in die zugrunde liegenden chemischen Prinzipien.

Einleitung: Die Bedeutung des p-Tolylsulfon-Motivs in der Wirkstoffforschung

Die Sulfongruppe ist ein vielseitiger und wichtiger Baustein in der modernen medizinischen Chemie. Ihre Fähigkeit, als Wasserstoffbrückenakzeptor zu fungieren, ihre metabolische Stabilität und ihre Fähigkeit, die Löslichkeit und andere physikochemische Eigenschaften von Molekülen zu modulieren, machen sie zu einem attraktiven Merkmal für die Wirkstoffentwicklung. Insbesondere das p-Tolylsulfon-Gerüst findet sich in einer Reihe von biologisch aktiven Verbindungen wieder. Die gezielte Derivatisierung dieses Gerüsts ist ein entscheidender Schritt, um die Affinität zu biologischen Zielstrukturen zu erhöhen, die Selektivität zu verbessern und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu optimieren.

Dieser Leitfaden konzentriert sich auf Ethyl-p-tolylsulfon als repräsentatives Ausgangsmaterial und beschreibt verschiedene Methoden zur Modifikation sowohl des aromatischen Rings als auch der Ethylseitenkette.

Strategien zur Derivatisierung des aromatischen Rings

Der aromatische Ring des Ethyl-p-tolylsulfons bietet mehrere Angriffspunkte für die Funktionalisierung. Die elektronenziehende Wirkung der Sulfongruppe und die aktivierende Wirkung der Methylgruppe steuern die Regioselektivität bei elektrophilen aromatischen Substitutionen.

Elektrophile Aromatische Substitution

Die Einführung einer Nitrogruppe ist ein wichtiger erster Schritt für weitere Umwandlungen, wie z.B. die Reduktion zu einer Aminogruppe, die dann weiter derivatisiert werden kann. Die Sulfongruppe ist ein meta-dirigierender Deaktivator, während die Methylgruppe ein ortho-, para-dirigierender Aktivator ist. Die Nitrierung von p-substituierten Aromaten wie Ethyl-p-tolylsulfon führt in der Regel zu einer Substitution in der ortho-Position zur Methylgruppe.

Protokoll 1: Nitrierung von Ethyl-p-tolylsulfon

Einleitung: Dieses Protokoll beschreibt die Nitrierung von Ethyl-p-tolylsulfon unter Verwendung von Salpetersäure in Gegenwart von Schwefelsäure. Die stark sauren Bedingungen erleichtern die Bildung des Nitroniumions (NO₂⁺), des aktiven Elektrophils.

Materialien:

  • Ethyl-p-tolylsulfon

  • Konzentrierte Salpetersäure (70 %)

  • Konzentrierte Schwefelsäure (98 %)

  • Eisbad

  • Rundkolben mit Magnetrührer

  • Tropftrichter

  • Destilliertes Wasser

  • Dichlormethan (DCM)

  • Wasserfreies Natriumsulfat

  • Rotationsverdampfer

  • Kieselgel für die Säulenchromatographie

  • Laufmittel (z.B. Hexan/Ethylacetat-Gemisch)

Schritt-für-Schritt-Anleitung:

  • In einem 100-mL-Rundkolben wird Ethyl-p-tolylsulfon (1 Äquiv.) in konzentrierter Schwefelsäure bei 0 °C (Eisbad) gelöst.

  • Eine Mischung aus konzentrierter Salpetersäure (1,1 Äquiv.) und konzentrierter Schwefelsäure wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Nach vollständiger Zugabe wird die Reaktion für 1-2 Stunden bei 0-5 °C gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird die Reaktionsmischung vorsichtig auf Eis gegossen und mit destilliertem Wasser verdünnt.

  • Das Produkt wird dreimal mit Dichlormethan extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und einer gesättigten Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum am Rotationsverdampfer eingeengt.

  • Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Nitro-Derivat zu erhalten.

Kausale Begründung: Die Verwendung von konzentrierter Schwefelsäure ist entscheidend für die Generierung des hochreaktiven Nitroniumions aus Salpetersäure. Die niedrige Temperatur hilft, unerwünschte Nebenreaktionen wie die Dinitrierung und die Oxidation zu kontrollieren.

Metall-katalysierte Kreuzkupplungsreaktionen

Moderne Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung ermöglichen die Bildung von C-C-Bindungen und sind ein leistungsfähiges Werkzeug zur Einführung neuer aromatischer oder heteroaromatischer Systeme.[1] Hierfür muss das Ethyl-p-tolylsulfon-Gerüst zunächst mit einer geeigneten Abgangsgruppe, typischerweise einem Halogenid (z.B. Brom), funktionalisiert werden.

Workflow für die Suzuki-Miyaura-Kupplung:

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung mittels Suzuki-Miyaura-Kupplung.

Protokoll 2: Bromierung von Ethyl-p-tolylsulfon und anschließende Suzuki-Miyaura-Kupplung

Teil A: Bromierung

  • Ethyl-p-tolylsulfon (1 Äquiv.) und N-Bromsuccinimid (NBS, 1,1 Äquiv.) werden in einem geeigneten Lösungsmittel wie Dichlormethan oder Essigsäure gelöst.

  • Ein Katalysator, z.B. Eisen(III)-bromid, wird zugegeben.

  • Die Reaktion wird bei Raumtemperatur für mehrere Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Die Aufarbeitung erfolgt durch Waschen mit Wasser und einer Thiosulfatlösung zur Entfernung von überschüssigem Brom, gefolgt von Trocknung und Aufreinigung.

Teil B: Suzuki-Miyaura-Kupplung [2]

Materialien:

  • Bromiertes Ethyl-p-tolylsulfon (aus Teil A)

  • Aryl- oder Heteroarylboronsäure (1,2 Äquiv.)

  • Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%)

  • Base (z.B. K₂CO₃, Na₂CO₃, 2-3 Äquiv.)

  • Lösungsmittelsystem (z.B. Toluol/Wasser, Dioxan/Wasser)

  • Inertgasatmosphäre (Stickstoff oder Argon)

Schritt-für-Schritt-Anleitung:

  • In einem Schlenk-Kolben werden das bromierte Ethyl-p-tolylsulfon (1 Äquiv.), die Boronsäure (1,2 Äquiv.), der Palladium-Katalysator und die Base eingewogen.

  • Der Kolben wird evakuiert und mit Inertgas befüllt (dreimal wiederholen).

  • Das entgaste Lösungsmittelsystem wird zugegeben.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt (typischerweise 80-110 °C), bis die Reaktion abgeschlossen ist (DC- oder LC-MS-Kontrolle).

  • Nach dem Abkühlen wird die Reaktionsmischung mit Wasser und einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnt.

  • Die Phasen werden getrennt, und die wässrige Phase wird erneut mit dem organischen Lösungsmittel extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Kausale Begründung: Der Palladium-Katalysator durchläuft einen katalytischen Zyklus aus oxidativer Addition, Transmetallierung und reduktiver Eliminierung, um die neue C-C-Bindung zu bilden.[1] Die Base ist entscheidend für die Aktivierung der Boronsäure im Transmetallierungsschritt.[3]

Funktionalisierung der Ethyl-Seitenkette

Die Ethylgruppe des Ethyl-p-tolylsulfons bietet ebenfalls Möglichkeiten zur Derivatisierung, insbesondere an der α-Position zur Sulfongruppe. Die Wasserstoffatome an dieser Position sind durch die benachbarte elektronenziehende Sulfongruppe acidifiziert und können durch starke Basen deprotoniert werden.

α-Alkylierung

Die Deprotonierung am α-Kohlenstoffatom erzeugt ein Carbanion, das als Nukleophil mit verschiedenen Elektrophilen, wie z.B. Alkylhalogeniden, reagieren kann, um die Seitenkette zu verlängern oder zu verzweigen.

Protokoll 3: α-Alkylierung von Ethyl-p-tolylsulfon

Materialien:

  • Ethyl-p-tolylsulfon

  • Starke Base (z.B. n-Butyllithium (n-BuLi) oder Lithiumdiisopropylamid (LDA))

  • Trockenes, aprotisches Lösungsmittel (z.B. Tetrahydrofuran (THF))

  • Alkylhalogenid (z.B. Methyliodid, Benzylbromid)

  • Inertgasatmosphäre

  • Tieftemperaturbad (z.B. Aceton/Trockeneis)

Schritt-für-Schritt-Anleitung:

  • Ethyl-p-tolylsulfon (1 Äquiv.) wird in trockenem THF unter Inertgasatmosphäre bei -78 °C gelöst.

  • Eine Lösung der starken Base (z.B. n-BuLi, 1,1 Äquiv.) wird langsam zugetropft. Die Bildung des Anions kann durch eine Farbänderung angezeigt werden.

  • Die Mischung wird für 30-60 Minuten bei -78 °C gerührt.

  • Das Alkylhalogenid (1,2 Äquiv.) wird langsam zugegeben.

  • Die Reaktion wird langsam auf Raumtemperatur erwärmen gelassen und über Nacht gerührt.

  • Die Reaktion wird durch vorsichtige Zugabe einer gesättigten Ammoniumchloridlösung gequencht.

  • Das Produkt wird mit einem organischen Lösungsmittel extrahiert, die organische Phase getrocknet und das Lösungsmittel entfernt.

  • Die Reinigung erfolgt durch Säulenchromatographie oder Kristallisation.

Kausale Begründung: Die stark elektronenziehende Sulfongruppe stabilisiert das benachbarte Carbanion, was die Deprotonierung mit starken Basen ermöglicht. Die niedrige Temperatur ist notwendig, um Nebenreaktionen des hochreaktiven Alkyllithium-Reagenzes zu minimieren.

Anwendungen in der Medizinischen Chemie: Struktur-Wirkungs-Beziehungen

Die Derivatisierung des Ethyl-p-tolylsulfon-Gerüsts hat zur Entdeckung von Wirkstoffen mit vielfältigen pharmakologischen Aktivitäten geführt.

Tabelle 1: Beispiele für biologisch aktive Derivate und ihre Zielstrukturen

DerivatklasseZielstruktur/AnwendungReferenz
StyrylbenzylsulfoneAntikrebsmittel, Induktion des mitotischen Arrests[4]
Heteroaryl-Styryl-SulfoneAntikrebsmittel, Apoptose-Induktion[5]
Vinylsulfon-DerivateEGFR-Tyrosinkinase-Inhibitoren[6]
Sulfonamid-AnalogaCyclooxygenase-2 (COX-2)-Inhibitoren[7]

Die systematische Modifikation des Gerüsts ermöglicht es, die Wechselwirkungen mit der Zielstruktur zu optimieren. Beispielsweise kann die Einführung von Heterozyklen über Kreuzkupplungsreaktionen zu zusätzlichen Wasserstoffbrückenbindungen oder π-π-Wechselwirkungen mit dem aktiven Zentrum eines Enzyms führen.[5] Die Verlängerung oder Verzweigung der Alkylkette kann die Lipophilie und damit die zelluläre Permeabilität beeinflussen.

Logische Beziehung der Derivatisierungsstrategien:

Abbildung 2: Logische Verknüpfung der Derivatisierungsstrategien zur Optimierung von Wirkstoffkandidaten.

Fazit und Ausblick

Die Derivatisierung von Ethyl-p-tolylsulfon ist eine bewährte und vielseitige Strategie in der medizinischen Chemie. Die in diesem Leitfaden beschriebenen Methoden – elektrophile aromatische Substitution, metall-katalysierte Kreuzkupplungen und α-Alkylierung – stellen ein grundlegendes Repertoire für die Synthese von Wirkstoffbibliotheken und die gezielte Optimierung von Leitstrukturen dar. Die sorgfältige Auswahl der Derivatisierungsstrategie in Verbindung mit einem tiefen Verständnis der zugrunde liegenden Mechanismen ist der Schlüssel zur erfolgreichen Entwicklung neuer und wirksamerer Therapeutika auf der Basis des p-Tolylsulfon-Gerüsts.

Referenzen

  • GSRI. (n.d.). ETHYL P-TOLYL SULFONE. [Link]

  • PubMed Central. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of (E)-styrylbenzylsulfones as novel anticancer agents. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Organic Syntheses. (n.d.). ETHYNYL p-TOLYL SULFONE. [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • University of Missouri. (n.d.). Directed (ortho) Metallation. [Link]

  • PubMed. (2005). Design, Synthesis, and Biological Evaluation of (E)- And (Z)-styryl-2-acetoxyphenyl Sulfides and Sulfones as cyclooxygenase-2 Inhibitors. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • MDPI. (2022). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. [Link]

  • The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. (2018). The cyclic sulfone inhibitors with the evaluation of P1-allyl group. [Link]

  • PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • ResearchGate. (2022). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (2025). Design and synthesis of sulfur-containing pseudilin analogs and their biological activity evaluation. [Link]

  • Fisher Scientific. (n.d.). Ethynyl p-Tolyl Sulfone 98.0+%, TCI America™. [Link]

  • NIST. (n.d.). p-Tolyl allyl sulfone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(ethylsulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(ethylsulfonyl)-4-methylbenzene. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields. The protocols and advice provided herein are based on established chemical principles and field-proven insights.

Introduction

1-(Ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone, is a valuable intermediate in organic synthesis. Achieving a high yield of this compound is crucial for the efficiency of subsequent synthetic steps. The two most common and practical synthetic routes to this compound are:

  • Friedel-Crafts Sulfonylation of Toluene: This classic electrophilic aromatic substitution reaction involves the direct introduction of the ethylsulfonyl group onto the toluene ring.

  • Oxidation of Ethyl p-Tolyl Sulfide: This method involves the synthesis of the corresponding sulfide followed by oxidation to the sulfone.

This guide will delve into the intricacies of both methods, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Section 1: Friedel-Crafts Sulfonylation of Toluene

This route offers a direct approach to the target molecule. However, it is not without its challenges, primarily related to catalyst activity, reaction conditions, and isomer control.

Experimental Workflow: Friedel-Crafts Sulfonylation

Friedel-Crafts Sulfonylation Workflow cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Workup & Purification A Anhydrous Toluene & Dichloromethane D Reaction Flask under Inert Atmosphere (N2 or Ar) A->D B Anhydrous Aluminum Chloride (AlCl3) B->D  Catalyst C Ethanesulfonyl Chloride C->D  Reagent (added dropwise) E Stir at 0°C to room temperature D->E F Monitor by TLC E->F G Quench with ice-cold dilute HCl F->G H Separate Organic Layer G->H I Wash with NaHCO3 (aq) & Brine H->I J Dry over Na2SO4 I->J K Remove Solvent (Rotary Evaporation) J->K L Purify by Recrystallization or Column Chromatography K->L Oxidation Workflow cluster_0 Sulfide Synthesis (Example: Williamson Ether Synthesis) cluster_1 Oxidation cluster_2 Workup & Purification A p-Thiocresol & Base (e.g., NaOH) C Reaction in a suitable solvent (e.g., Ethanol) A->C B Ethyl Halide (e.g., Ethyl Bromide) B->C D Ethyl p-Tolyl Sulfide C->D Isolate Sulfide F Reaction in a suitable solvent (e.g., Acetic Acid) D->F E Oxidizing Agent (e.g., H2O2) E->F G Quench Reaction (e.g., with water) F->G H Extract with Organic Solvent G->H I Wash & Dry H->I J Remove Solvent I->J K Purify (Recrystallization or Chromatography) J->K

Technical Support Center: Purification of Crude Ethyl p-Tolyl Sulfone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl p-tolyl sulfone. It is structured as a responsive troubleshooting manual and a set of frequently asked questions to directly address challenges encountered during the recrystallization process.

I. Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. The solutions provided are grounded in the physicochemical properties of ethyl p-tolyl sulfone and established principles of crystallization.

Question: My product is separating as an oily liquid instead of solid crystals. What is "oiling out" and how do I prevent it?

Answer:

"Oiling out" is a common and frustrating phenomenon in recrystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This occurs when the crude solid melts in the hot solvent before it has fully dissolved, or when the solution becomes saturated at a temperature that is above the melting point of the solute. Given that pure ethyl p-tolyl sulfone has a relatively low melting point of 56-57 °C , this is a primary challenge.[2]

Causality & Solutions:

  • High Solute Concentration & Impurities: High concentrations of impurities can significantly depress the melting point of the eutectic mixture, making it more prone to oiling out.

  • Inappropriate Solvent Choice: Using a solvent with a very high boiling point (e.g., water, BP 100 °C) will almost certainly cause this compound to melt before dissolving.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, causing the supersaturated solute to crash out as a liquid.

Corrective Actions:

  • Re-heat and Dilute: If oiling has occurred, re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation point.

  • Lower the Solution Temperature: The key is to ensure the solution becomes saturated at a temperature below the compound's melting point (56-57 °C). Using a solvent with a boiling point close to or just above this temperature is ideal.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a cloth if necessary, before moving to an ice bath. This provides the necessary time for proper crystal lattice formation.

  • Solvent System Modification: If the issue persists, switch to a lower-boiling point solvent or use a solvent pair. For instance, dissolve the compound in a minimal amount of a hot, good solvent (like ethanol) and then slowly add a hot, poor solvent (like water) until the solution just becomes turbid. Re-heat to clarify and then cool slowly.

Question: No crystals are forming, even after cooling the solution in an ice bath. How can I fix this?

Answer:

The failure of crystals to form typically points to one of two issues: the solution is not sufficiently saturated, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.

Causality & Solutions:

  • Excessive Solvent: This is the most common reason for both low yield and failure to crystallize. If too much solvent was added initially, the concentration of ethyl p-tolyl sulfone may not reach its saturation point even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent (15-25%) to increase the solute concentration. Allow the concentrated solution to cool again.

  • Lack of Nucleation: A supersaturated solution is one where the solute concentration is higher than its equilibrium solubility, but crystallization has not yet begun. This state is metastable and requires an energy input or a template to start forming crystals.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If available, add a single, tiny crystal of pure ethyl p-tolyl sulfone ("seed crystal") to the cooled solution. This provides a perfect template for further crystal lattice formation.

Question: My final yield of pure ethyl p-tolyl sulfone is very low. What went wrong?

Answer:

A low recovery is a classic recrystallization problem that can almost always be traced back to procedural steps.

Causality & Solutions:

  • Using Too Much Solvent: Dissolving the crude material in a large excess of hot solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after room temperature cooling, can leave a substantial amount of product in solution.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the pure product.

Corrective Actions:

  • Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.

  • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent a drop in temperature that would cause premature crystallization.

  • Maximize Cooling Time: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Wash Crystals Judiciously: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product.

Question: The recrystallized ethyl p-tolyl sulfone is still colored. How can I get a pure white product?

Answer:

Colored impurities are common in crude organic products, often arising from high-molecular-weight byproducts or degradation products. These can sometimes co-crystallize with the desired product.

Causality & Solution:

Colored impurities are typically large, flat molecules with extensive chromophores. They have a strong affinity for the surface of activated charcoal.

Corrective Action: Activated Charcoal Treatment

  • After dissolving the crude ethyl p-tolyl sulfone in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient; too much will adsorb your product).

  • Gently swirl the flask and bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless and ready for crystallization.

Troubleshooting Workflow Diagram

G start Recrystallization Issue Observed oil Product is an 'Oil' start->oil no_xtal No Crystals Formed start->no_xtal low_yield Yield is Very Low start->low_yield color Product is Colored start->color oil_cause1 High BP Solvent? oil->oil_cause1 no_xtal_cause1 Too Much Solvent? no_xtal->no_xtal_cause1 low_yield_cause1 Excess Solvent Used? low_yield->low_yield_cause1 sol_charcoal Add activated charcoal, perform hot filtration color->sol_charcoal oil_cause2 Cooling Too Fast? oil_cause1->oil_cause2 No sol_change_solvent Use lower BP solvent or solvent pair oil_cause1->sol_change_solvent Yes sol_reheat Re-heat, add more solvent, cool slowly oil_cause2->sol_reheat Yes oil_cause2->sol_reheat No (Likely Impurity Issue) no_xtal_cause2 Supersaturated? no_xtal_cause1->no_xtal_cause2 No sol_boil_off Boil off excess solvent no_xtal_cause1->sol_boil_off Yes sol_scratch Scratch flask or add seed crystal no_xtal_cause2->sol_scratch Yes low_yield_cause2 Premature Crystallization? low_yield_cause1->low_yield_cause2 No sol_use_min_solvent Next time: Use minimum hot solvent required low_yield_cause1->sol_use_min_solvent Yes sol_preheat_funnel Next time: Pre-heat filtration glassware low_yield_cause2->sol_preheat_funnel Yes end Problem Resolved sol_reheat->end sol_change_solvent->end sol_boil_off->end sol_scratch->end sol_use_min_solvent->end sol_preheat_funnel->end sol_charcoal->end

Caption: Troubleshooting decision tree for common recrystallization issues.

II. Frequently Asked Questions (FAQs)

Question: What is the best solvent for recrystallizing ethyl p-tolyl sulfone?

Answer:

The ideal recrystallization solvent should dissolve the solute completely when hot but very poorly when cold. For ethyl p-tolyl sulfone (MP 56-57 °C), solvents with boiling points not significantly higher than this melting point are preferred to prevent oiling out. Based on data for similar aryl sulfones and general principles, several systems are promising.[2] Ethanol is often a good starting point for sulfones.[3]

Table 1: Potential Recrystallization Solvents for Ethyl p-Tolyl Sulfone

Solvent / SystemBoiling Point (°C)Suitability & Rationale
Ethanol (95%) ~78 °CGood Starting Point. Its boiling point is reasonably close to the compound's melting point, minimizing oiling risk. Sulfones often show good temperature-dependent solubility in alcohols.
Isopropanol 82 °CGood Alternative. Similar properties to ethanol.
n-Hexane or Heptane 69 °C / 98 °CPotentially Good. Often used for moderately polar compounds.[4] Heptane's higher boiling point increases the risk of oiling out. Best used if the compound shows low solubility even when hot.
Ethanol / Water VariableExcellent for Optimization. Use ethanol as the "good" solvent and water as the "poor" solvent. This allows for fine-tuning the polarity to achieve ideal saturation at the right temperature.
Ethyl Acetate / Hexane VariableExcellent for Optimization. A common and effective mixed-solvent system for compounds of intermediate polarity.

Question: How do I select the right recrystallization solvent if I have no prior information?

Answer:

A systematic small-scale test is the most efficient method.

  • Place ~20-30 mg of your crude ethyl p-tolyl sulfone into a small test tube.

  • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.

  • If it doesn't dissolve, heat the mixture gently in a water bath. The ideal solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solution to cool to room temperature, then place it in an ice bath. A successful test will show the formation of abundant crystals.

  • If no single solvent works, test solvent pairs. Dissolve the compound in a few drops of a hot "good" solvent (one where it's very soluble) and add a "poor" solvent (one where it's insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify, then cool.

Question: What are the common impurities in crude ethyl p-tolyl sulfone?

Answer:

The impurities present will depend on the synthetic route. Common synthesis involves the reaction of a p-toluene sulfinate salt with an ethylating agent or a Friedel-Crafts type reaction. Potential impurities include:

  • Unreacted Starting Materials: Sodium p-toluenesulfinate, ethyl halides, or diethyl sulfate.

  • Side-Reaction Products: Byproducts from over-alkylation or other competing reactions.

  • Residual Solvents: Traces of the solvent used in the synthesis reaction.

  • Degradation Products: Colored, tarry materials formed if the reaction was overheated.

Recrystallization is highly effective at removing small quantities of these types of impurities from the crystal lattice of the main product.

III. Standard Operating Protocol: Recrystallization of Ethyl p-Tolyl Sulfone

This protocol provides a step-by-step methodology for the purification of ~5.0 g of crude ethyl p-tolyl sulfone using ethanol as the solvent.

Materials:

  • Crude ethyl p-tolyl sulfone

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks (125 mL and 50 mL)

  • Hot plate

  • Stemmed funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Protocol Steps:

  • Dissolution: Place 5.0 g of crude ethyl p-tolyl sulfone into a 125 mL Erlenmeyer flask. Add ~20 mL of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Add more ethanol in small portions (~2-3 mL at a time) until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat. Add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a fluted filter paper in a stemmed funnel and set it on top of a clean 125 mL Erlenmeyer flask. Pre-heat the apparatus by allowing hot solvent vapor to pass through it. Pour the hot solution through the filter paper quickly to remove impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation of the product.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits flatly. Wet the paper with a small amount of ice-cold ethanol. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still on, wash the crystals on the filter paper with a small portion (~5 mL) of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Leave the vacuum on for 10-15 minutes to pull air through the crystals, which will partially dry them. Transfer the purified crystals to a watch glass and let them air dry completely.

  • Characterization: Determine the melting point of the dried crystals. Pure ethyl p-tolyl sulfone should melt sharply around 56-57 °C.[2]

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_xtal Crystallization & Isolation start Place Crude Sulfone in Flask add_solvent Add minimal amount of hot solvent until dissolved start->add_solvent is_colored Solution Colored? add_solvent->is_colored hot_filter Hot Gravity Filtration is_colored->hot_filter Yes cool_rt Cool Slowly to Room Temperature is_colored->cool_rt No add_charcoal Add Charcoal, Boil Briefly add_charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath (>30 min) cool_rt->cool_ice vac_filter Vacuum Filter Crystals on Büchner Funnel cool_ice->vac_filter wash Wash with minimal ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step workflow for the recrystallization of ethyl p-tolyl sulfone.

IV. References

  • Waki, H., & Kotake, H. (Year). Halogenation of Alkyl p-Tolyl Sulfones with Carbon Tetrahalides. Source Not Specified. [Link]

  • Durst, T., & Tin, K. C. (1970). α,β-Epoxy sulfones. The Darzens condensation with α-halosulfones. Canadian Journal of Chemistry, 48(5), 845-851. [Link]

  • Gilman, H., & Miller, L. S. (1957). The Journal of Organic Chemistry, 22(9). ACS Publications. [Link]

  • Truce, W. E., & Vriesen, C. W. (1953). An improved synthesis of β-hydroxysulfones via α-sulfonylcarbanions in liquid ammonia. The direct metalation of dialkyl and ar. Journal of the American Chemical Society, 75(20), 5032-5036. [Link]

  • Molbase. (n.d.). Benzene,1-ethenyl-4-(ethylsulfonyl)-. Moshang Chemical. [Link]

  • ChemExpress. (n.d.). 1-(Ethylsulfonyl)-4-methylbenzene. ChemExpress. [Link]

  • CAS Common Chemistry. (n.d.). 1-(Ethylsulfonyl)-4-methylbenzene. American Chemical Society. Retrieved January 9, 2026, from [Link]

  • Stirling, C. J. M. (1964). Out-of-Ring Claisen Rearrangements. The Journal of Organic Chemistry, 29(10), 3094-3097. [Link]

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Removal of unreacted starting material from ethyl p-tolyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl p-Tolyl Sulfone

Welcome to the technical support center for the synthesis and purification of ethyl p-tolyl sulfone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from this synthesis. Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve problems effectively.

Understanding the Core Challenge: The Contaminants

The most common synthesis of ethyl p-tolyl sulfone involves the nucleophilic substitution reaction between sodium p-toluenesulfinate and an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a polar aprotic solvent. This efficient method, however, often results in a crude product contaminated with unreacted starting materials.

The primary challenge lies in the significantly different physicochemical properties of the product and the leftover reactants.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)SolubilityRole
Ethyl p-Tolyl Sulfone C₉H₁₂O₂S184.2557-59 °CSoluble in organic solvents (DCM, EtOAc, Acetone); Insoluble in water.Product
Sodium p-Toluenesulfinate C₇H₇NaO₂S178.18>300 °C[1][2]Slightly soluble in water; Soluble in DMSO; Insoluble in nonpolar organic solvents.[1][3]Reactant
Ethyl Iodide / Bromide C₂H₅I / C₂H₅Br155.97 / 108.97-111 °C / -119 °CSparingly soluble in water; Miscible with organic solvents.Reactant

Data compiled from various chemical suppliers and databases.

The key to successful purification is exploiting these differences, primarily the high polarity and aqueous solubility of the sodium p-toluenesulfinate salt versus the organic-soluble nature of the desired sulfone product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product after solvent evaporation is a sticky oil or semi-solid, not the expected crystalline solid. What went wrong?

A1: This is a classic sign of significant contamination.

  • Likely Cause: The most probable culprit is a large amount of unreacted sodium p-toluenesulfinate and residual solvent. The salt can trap solvent and prevent your product from crystallizing properly. Excess ethyl halide, being a liquid at room temperature, can also contribute to an oily consistency.

  • Immediate Action: Do not attempt to recrystallize this mixture directly. You will waste a significant amount of solvent and achieve poor recovery. Proceed first with a liquid-liquid extraction as detailed in the Aqueous Work-up Protocol below. This is designed to remove the highly polar salt.

Q2: I've performed an aqueous work-up, but my Thin Layer Chromatography (TLC) analysis still shows a spot at the baseline. How do I proceed?

A2: A spot at the baseline on a normal-phase silica TLC plate indicates a very polar compound, which is almost certainly residual sodium p-toluenesulfinate.

  • Likely Cause: The aqueous wash was insufficient. This can happen if the concentration of the salt was very high or if emulsions formed, preventing efficient partitioning between the organic and aqueous layers.

  • Troubleshooting Steps:

    • Redissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it again with deionized water.

    • For stubborn cases, a wash with brine (saturated NaCl solution) can help break emulsions and further draw water-soluble components into the aqueous layer.

    • Separate the layers and dry the organic phase thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.

    • Run another TLC to confirm the removal of the baseline spot before proceeding to recrystallization.[4][5]

Q3: My TLC shows two spots with higher Rf values. How do I know which is my product and which is the unreacted ethyl halide?

A3: The ethyl p-tolyl sulfone is more polar than the ethyl halide.

  • Identification: On a silica plate, the product spot will have a lower Retention Factor (Rf) than the less polar ethyl halide spot. To confirm, you can spot a TLC plate with three lanes: your crude mixture, a sample of the starting ethyl halide, and a co-spot (crude mixture and ethyl halide spotted on top of each other). The spot corresponding to the ethyl halide will be evident.

  • Removal: Fortunately, ethyl iodide and ethyl bromide are very volatile. They can often be removed by evaporation under reduced pressure (using a rotary evaporator). If trace amounts persist, they will be eliminated during the subsequent recrystallization step, as they will remain in the mother liquor.

Q4: I performed a recrystallization, but my yield was very low, or the product "oiled out" instead of forming crystals. What should I adjust?

A4: This indicates a poor choice of solvent or technique.

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your product. When it cools, the product separates as a liquid instead of crystallizing.

    • Solution: Use a larger volume of the hot solvent to ensure the product remains dissolved. Alternatively, switch to a solvent system with a lower boiling point.

  • Low Yield: This can result from several factors:

    • Solvent Choice: The product might be too soluble in the cold recrystallization solvent.[6][7] The ideal solvent is one in which the sulfone is very soluble when hot but poorly soluble when cold.

    • Premature Crystallization: Crystals may have formed during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

    • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling. Use just enough hot solvent to fully dissolve the crude product.

Validated Purification Protocols

Follow this logical workflow to efficiently purify your ethyl p-tolyl sulfone.

Workflow Overview

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (Liquid-Liquid Extraction) A->B C Analyze by TLC B->C D Is Baseline Spot Gone? C->D E Repeat Aqueous Wash D->E No F Evaporate Solvent D->F Yes E->B G Recrystallization F->G H Pure Ethyl p-Tolyl Sulfone G->H

Caption: Purification decision workflow for ethyl p-tolyl sulfone.

Protocol 1: Mandatory Aqueous Work-up

This step is critical for removing the bulk of the sodium p-toluenesulfinate.

  • Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of the reaction solvent).

  • Extract: Add an extraction solvent such as ethyl acetate or dichloromethane (DCM). The volume should be sufficient to dissolve your product completely.

  • Shake and Separate: Gently shake the funnel, venting frequently to release pressure. Allow the layers to separate fully.

  • Wash: Drain the organic layer. Wash it sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x, to neutralize any acidic impurities)

    • Brine (1x, to aid in drying)

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid.

Protocol 2: Recrystallization from Ethanol/Water

This is an effective solvent system for obtaining pure crystals of ethyl p-tolyl sulfone.

  • Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) while heating and swirling until the solid just dissolves.

  • Induce Cloudiness: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.

  • Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 20-30 minutes.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum to obtain pure ethyl p-tolyl sulfone.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different recrystallization solvent?

    • A: Yes. A good alternative is isopropanol or a mixture of hexanes and ethyl acetate.[8] The key is to find a solvent or solvent system where the product's solubility is high at high temperatures and low at low temperatures.[9] Always test solubility with a small amount of material first.

  • Q: How do I confirm the final purity of my product?

    • A: The most common methods are:

      • Melting Point: A sharp melting point that matches the literature value (around 57-59 °C) is a strong indicator of purity.

      • TLC: A single spot on a TLC plate in multiple solvent systems is excellent evidence of purity.

      • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any remaining impurities.

  • Q: My reaction was performed in DMSO, which is water-miscible. How does this affect the work-up?

    • A: The aqueous work-up (Protocol 1) is even more crucial. When you dilute the DMSO reaction mixture with a large volume of water, the DMSO will partition into the aqueous layer, allowing your product to be efficiently extracted into the immiscible organic solvent (like ethyl acetate). You may need to perform more water washes (3-4 times) to ensure all the DMSO is removed.

References

  • PubChem. Sodium p-toluenesulfonate | C7H8O3S.Na. Available from: [Link]

  • Wikipedia. Sodium p-toluenesulfonate. Available from: [Link]

  • Google Patents. US3068279A - Purification of alkyl aryl sulfonates.
  • Organic Syntheses. ETHYNYL p-TOLYL SULFONE. Available from: [Link]

  • ChemicalBook. ETHYNYL P-TOLYL SULFONE One Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • PubMed. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Organic Syntheses. p-Toluenesulfinic acid, sodium salt. Available from: [Link]

  • ResearchGate. Synthesis of aryl sulfones under different reaction conditions. Available from: [Link]

  • Quora. What is the best solvent for recrystallization?. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • TREA. Alkyl aryl sulfones and method of preparing the same. Available from: [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. Available from: [Link]

  • NIH. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Available from: [Link]

  • PrepChem.com. Preparation of ethyl p-toluenesulfonate. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Available from: [Link]

  • Google Patents. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • ACD/Labs. Qualitative Elucidation via TLC Staining. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • The Hive. preparation of sodium p-toluenesulfonate. Available from: [Link]

  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available from: [Link]

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Technical Support Center: Analysis of 1-(ethylsulfonyl)-4-methylbenzene and its Synthesis Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(ethylsulfonyl)-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to identify and troubleshoot synthesis-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 1-(ethylsulfonyl)-4-methylbenzene?

There are two primary synthesis routes for 1-(ethylsulfonyl)-4-methylbenzene:

  • Friedel-Crafts Sulfonylation of Toluene: This classic electrophilic aromatic substitution involves reacting toluene with ethanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]

  • Oxidation of Ethyl p-tolyl Sulfide: This method involves the oxidation of the corresponding sulfide, ethyl p-tolyl sulfide, using an oxidizing agent like hydrogen peroxide.[4][5][6][7] This is often a two-step process where the sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.[4]

Q2: What are the expected byproducts from a Friedel-Crafts synthesis of 1-(ethylsulfonyl)-4-methylbenzene?

The Friedel-Crafts sulfonylation of toluene can lead to several byproducts:

  • Positional Isomers: Due to the directing effects of the methyl group on the toluene ring, you can expect the formation of ortho and meta isomers (1-(ethylsulfonyl)-2-methylbenzene and 1-(ethylsulfonyl)-3-methylbenzene) in addition to the desired para product.[3][8]

  • Poly-substituted Products: If the reaction conditions are not carefully controlled, di-sulfonylation of the toluene ring can occur, leading to the formation of various isomers of methyl-di(ethylsulfonyl)benzene.

  • Unreacted Starting Materials: Residual toluene and ethanesulfonyl chloride may be present in the final product mixture.

  • Hydrolysis Products: Ethanesulfonyl chloride can hydrolyze to ethanesulfonic acid if moisture is present during the reaction or workup.

Q3: What byproducts should I expect from the oxidation of ethyl p-tolyl sulfide?

The primary byproduct of concern in this synthesis is the intermediate ethyl p-tolyl sulfoxide . Incomplete oxidation will result in the presence of this compound in your final product. Over-oxidation is less common but could theoretically lead to cleavage of the molecule under harsh conditions. Unreacted ethyl p-tolyl sulfide may also be present.[5][6][7]

Q4: I am seeing broad or tailing peaks for my sulfone compounds. What could be the cause?

Peak tailing or broadening for aromatic sulfones can be caused by several factors:

  • Active Sites in the GC System: Sulfones can interact with active sites in the injector liner, column, or detector. Ensure you are using a deactivated liner and a high-quality, low-bleed column such as a DB-5ms or equivalent.[9]

  • Improper Temperature Settings: The injector and transfer line temperatures should be high enough to ensure the complete and rapid vaporization of the analytes without causing thermal degradation. A typical starting point would be 250-280°C.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Co-elution with Matrix Components: If your sample is not clean, co-eluting impurities can interfere with the peak shape.

II. Troubleshooting Guide: From Raw Data to Confident Identification

This section provides a systematic approach to identifying unknown peaks in your chromatogram and resolving common analytical challenges.

Troubleshooting Workflow

A Start: Unexpected Peak(s) in Chromatogram B Step 1: Examine the Mass Spectrum A->B Acquire MS data C Step 2: Propose Likely Structures B->C Interpret fragmentation D Step 3: Correlate with Synthesis Route C->D Consider reactants & side reactions E Step 4: Confirm Identity D->E Analyze standards or use retention indices F End: Byproduct Identified E->F

Caption: A logical workflow for identifying unknown peaks.

Step 1: Interpreting the Mass Spectrum of Your Target Compound and its Byproducts

Expected Fragmentation Pattern:

m/z ValueProposed FragmentInterpretation
184 [M] Molecular Ion
155[M - C₂H₅]⁺Loss of the ethyl group
120[M - SO₂]⁺Loss of sulfur dioxide
91[C₇H₇]⁺Tropylium ion (from the tolyl group)
77[C₆H₅]⁺Phenyl cation
65[C₅H₅]⁺Loss of acetylene from the phenyl cation

Distinguishing Positional Isomers:

The mass spectra of the ortho, meta, and para isomers of ethyl tolyl sulfone are expected to be very similar, making their differentiation by mass spectrometry alone challenging.[11][12][13] However, subtle differences in the relative intensities of fragment ions may exist. The primary method for distinguishing these isomers will be their chromatographic retention times. Generally, on a non-polar column like a DB-5ms, the elution order is ortho, meta, then para, though this can be influenced by the specific GC conditions.[14]

Identifying Other Byproducts:

  • Ethyl p-tolyl sulfoxide: The molecular ion will be at m/z 168. Look for the loss of an oxygen atom (m/z 152) and the ethyl group (m/z 139).

  • Ethyl p-tolyl sulfide: The molecular ion will be at m/z 152.

  • Di-sulfonated toluene: The molecular ion will be significantly higher (e.g., m/z 278 for C₉H₁₂O₄S₂).

Step 2: Recommended GC-MS Protocol

This protocol provides a starting point for the analysis of 1-(ethylsulfonyl)-4-methylbenzene and its byproducts. Optimization may be required for your specific instrumentation and sample matrix.

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent[15]

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent 5% phenyl-methylpolysiloxane column)[9][16]

  • Injector Liner: Deactivated, splitless liner

  • Carrier Gas: Helium, 99.999% purity

GC Method Parameters:

ParameterValueRationale
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Splitless (1 µL)For trace analysis of byproducts.
Carrier Gas Flow 1.2 mL/min (Constant Flow)Provides good chromatographic efficiency.
Oven Program 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)Allows for separation of starting materials from the higher boiling sulfone products.
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the MS.

MS Method Parameters:

ParameterValueRationale
Ion Source Temp 230 °CStandard temperature for EI.
Quadrupole Temp 150 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy for EI.
Scan Range 40 - 450 amuCovers the mass range of expected compounds.
Step 3: Advanced Troubleshooting

Problem: A persistent, unknown peak appears in all my samples, even in blanks.

  • Cause: This is likely a "ghost peak" resulting from contamination in the GC system. Common sources include septum bleed, contaminated carrier gas, or buildup of non-volatile material in the injector.

  • Solution:

    • Change the septum.

    • Check for leaks in the gas lines and ensure your gas traps are functioning.

    • Bake out the column at its maximum recommended temperature for a few hours.

    • If the problem persists, clean the injector.

Problem: Retention times are shifting between runs.

  • Cause: Shifting retention times can be due to changes in flow rate, oven temperature, or column degradation.[17]

  • Solution:

    • Perform a leak check on the system.

    • Verify that the oven temperature is accurate and stable.

    • Condition the column by baking it out.

    • If the column is old or has been exposed to harsh matrices, it may need to be replaced.

III. Synthesis Route and Byproduct Formation

The choice of synthesis route has a direct impact on the impurity profile of the final product. Understanding the reaction mechanisms is key to predicting and identifying potential byproducts.

A. Friedel-Crafts Sulfonylation Pathway

cluster_0 Reactants cluster_1 Reaction cluster_2 Products & Byproducts Toluene Toluene Reaction Electrophilic Aromatic Substitution Toluene->Reaction EtSO2Cl Ethanesulfonyl Chloride EtSO2Cl->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction p_Sulfone 1-(ethylsulfonyl)-4-methylbenzene (Desired Product) Reaction->p_Sulfone o_Sulfone ortho-isomer Reaction->o_Sulfone m_Sulfone meta-isomer Reaction->m_Sulfone DiSulfone Di-sulfonated Toluene Reaction->DiSulfone

Caption: Byproducts of the Friedel-Crafts sulfonylation route.

The methyl group of toluene is an ortho-para director. Therefore, the primary byproducts are the positional isomers. The relative amounts of each isomer will depend on the reaction temperature and catalyst.[3][8]

B. Sulfide Oxidation Pathway

Sulfide Ethyl p-tolyl Sulfide Sulfoxide Ethyl p-tolyl Sulfoxide (Intermediate Byproduct) Sulfide->Sulfoxide Oxidation Step 1 Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Sulfoxide Sulfone 1-(ethylsulfonyl)-4-methylbenzene (Final Product) Oxidant->Sulfone Sulfoxide->Sulfone Oxidation Step 2

Caption: Byproducts of the sulfide oxidation route.

This route is generally cleaner, with the main potential impurity being the sulfoxide intermediate. The extent of this impurity depends on the strength of the oxidizing agent and the reaction time.[4][5][6][7]

References

  • Badetti, E., et al. (2024). Oxidation of methyl-p-tolyl sulfide with H2O2 (filled circle) and TBHP. ResearchGate. [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, ethyl ester. NIST WebBook. [Link]

  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. [Link]

  • ResearchGate. (2006). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. [Link]

  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

  • PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

  • ResearchGate. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]

  • USP Technologies. (n.d.). Sulfide oxidation using hydrogen peroxide. [Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • Chinese Chemical Letters. (1998). Discrimination of Structural Isomers of Aromatic Compounds with EI Mass Spectra and Their Ionization Efficiency Curves of Dehydrogenated Fragment Ions. [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • ResearchGate. (2018). Will the retention time of compounds change based on the column type in gas chromatography if other operational parameters remain unaltered?. [Link]

  • MDPI. (2020). Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species. [Link]

  • Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]

  • PMC. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

  • Vedantu. (n.d.). AssertionToluene on Friedel craft methylation gives class 11 chemistry CBSE. [Link]

  • MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. [Link]

  • ResearchGate. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. [Link]

  • GSRS. (n.d.). ETHYL P-TOLYL SULFONE. [Link]

  • PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. [Link]

  • ResearchGate. (2007). Electron Ionization Mass Spectrometric Studies of Some 3-Substituted Isocoumarins and Related Compounds. [Link]

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Technical Support Center: Optimizing the Sulfonation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guide

This section addresses common challenges encountered during the sulfonation of ethylbenzene, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of Monosulfonated Product

Q: My reaction is resulting in a low yield of ethylbenzenesulfonic acid. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to the reversible nature of the reaction and suboptimal conditions.[1]

  • Cause 1: Incomplete Reaction. The sulfonation of aromatic compounds is an equilibrium process.[2] The water generated as a byproduct can drive the reaction in reverse (desulfonation), especially under dilute acidic conditions or at high temperatures.[3][4][5]

    • Solution: To drive the equilibrium towards the products, use a strong sulfonating agent like concentrated sulfuric acid (96-98%) or oleum (fuming sulfuric acid, which is a solution of SO₃ in H₂SO₄).[1][4][5] Employing a molar excess of the sulfonating agent (e.g., a 2:1 ratio of sulfuric acid to ethylbenzene) helps ensure the reaction proceeds to completion.[1]

  • Cause 2: Suboptimal Temperature. The reaction rate is highly dependent on temperature.[1] If the temperature is too low, the reaction may be too slow to reach completion within a practical timeframe.

    • Solution: Maintain a moderately elevated temperature to increase the reaction rate. A common range for the sulfonation of similar aromatic compounds is between 40°C and 70°C.[1] However, be cautious, as excessively high temperatures can promote side reactions.[1]

  • Cause 3: Poor Mixing. The reaction is typically a heterogeneous system involving two immiscible liquid phases (organic ethylbenzene and dense, viscous sulfuric acid). Inadequate mixing results in a low interfacial area, severely limiting the reaction rate.[1]

    • Solution: Ensure vigorous and continuous agitation throughout the reaction. For laboratory scale, a powerful magnetic stirrer is a minimum, while mechanical overhead stirring is essential for larger volumes. Specialized reactors, such as spinning disc reactors, have been shown to dramatically improve yield and selectivity by enhancing mass transfer.[1][6][7]

G start Low Yield Observed check_reversibility Is reaction equilibrium being pushed backward? start->check_reversibility check_temp Is the reaction temperature optimal? check_reversibility->check_temp No solution_agent Use concentrated H₂SO₄ or Oleum. Increase molar ratio of sulfonating agent. check_reversibility->solution_agent Yes (High water content) check_mixing Is mixing adequate? check_temp->check_mixing Yes solution_temp Maintain temperature in 40-70°C range. Monitor for side reactions. check_temp->solution_temp No (Too low/slow) solution_mixing Ensure vigorous, continuous stirring. Consider mechanical stirring for larger scales. check_mixing->solution_mixing No (Heterogeneous layers) G start Desired Isomer? ortho Ortho-Product (Kinetic Control) start->ortho Ortho para Para-Product (Thermodynamic Control) start->para Para low_temp Low Temperature (e.g., 0-20°C) Shorter Reaction Time ortho->low_temp high_temp High Temperature (e.g., >70°C) Allow for Equilibrium para->high_temp G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation 2H₂SO₄ 2H₂SO₄ SO₃ + H₃O⁺ + HSO₄⁻ SO₃ + H₃O⁺ + HSO₄⁻ 2H₂SO₄->SO₃ + H₃O⁺ + HSO₄⁻ Equilibrium Ethylbenzene + SO₃ Ethylbenzene + SO₃ Arenium Ion\n(Sigma Complex) Arenium Ion (Sigma Complex) Ethylbenzene + SO₃->Arenium Ion\n(Sigma Complex) Rate-determining step Arenium Ion + HSO₄⁻ Arenium Ion + HSO₄⁻ Ethylbenzenesulfonic Acid + H₂SO₄ Ethylbenzenesulfonic Acid + H₂SO₄ Arenium Ion + HSO₄⁻->Ethylbenzenesulfonic Acid + H₂SO₄ Restores aromaticity

Sources

Technical Support Center: Troubleshooting Low Yield in the Friedel-Crafts Synthesis of Ethyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the synthesis of ethyl p-tolyl sulfone via the Friedel-Crafts reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific sulfonylation. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts reaction is resulting in a significantly lower than expected yield of ethyl p-tolyl sulfone. What are the most common culprits?

Low yields in Friedel-Crafts reactions, including sulfonylations, can often be traced back to a few critical factors. The primary suspects are issues with reagents and the reaction conditions themselves.

Most Common Causes for Low Yield:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst, halting the reaction.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in both the rate and selectivity of the reaction.[2][4] Excessively low temperatures can lead to an incomplete reaction, while temperatures that are too high can promote side reactions and decomposition of the product or starting materials.[2]

  • Poor Quality or Improper Stoichiometry of Reagents: The purity of both the p-toluenesulfonyl chloride and the ethylbenzene is paramount. Impurities can lead to unwanted side reactions. Furthermore, an incorrect stoichiometric ratio of reactants to the catalyst can also be a significant factor. Unlike some catalytic reactions, Friedel-Crafts acylation and sulfonylation often require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.[1][5]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Work-up and Purification Issues: Significant product loss can occur during the work-up and purification steps. This can be due to incomplete quenching of the catalyst, improper extraction techniques, or suboptimal chromatography conditions.[1]

Q2: I suspect my Lewis acid catalyst is the problem. How can I ensure its activity and what are the optimal catalyst loading conditions?

This is a very common and valid concern. The Lewis acid is the heart of the Friedel-Crafts reaction, and its health is critical for success.

Ensuring Catalyst Activity:

  • Use Fresh, Anhydrous Catalyst: Always use a freshly opened bottle of anhydrous aluminum chloride or ferric chloride. If you suspect your stock has been compromised by atmospheric moisture, it's best to use a fresh container. Using hydrated forms like FeCl₃·6H₂O is a common mistake and will lead to very low or no yield due to the presence of water of hydration.[3]

  • Proper Handling: Handle the Lewis acid in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). Weigh it out quickly and add it to the reaction vessel promptly.

  • Pre-activation (Advanced): For particularly sensitive reactions, the catalyst can be sublimed under vacuum to ensure absolute dryness, though this is not typically necessary for this specific synthesis if high-quality anhydrous catalyst is used.

Optimizing Catalyst Loading:

In Friedel-Crafts acylations and sulfonylations, the product (a ketone or sulfone) is a Lewis base and can form a stable complex with the Lewis acid catalyst.[5] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is often required.

Component Recommended Molar Ratio Rationale
Ethylbenzene1.0 equivalentLimiting Reagent
p-Toluenesulfonyl Chloride1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Anhydrous AlCl₃1.1 - 1.3 equivalentsEnsures enough active catalyst is present to account for complexation with the product.[5]

A slight excess of the Lewis acid can help to drive the reaction forward, but a large excess can lead to the formation of more side products and a more challenging work-up.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low-yield issues in your synthesis.

Troubleshooting_Workflow start Low Yield of Ethyl p-Tolyl Sulfone Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents Verified sub_reagents1 Use fresh, anhydrous AlCl₃? Check purity of starting materials. reagents->sub_reagents1 sub_reagents2 Verify molar ratios. (AlCl₃: >1.0 eq) reagents->sub_reagents2 workup 3. Evaluate Work-up & Purification conditions->workup Conditions Optimized sub_conditions1 Ensure anhydrous conditions. (Dry glassware, inert atmosphere) conditions->sub_conditions1 sub_conditions2 Optimize temperature. (Start low, e.g., 0°C, then warm) conditions->sub_conditions2 sub_conditions3 Monitor reaction progress via TLC. conditions->sub_conditions3 success Improved Yield Achieved workup->success Procedure Refined sub_workup1 Ensure complete quenching of AlCl₃ complex. (Ice/HCl) workup->sub_workup1 sub_workup2 Optimize extraction solvent and pH. workup->sub_workup2 sub_workup3 Refine purification method. (Recrystallization or Chromatography) workup->sub_workup3

Caption: A stepwise workflow for troubleshooting low yields.

Q3: I am observing the formation of multiple products, leading to a low yield of the desired para-isomer. What could be the cause and how can I improve regioselectivity?

The formation of multiple isomers (ortho, meta, para) is a common challenge in electrophilic aromatic substitutions. The methyl group of toluene is an ortho, para-director. However, the ratio of these isomers can be influenced by several factors.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The sulfonyl group is bulky. This steric hindrance generally favors substitution at the para position over the sterically more hindered ortho position.

  • Reaction Temperature: Temperature can significantly affect the product distribution. Lower temperatures often favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[2] In the case of toluene, the para isomer is typically the major product in Friedel-Crafts acylation and sulfonylation due to sterics.[6]

  • Catalyst and Solvent System: The choice of Lewis acid and solvent can also have a modest effect on the ortho/para ratio. Some solid acid catalysts, for example, have been shown to exhibit high para-selectivity in the sulfonylation of toluene.[7]

Strategies to Improve para-Selectivity:

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve the selectivity for the para product by minimizing side reactions that may occur at higher temperatures.

  • Order of Addition: Adding the ethylbenzene solution dropwise to the pre-formed complex of p-toluenesulfonyl chloride and aluminum chloride can sometimes improve selectivity and yield by maintaining a low concentration of the nucleophile.

Q4: Can you provide a reliable, step-by-step protocol for the synthesis of ethyl p-tolyl sulfone that I can use as a baseline?

Certainly. The following protocol is a representative example for the sulfonylation of an activated aromatic ring.

Experimental Protocol: Synthesis of Ethyl p-Tolyl Sulfone

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • p-Toluenesulfonyl chloride

  • Ethylbenzene

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice-water bath.

  • Formation of the Electrophile: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Substrate Addition: After the addition of the sulfonyl chloride is complete, dissolve ethylbenzene (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethylbenzene solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8] This step is highly exothermic and should be performed with vigorous stirring in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism and Side Reactions

Understanding the underlying mechanism is key to effective troubleshooting.

Reaction_Mechanism cluster_0 Step 1: Formation of the Sulfonylium Cation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up TsCl p-Toluenesulfonyl Chloride Complex TsCl-AlCl₃ Complex TsCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sulfonylium p-Tolylsulfonylium Cation (Electrophile) Complex->Sulfonylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Toluene Ethylbenzene Sigma Arenium Ion (Sigma Complex) Toluene->Sigma + Sulfonylium Cation Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ (to [AlCl₄]⁻) Product_Complex_H2O Product-AlCl₃ Complex Final_Product Ethyl p-Tolyl Sulfone Product_Complex_H2O->Final_Product + H₂O/H⁺ Al_Salts Al(OH)₃ + HCl Product_Complex_H2O->Al_Salts + H₂O/H⁺

Caption: Mechanism of the Friedel-Crafts Sulfonylation.

Potential Side Reactions:

  • Polysulfonylation: While less common than in Friedel-Crafts alkylation, if the reaction conditions are too harsh (high temperature, long reaction time), a second sulfonylation could occur, though the sulfone group is deactivating.

  • Dealkylation/Rearrangement: Under strongly acidic conditions and high temperatures, there is a possibility of the ethyl group on the benzene ring rearranging or being cleaved. This is generally less of a concern under the controlled conditions described.

  • Hydrolysis of Sulfonyl Chloride: If there is moisture present, the p-toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid, which is unreactive under these conditions.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your ethyl p-tolyl sulfone synthesis.

References

  • Organic Syntheses Procedure: ETHYNYL p-TOLYL SULFONE. Organic Syntheses. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Optimization of Reaction Conditions for Friedel-Crafts alkylation. ResearchGate. Available at: [Link]

  • Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones. ResearchGate. Available at: [Link]

  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Lewis Acid-Promoted Typical Friedel-Crafts Reactions Using DMSO as a Carbon Source. The Journal of Organic Chemistry. Available at: [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Michigan. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Optimization of the Friedel-Crafts reaction conditions. ResearchGate. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. Available at: [Link]

  • Proposed mechanism for the triflic acid-catalyzed Friedel-Crafts Reaction for the synthesis of diaryl sulfones. ResearchGate. Available at: [Link]

  • Benzene, 1-methyl-4-(methylsulfinyl)-, (S). Organic Syntheses. Available at: [Link]

  • The effects of reaction temperature on the Friedel–Crafts alkylation. ResearchGate. Available at: [Link]

  • Friedel-Crafts reactions in ambient-temperature molten salts. The Journal of Organic Chemistry. Available at: [Link]

  • ETHYNYL P-TOLYL SULFONE. Chemdad. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Reddit. Available at: [Link]

  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. Available at: [Link]

  • Friedel-Crafts reactions with N-heterocyclic alcohols. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. Available at: [Link]

  • FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. AdiChemistry. Available at: [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solvent-Free Catalytic Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids by Using a Novel Heterogeneous Catalyst System: p-Toluenesulfonic Acid/Graphite. ResearchGate. Available at: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. ResearchGate. Available at: [Link]

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1H NMR analysis of impurities in 1-(ethylsulfonyl)-4-methylbenzene samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(ethylsulfonyl)-4-methylbenzene

A Senior Application Scientist's Guide to 1H NMR Purity Analysis

Welcome to the technical support center for the analysis of 1-(ethylsulfonyl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who rely on 1H NMR spectroscopy for purity assessment and impurity characterization. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results. The methodologies and insights provided herein are grounded in established spectroscopic principles and aligned with regulatory expectations for pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common questions regarding the baseline 1H NMR analysis of your target compound.

Q1: What is the expected 1H NMR spectrum for pure 1-(ethylsulfonyl)-4-methylbenzene?

A: The structure of 1-(ethylsulfonyl)-4-methylbenzene dictates a distinct and predictable 1H NMR spectrum. You should expect to see four primary signals:

  • Aromatic Protons (AA'BB' System): The protons on the benzene ring will appear as two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear further downfield (higher ppm) than the protons meta to it.[3][4]

  • Ethyl Group (Quartet): The two methylene protons (-CH2-) of the ethyl group are adjacent to three methyl protons, resulting in a quartet.

  • Ethyl Group (Triplet): The three methyl protons (-CH3) of the ethyl group are adjacent to the two methylene protons, producing a triplet.

  • Tolyl Methyl Group (Singlet): The three protons of the methyl group attached to the benzene ring have no adjacent protons, so they appear as a singlet.

A summary of expected chemical shifts is provided in the Data Interpretation section below.

Q2: Why is quantitative 1H NMR (qNMR) preferred for purity analysis over standard 1H NMR?

A: While a standard 1H NMR spectrum is excellent for structural confirmation, it is often not inherently quantitative. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, but this is only true under specific acquisition conditions.[5] Quantitative NMR (qNMR) uses carefully controlled parameters, such as a long relaxation delay, to ensure that all signals are fully relaxed before the next pulse.[6][7] This ensures that the integrated area of each peak accurately reflects the molar ratio of the compounds in the sample, which is essential for determining purity and quantifying impurities.

Q3: My sample is not dissolving well in CDCl3. What are my options?

A: Solubility is critical for obtaining high-resolution NMR spectra. If deuterochloroform (CDCl3) is not effective, consider other deuterated solvents based on your compound's polarity.[8] Acetone-d6 or DMSO-d6 are common alternatives for more polar compounds. Be aware that changing the solvent will cause shifts in the proton resonances.[8] Always report the solvent used when presenting spectral data. A table of common NMR solvent impurities and their shifts is an invaluable resource.[9]

Troubleshooting Guide: Impurity Identification & Quantification

This section is formatted to address specific issues you may encounter during your analysis.

Q4: I see unexpected peaks in my aromatic region (7.0-8.0 ppm). What are the likely culprits?

A: Unidentified aromatic signals often originate from process-related impurities. The most common synthetic route to 1-(ethylsulfonyl)-4-methylbenzene involves the oxidation of a sulfide precursor.[10][11] Therefore, you should consider the following:

  • Starting Material: 1-(ethylthio)-4-methylbenzene (Ethyl p-tolyl sulfide): This is a very common impurity. Its aromatic protons will be more shielded (further upfield) than those of the sulfone. Look for two doublets around 7.1-7.2 ppm.[12]

  • Intermediate: 1-(ethylsulfinyl)-4-methylbenzene (Ethyl p-tolyl sulfoxide): Incomplete oxidation will leave the sulfoxide intermediate. The sulfoxide group is less electron-withdrawing than the sulfone, so its aromatic signals will appear between those of the sulfide and the sulfone.

  • Side-Products: p-Toluenesulfonic acid: Depending on the synthetic conditions, this may be present. Its aromatic signals are typically around 7.8 and 7.2 ppm, with the methyl singlet around 2.4 ppm.

Q5: I have an unidentified singlet around 2.5 ppm. How do I determine its origin?

A: A singlet in this region could be several species. Your first step is to check the integration relative to your main compound.

  • If the integration is large and the peak is broad: This could indicate the presence of water, especially if you are using a hygroscopic solvent like DMSO-d6. A D2O shake experiment can confirm this; the water peak will disappear or significantly diminish.[8]

  • If the peak is sharp: Compare its chemical shift to potential impurities. The methyl singlet of the starting material, 1-(ethylthio)-4-methylbenzene, appears around 2.3 ppm.[12] Residual acetone, a common cleaning solvent for NMR tubes, appears as a singlet around 2.17 ppm in CDCl3.[8][9] The tolyl methyl of your target compound should be around 2.46 ppm.

Q6: My integrations for the ethyl group do not show the expected 2:3 ratio. What could be wrong?

A: This is a classic quantification problem and points to issues with the NMR acquisition parameters.[5]

  • Insufficient Relaxation Delay (D1): This is the most common cause. Protons in different chemical environments have different spin-lattice relaxation times (T1). If the delay between scans (D1) is too short, protons with longer T1 values will not fully relax to equilibrium, leading to suppressed signal intensity and inaccurate integrals.[5][7] Methylene (-CH2-) protons often have different T1 values than methyl (-CH3) protons.

    • Solution: For quantitative work, set the relaxation delay (D1) to be at least 5 times the longest T1 of any proton in your sample (both the analyte and impurities).[6] If T1 values are unknown, a conservative D1 of 30-60 seconds is a good starting point for small molecules.

  • Poor Phasing or Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.[13] Ensure the baseline is flat across the entire integrated region.

  • Overlapping Peaks: If an impurity peak is overlapping with one of your ethyl group signals, it will skew the integration. High-field NMR (e.g., 500 MHz or higher) can often resolve these overlapping signals.

Q7: How do I handle impurities that are not "specified impurities" according to regulatory guidelines?

A: According to ICH Q3A guidelines, impurities in new drug substances must be reported, identified, and qualified based on specific thresholds, which are often tied to the maximum daily dose of the drug.[1][14][15]

  • Reporting Threshold: Any impurity above this level must be reported in regulatory filings.[16]

  • Identification Threshold: An impurity exceeding this level requires structural identification.[16]

  • Qualification Threshold: Above this level, the impurity must be assessed for its biological safety.[16]

The workflow diagram below provides a decision-making process for handling observed impurities in line with these principles.

Data Interpretation & Visualization

Table 1: 1H NMR Chemical Shift Assignments

This table summarizes the expected chemical shifts for 1-(ethylsulfonyl)-4-methylbenzene and its most common process-related impurities in CDCl3. Note that exact values can vary slightly based on concentration and instrument.

Compound NameStructureProtonsMultiplicityApprox. δ (ppm)Notes
1-(ethylsulfonyl)-4-methylbenzene Et-SO2-TolAr-H (ortho to SO2)Doublet7.81Deshielded by sulfone group[3]
(Target Compound)Ar-H (meta to SO2)Doublet7.38
-SO2-CH2 -CH3Quartet3.14
Ar-CH3 Singlet2.46
-SO2-CH2-CH3 Triplet1.28
1-(ethylthio)-4-methylbenzene Et-S-TolAr-H Multiplet~7.1-7.2Starting Material; more shielded[12]
(Starting Material)-S-CH2 -CH3Quartet~2.8-2.9
Ar-CH3 Singlet~2.3[12]
-S-CH2-CH3 Triplet~1.3
1-(ethylsulfinyl)-4-methylbenzene Et-SO-TolAr-H (ortho to SO)Doublet~7.6Oxidation Intermediate
(Intermediate)Ar-H (meta to SO)Doublet~7.4
-SO-CH2 -CH3Multiplet~2.8-3.0Methylene protons are diastereotopic
Ar-CH3 Singlet~2.4
-SO-CH2-CH3 Triplet~1.2
Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying an unknown peak in your 1H NMR spectrum.

Impurity_Identification_Workflow start Observe Unexpected Peak in 1H NMR Spectrum check_region Determine Peak Region (Aromatic, Aliphatic, etc.) start->check_region check_multiplicity Analyze Multiplicity (Singlet, Doublet, etc.) check_region->check_multiplicity d2o_shake Perform D2O Shake Experiment check_multiplicity->d2o_shake disappears Peak Disappears/Reduces (Labile Proton: OH, NH, H2O) d2o_shake->disappears Yes no_change No Change d2o_shake->no_change No compare_db Compare Shift & Multiplicity to Databases & Literature no_change->compare_db known_impurity Known Impurity? (Solvent, Reagent, SM, By-product) compare_db->known_impurity identify Impurity Identified known_impurity->identify Yes unknown Potential Unknown Impurity or Degradant known_impurity->unknown No regulatory Assess Level vs. ICH Q3A Thresholds identify->regulatory two_d_nmr Perform 2D NMR (COSY, HSQC) for Structure Elucidation unknown->two_d_nmr two_d_nmr->regulatory

Sources

Technical Support Center: Purifying Ethyl 4-Methylphenyl Sulfone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of ethyl 4-methylphenyl sulfone. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in established chromatographic principles to ensure you can confidently and efficiently achieve high-purity sulfone.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of ethyl 4-methylphenyl sulfone. Each entry details the potential causes and provides a logical, step-by-step approach to resolving the problem.

Q1: My separation is poor. The fractions are all mixed, even though the spots looked separate on the TLC plate.

A1: Poor resolution on the column despite good TLC separation is a common issue that can stem from several factors related to column packing, sample loading, or solvent choice.

  • Potential Cause 1: Improper Column Packing. Air bubbles, cracks, or an uneven silica bed in the column create channels where the solvent and sample flow through too quickly, preventing proper interaction with the stationary phase. This is a primary cause of poor separation.

    • Solution: Pack the column using a slurry method.[1] Mix the silica gel with your initial, non-polar eluent to form a smooth, bubble-free slurry. Pour this into the column and use gentle air pressure or tapping to create a compact, uniform bed. Ensure the top surface of the silica is perfectly flat before loading your sample.[2]

  • Potential Cause 2: Column Overloading. Loading too much crude sample relative to the amount of silica gel is a frequent error. An overloaded column cannot effectively separate components, leading to broad, overlapping bands.

    • Solution: A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations (compounds with a small ΔRf on TLC), this ratio may need to be increased.

  • Potential Cause 3: Incorrect Sample Loading. If the initial band of the sample at the top of the column is too wide, separation will be compromised from the start. This happens if the sample is dissolved in too much solvent or a solvent that is too polar.[3]

    • Solution: Dissolve your crude ethyl 4-methylphenyl sulfone in the absolute minimum volume of the eluting solvent or a slightly more polar solvent.[3] If the compound has poor solubility, use the dry loading technique: dissolve the crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent completely to get a free-flowing powder.[3][4] This powder can then be carefully added to the top of the packed column.

  • Potential Cause 4: Compound Degradation. Although sulfones are generally stable, some compounds can degrade on the acidic surface of silica gel.[5] This can create new impurities during the purification process, leading to mixed fractions.

    • Solution: First, test for stability by spotting your crude mixture on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If new spots appear or the original spot streaks, degradation may be occurring.[5] To mitigate this, you can use a less acidic stationary phase like alumina (neutral or basic) or deactivate the silica gel by flushing the column with an eluent containing a small amount (0.5-1%) of a base like triethylamine.[4]

Q2: My sulfone is taking forever to elute, or it's not coming off the column at all.

A2: This indicates that the mobile phase (eluent) is not polar enough to move your target compound effectively through the polar silica gel.

  • Causality: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is relatively non-polar. Polar compounds adhere strongly to the silica. To move them down the column, the polarity of the mobile phase must be increased to compete for the interaction sites on the silica.

  • Solution 1: Increase Eluent Polarity. If you are running the column isocratically (with a single solvent mixture), you need to increase the percentage of the more polar solvent. For example, if you are using 10% ethyl acetate in hexane, try switching to 20% or 30% ethyl acetate in hexane.[5]

  • Solution 2: Use a Gradient Elution. For complex mixtures or when you want to speed up the elution of a strongly retained compound, a gradient elution is highly effective.[4][6] Start with a less polar solvent system to elute non-polar impurities. Then, gradually increase the percentage of the polar solvent over the course of the separation to elute your ethyl 4-methylphenyl sulfone and any more polar impurities.[4]

Q3: My compound came off the column in the very first fractions (in the solvent front).

A3: This is the opposite problem of Q2 and means your eluent is too polar.

  • Causality: A highly polar mobile phase will move all compounds, even moderately polar ones like your sulfone, very quickly with little to no retention on the silica gel. This results in no separation from other components in the mixture.

  • Solution: You must decrease the polarity of your eluent. Go back to your TLC analysis and find a solvent system where the ethyl 4-methylphenyl sulfone has an Rf value between 0.25 and 0.35.[2][7] This typically means decreasing the proportion of the polar solvent (e.g., moving from 30% ethyl acetate in hexane to 10% or 15%).

Q4: The peaks for my compound are tailing or streaking.

A4: Peak tailing often points to secondary, undesirable interactions between your compound and the stationary phase, or issues with the column bed itself.

  • Causality: The surface of silica gel contains acidic silanol groups (Si-OH). While ethyl 4-methylphenyl sulfone is neutral, polar functional groups can sometimes have strong, non-ideal interactions with these sites, causing a portion of the molecules to lag behind the main band, resulting in tailing.[8]

  • Solution 1: Optimize Mobile Phase. For acidic or basic compounds, adding a modifier like acetic acid or triethylamine, respectively, can suppress these secondary interactions.[8] For a neutral sulfone, this is less likely to be necessary but can be tried if tailing is severe and other solutions fail.

  • Solution 2: Check for Column Issues. Tailing can also be a symptom of a poorly packed column or overloading (see Q1). Ensure your column bed is uniform and that you are not exceeding the column's capacity.

  • Solution 3: Consider an Alternative Stationary Phase. If tailing persists on silica, your compound may be better suited for a different stationary phase. Alumina can sometimes provide better peak shape for certain compounds.[8] For highly polar compounds, reverse-phase chromatography (e.g., C18 silica with a polar mobile phase like water/acetonitrile) is a powerful alternative.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common foundational questions regarding the purification of ethyl 4-methylphenyl sulfone.

Q1: What is the best stationary phase and solvent system to start with for purifying ethyl 4-methylphenyl sulfone?

A1: For a moderately polar compound like ethyl 4-methylphenyl sulfone, standard silica gel is the most common and effective stationary phase.

  • Stationary Phase: Use flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh).[2] This fine particle size provides a large surface area, leading to more efficient separations compared to coarser silica.[2]

  • Solvent System Development: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) before running the column.[10][11]

    • Goal: Find a solvent mixture that gives your target compound, ethyl 4-methylphenyl sulfone, an Rf value of approximately 0.25-0.35 .[7][10] This Rf range ensures the compound spends enough time on the column to separate from impurities without requiring excessive solvent volumes.[7]

    • Recommended Starting Solvents: A mixture of a non-polar solvent and a moderately polar solvent is the standard choice.[12]

Solvent ClassRecommended SolventsPolarity
Non-Polar Hexanes or HeptaneLow
Polar Modifier Ethyl Acetate (EtOAc) or Diethyl EtherMedium
Alternative Dichloromethane (DCM) can be used as the less polar solvent, often mixed with Ethyl Acetate.Medium

Step-by-Step Protocol: Developing a Solvent System using TLC

  • Dissolve a tiny amount of your crude reaction mixture in a volatile solvent.

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several small beakers with different ratios of your chosen solvent system (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Place one TLC plate in each beaker, ensuring the solvent level is below the spot line.

  • Develop the plates until the solvent front is near the top.

  • Visualize the spots (e.g., using a UV lamp).

  • Select the solvent system that places the spot for ethyl 4-methylphenyl sulfone at an Rf of ~0.3 and shows the best separation from all other spots. This is your starting eluent for the column.[10]

Q2: How do I choose the correct column size and amount of silica?

A2: The column dimensions and amount of silica depend on the mass of the crude material you need to purify and the difficulty of the separation (i.e., the ΔRf between your product and the nearest impurity).

The following table provides general guidelines for selecting a column size based on the amount of sample to be purified.

Sample Mass (g)Silica Gel Mass (g)Column Diameter (cm)Eluent Volume (mL)
0.01 - 0.11 - 101.0100 - 200
0.1 - 0.510 - 402.0200 - 500
0.5 - 2.040 - 1203.0 - 4.0500 - 1500
2.0 - 10.0120 - 5005.0 - 7.01500 - 5000

Source: Adapted from guidelines in macroscale column chromatography procedures.[10]

Q3: What are the best practices for detecting and collecting fractions?

A3: Systematic fraction collection and analysis by TLC are critical for isolating your pure compound.

  • Fraction Size: A good starting point for fraction size is a volume that is roughly equal to the volume of the silica gel in the column.[1] For very fine separations, smaller fractions may be necessary.

  • Monitoring Elution: Collect fractions sequentially in numbered test tubes or vials. To determine which fractions contain your product, spot a small amount from each fraction (or every other fraction) onto a single TLC plate.[3] Also spot your starting material and the pure desired compound (if you have it) as references.

  • Combining Fractions: After running and visualizing the TLC plate, combine only the fractions that contain your pure ethyl 4-methylphenyl sulfone, free of any impurities. It is often wise to keep fractions that appear "mixed" separate for potential re-purification.

Workflow Diagram: Troubleshooting Poor Separation

The following flowchart provides a logical path for diagnosing and solving common separation problems in column chromatography.

Troubleshooting_Workflow start Poor Separation Observed check_tlc Was a scouting TLC run to achieve Rf ≈ 0.3? start->check_tlc check_overload Was the column overloaded? (Sample > 1-2% of silica mass) check_tlc->check_overload Yes sol_tlc SOLUTION: Develop a new solvent system using TLC. Aim for Rf ≈ 0.3. check_tlc->sol_tlc No check_packing Was the column packed correctly as a slurry? check_overload->check_packing No sol_overload SOLUTION: Re-run with less sample or a larger column. check_overload->sol_overload Yes check_loading Was sample loaded in minimal solvent (or dry-loaded)? check_packing->check_loading Yes sol_packing SOLUTION: Re-pack the column using a bubble-free slurry. check_packing->sol_packing No check_loading->start Yes (Problem may be complex, consider alternative stationary phase) sol_loading SOLUTION: Re-run and use dry loading or minimal solvent. check_loading->sol_loading No

Caption: A troubleshooting flowchart for poor column chromatography separation.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 17, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 17, 2026, from [Link]

  • Zhang, Q., et al. (2017). A simple approach to prepare a sulfone-embedded stationary phase for HPLC. Journal of Separation Science. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 17, 2026, from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved January 17, 2026, from [Link]

  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved January 17, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Divinyl sulfone on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]

  • PubMed. (2017). A simple approach to prepare a sulfone-embedded stationary phase for HPLC. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved January 17, 2026, from [Link]

  • American Chemical Society Publications. (2026, January 16). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Retrieved January 17, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. YouTube. Retrieved January 17, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved January 17, 2026, from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]

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  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 17, 2026, from [Link]

  • Biotage. (2023, January 20). Three Key Strategies that make Flash Purification Greener. Retrieved January 17, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.4A: Macroscale Columns. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2021, October 31). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. Retrieved January 17, 2026, from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. Retrieved January 17, 2026, from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2019, April 5). Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN105461600A - Method for preparing ethyl methyl sulfone.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for:. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

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Preventing side reactions in the synthesis of aromatic sulfones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators, to your dedicated resource for mastering the synthesis of aromatic sulfones. As a Senior Application Scientist, I understand that while these moieties are critical in pharmaceuticals, agrochemicals, and materials science, their synthesis is often plagued by frustrating side reactions.[1][2][3] This guide is structured to provide direct, actionable solutions to the common challenges you face at the bench. We will move beyond simple procedural lists to explore the chemical causality behind these issues, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Troubleshooting Friedel-Crafts Sulfonylation

The direct sulfonylation of arenes is a cornerstone method for forming aryl sulfones, typically involving an electrophilic aromatic substitution (EAS) mechanism.[4][5] However, the potent reagents and harsh conditions required can often lead to a complex mixture of products.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction has stalled, showing low conversion and significant recovery of my starting arene. What are the likely causes?

A1: This is a classic issue often rooted in the activity of your electrophile and the presence of inhibitors.

  • Insufficient Electrophile Strength: For electron-neutral or deactivated aromatic rings, standard concentrated sulfuric acid (H₂SO₄) may not be sufficiently electrophilic. The true electrophile is sulfur trioxide (SO₃), which is present in equilibrium in H₂SO₄.[6] To drive the reaction, you must increase the concentration of SO₃.

    • Solution: Employ fuming sulfuric acid (oleum), which is a solution of excess SO₃ in H₂SO₄.[7] This dramatically increases the reaction rate. Alternatively, using a sulfonyl chloride (R-SO₂Cl) with a strong Lewis acid catalyst like AlCl₃ or FeCl₃ generates a highly reactive sulfonyl cation.[5][8]

  • Presence of Water: Water can deactivate your sulfonating agent. For instance, it reacts with SO₃ to form H₂SO₄, reducing the electrophile concentration. With Lewis acid catalysts, water will react irreversibly, quenching the catalyst.

    • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. If using H₂SO₄, adding a dehydrating agent like thionyl chloride can help drive the equilibrium by removing water as it forms.[9]

  • Substrate Deactivation: If your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the nucleophilicity of the ring may be too low to react even with strong sulfonating agents.[10][11]

    • Solution: For these challenging substrates, consider alternative synthetic routes, such as the oxidation of a corresponding aryl sulfide or a nucleophilic aromatic substitution on a highly activated aryl halide with a sulfinate salt.[1][4]

Q2: I've successfully synthesized my sulfone, but it's contaminated with multiple isomers. How can I improve regioselectivity?

A2: Controlling the position of substitution is critical and depends on a balance of electronic and steric factors.

  • Thermodynamic vs. Kinetic Control: Sulfonylation is unique among EAS reactions in its reversibility.[9] The ortho-isomer is often the kinetically favored product (formed faster) but is sterically hindered. The para-isomer is typically the thermodynamically favored product (more stable).

    • Solution: To favor the para-product, run the reaction at a higher temperature for a longer duration. This allows the initially formed ortho-isomer to revert to the starting material and re-react to form the more stable para-isomer.

  • Catalyst Choice: The choice of catalyst can significantly influence isomer distribution.

    • Solution: Heterogeneous solid acid catalysts, such as zeolite beta or Fe³⁺-montmorillonite clay, have shown high para-selectivity in the sulfonylation of arenes like toluene.[5][8] These catalysts can provide shape-selectivity through their porous structures, sterically hindering the formation of the bulkier ortho-isomer.

  • Blocking Groups: For cases requiring exclusive formation of a specific isomer that is difficult to isolate, a blocking group strategy can be employed.

    • Solution: Intentionally sulfonate the position you wish to block (e.g., the para position). The bulky and deactivating -SO₃H group will direct the next substitution to an available position (e.g., ortho). After the desired group is installed, the blocking sulfonyl group can be removed by heating in dilute aqueous acid, exploiting the reversibility of the reaction.[9][12]

Q3: My reaction has produced a dark, intractable tar. What leads to this decomposition, and how can it be prevented?

A3: Tar formation is a sign of substrate degradation, often caused by overly aggressive reaction conditions.

  • Oxidative Side Reactions: Hot, fuming sulfuric acid is a powerful oxidizing agent and can cause charring, especially with electron-rich or sensitive substrates like phenols or anilines.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Using sulfonyl chlorides with a Lewis acid catalyst in an inert solvent is often a milder alternative to oleum.[13]

  • Polysulfonylation: While the sulfonyl group is deactivating, highly activated rings (e.g., phenols, anisoles) can still undergo multiple sulfonylations, which can lead to complex, insoluble polymeric material.[14][15]

    • Solution: Use stoichiometric control, adding the sulfonating agent slowly to a solution of the arene. Lowering the reaction temperature will also help favor mono-substitution.

Troubleshooting Workflow: Friedel-Crafts Sulfonylation

This decision tree can help diagnose and solve common issues encountered during Friedel-Crafts sulfonylation reactions.

start Reaction Start check_conversion Low / No Conversion? start->check_conversion cause_water Water Present? (Wet Glassware/Reagents) check_conversion->cause_water Yes check_purity Product Impure? check_conversion->check_purity No solve_water Action: Rigorously Dry System Use Anhydrous Reagents cause_water->solve_water Yes cause_agent Weak Sulfonating Agent? cause_water->cause_agent No solve_agent Action: Use Oleum or RSO₂Cl + Lewis Acid cause_agent->solve_agent Yes cause_deactivated Strongly Deactivated Arene? cause_agent->cause_deactivated No solve_deactivated Action: Consider Alternative Route (e.g., Sulfide Oxidation) cause_deactivated->solve_deactivated Yes issue_isomers Isomer Mixture? check_purity->issue_isomers Yes end_success Successful Synthesis check_purity->end_success No solve_isomers Action: Higher Temp (Thermo. Control) Use Shape-Selective Catalyst Employ Blocking Group issue_isomers->solve_isomers Yes issue_tar Tar/Decomposition? issue_isomers->issue_tar No solve_tar Action: Lower Reaction Temp. Use Milder Reagents (e.g., RSO₂Cl/AlCl₃) issue_tar->solve_tar Yes

Caption: Troubleshooting workflow for Friedel-Crafts sulfonylation.

Part 2: Preventing Side Reactions in Sulfide Oxidation

The oxidation of aryl sulfides to sulfones is a powerful and common alternative to direct sulfonylation.[16][17] The primary challenge in this method is achieving chemoselectivity—oxidizing the sulfur atom without affecting other sensitive functionalities and stopping precisely at the sulfone stage.

Frequently Asked Questions (FAQs)

Q4: My oxidation reaction is sluggish and stops at the aryl sulfoxide intermediate. How can I ensure complete conversion to the sulfone?

A4: The oxidation of a sulfide to a sulfoxide is much faster than the subsequent oxidation of the sulfoxide to the sulfone. Driving the reaction to completion requires overcoming this second, slower kinetic step.

  • Oxidant Stoichiometry and Potency: Insufficient oxidant will naturally lead to incomplete reaction.

    • Solution: Ensure at least two equivalents of the oxidizing agent are used per equivalent of sulfide. For stubborn sulfoxides, a stronger oxidant or a more robust catalytic system may be necessary.

  • Reaction Conditions: Temperature and reaction time are critical variables.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of full conversion without initiating degradation. For example, using 30% hydrogen peroxide with a tantalum carbide catalyst efficiently produces sulfones, whereas a niobium carbide catalyst under similar conditions yields sulfoxides.[17]

Q5: My starting material has other oxidizable groups (e.g., alcohols, alkenes). How can I selectively oxidize the sulfide to a sulfone?

A5: This is a common challenge that necessitates the use of a chemoselective oxidation system. Brute-force oxidants like permanganate will likely lead to a mixture of products.

  • Choosing the Right Oxidant: Modern synthetic chemistry offers several mild and selective options.

    • Solution 1: Urea-Hydrogen Peroxide (UHP): UHP, often activated by an anhydride like phthalic anhydride, is an excellent choice for a metal-free, selective oxidation.[18] It is a stable solid that releases H₂O₂ in a controlled manner, often proceeding directly to the sulfone without isolating the sulfoxide intermediate.

    • Solution 2: Catalytic H₂O₂ Systems: Using hydrogen peroxide in the presence of a selective catalyst can provide high yields of sulfones while preserving other functional groups. Silica-based tungstate catalysts, for example, are effective for this transformation at room temperature.[17]

    • Solution 3: Oxone®: This potassium peroxymonosulfate salt is another effective and relatively mild oxidant for converting sulfides to sulfones.[16]

Data Table: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
Oxidizing SystemTypical ConditionsProsConsSelectivity
H₂O₂ / TaC catalyst 30% H₂O₂, Room Temp.High yield, reusable catalystRequires specific metal catalystGood; primarily targets sulfur
Urea-H₂O₂ / Phthalic Anhydride Ethyl Acetate, RefluxMetal-free, stable solid reagent, clean reactionRequires heatingExcellent; avoids oxidation of many other groups
Oxone® H₂O / Organic co-solvent, RTReadily available, effectiveCan be acidic, may require bufferingGood, but can affect very sensitive groups
m-CPBA CH₂Cl₂, 0°C to RTHighly effective, well-understoodCan cause epoxidation of alkenesModerate; risk of side reactions with C=C bonds
KMnO₄ Acetone/H₂O, 0°CVery strong, inexpensivePoor selectivity, harsh, generates MnO₂ wastePoor; will oxidize alcohols, alkenes, etc.
Experimental Protocol: Selective Oxidation Using Urea-Hydrogen Peroxide

This protocol describes a reliable, metal-free method for the selective oxidation of an aryl sulfide to the corresponding aryl sulfone, adapted from Lutz, M. et al. (2018).[18]

Materials:

  • Aryl sulfide (1.0 mmol, 1.0 eq)

  • Urea-Hydrogen Peroxide (UHP) (2.5 mmol, 2.5 eq)

  • Phthalic anhydride (1.2 mmol, 1.2 eq)

  • Ethyl acetate (5 mL)

  • 25 mL Round-bottom flask

  • Magnetic stirrer and condenser

Procedure:

  • To a 25 mL round-bottom flask, add the aryl sulfide (1.0 mmol) and dissolve it in ethyl acetate (5 mL).

  • Add phthalic anhydride (1.2 mmol) to the solution and stir until homogeneous.

  • To the stirred solution, add Urea-Hydrogen Peroxide (2.5 mmol) in portions at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 77°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide spot is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure aromatic sulfone.

References

  • Knoll, A., & Schmalz, H.-G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(12), 1799-1813. [Link]

  • Bonesi, S. M., & Fagnoni, M. (2011). Synthesis of Aryl Sulfones. InTech. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation. [Link]

  • Ghosh, P., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(4). [Link]

  • ResearchGate. (2016). Recent Advances in the Synthesis of Sulfones. [Link]

  • Zhang, Z., et al. (2024). Regiodivergent and Enantioselective Synthesis of Cyclic Sulfones via Ligand-Controlled Nickel-Catalyzed Hydroalkylation. Angewandte Chemie International Edition. [Link]

  • Grivas, J. C. (2003). Regiospecificity in the synthesis of diaryl sulfones. The Journal of Organic Chemistry, 68(12), 4988-90. [Link]

  • Kim, J., et al. (2020). Visible-Light-Driven Silver-Catalyzed One-Pot Approach: A Selective Synthesis of Diaryl Sulfoxides and Diaryl Sulfones. Organic Letters, 22(19), 7549-7553. [Link]

  • University of Calgary. (n.d.). Chapter 12: Aromatic sulfonation. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

  • Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfones via Selective C-H-functionalization. [Link]

  • MDPI. (2023). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. [Link]

  • Liu, Y., et al. (2020). Sulfonation Mechanism of Polysulfone in Concentrated Sulfuric Acid for Proton Exchange Membrane Fuel cell Applications. International Journal of Molecular Sciences, 21(10), 3656. [Link]

  • Wiley Online Library. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. [Link]

  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions. [Link]

  • Figshare. (2003). Regiospecificity in the Synthesis of Diaryl Sulfones. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]

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  • Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. [Link]

  • ACS Publications. (2025). and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. (n.d.).
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • Purechemistry. (2023). Aromatic sulphonation reaction. [Link]

  • ACS Publications. (n.d.). Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. [Link]

  • Reddy, B. S. R., et al. (2004). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Green Chemistry, 6, 267-270. [Link]

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  • Royal Society of Chemistry. (2004). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. [Link]

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  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

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Technical Support Center: Stability and Degradation of Ethyl p-Tolyl Sulfone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability and degradation studies. This guide is designed for researchers, scientists, and drug development professionals working with sulfone-containing compounds, specifically focusing on ethyl p-tolyl sulfone. Here, we address common challenges and questions related to its stability under acidic stress conditions, providing field-proven insights, detailed protocols, and troubleshooting solutions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of ethyl p-tolyl sulfone and the rationale behind forced degradation studies.

Q1: How chemically stable is the aryl sulfone functional group in a compound like ethyl p-tolyl sulfone?

The sulfone group (R-SO₂-R') is known for its high chemical and thermal stability. This stability arises from the sulfur atom being in its highest oxidation state (+6) and the strong carbon-sulfur bonds. Aryl sulfones, where the sulfone group is attached to at least one aromatic ring, are particularly robust. For instance, diphenyl sulfone requires temperatures exceeding 500°C for thermal decomposition[1]. Compared to related functional groups like sulfoxides (which can be readily oxidized) or sulfonate esters (which are more susceptible to hydrolysis), sulfones are significantly less reactive. However, under forced conditions, such as high temperature in the presence of strong acid or base, degradation can be induced.

Q2: If ethyl p-tolyl sulfone is so stable, why is it necessary to perform a forced degradation study?

Forced degradation, or stress testing, is a critical regulatory requirement outlined by the International Council for Harmonisation (ICH) in its Q1A guideline.[2][3] The primary objectives are not just to see if the molecule degrades, but to understand how it degrades. These studies are essential for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products helps establish the intrinsic stability of the molecule and its degradation mechanisms.[2]

  • Developing Stability-Indicating Methods: A forced degradation study is the definitive way to prove that your analytical method (e.g., HPLC) is "stability-indicating." This means the method can separate the intact drug from its degradation products, ensuring accurate quantification over time.[3]

  • Informing Formulation and Packaging Development: Understanding how the molecule reacts to stress like acid, heat, or light can guide the selection of stable formulations and appropriate packaging to protect the drug product.[4]

Q3: What are the most probable degradation products of ethyl p-tolyl sulfone under strong acidic conditions?

While the aryl sulfone core is robust, the molecule can be forced to degrade under harsh acidic conditions, likely involving elevated temperatures. The most probable degradation pathway involves the cleavage of one of the carbon-sulfur bonds. Given the high stability of the aryl C-S bond, the ethyl C-S bond is the more likely point of cleavage. The proposed mechanism involves protonation of a sulfonyl oxygen, followed by nucleophilic attack by water, leading to the formation of p-toluenesulfinic acid and ethanol . The p-toluenesulfinic acid is an intermediate that could potentially be oxidized to the more stable p-toluenesulfonic acid depending on the experimental conditions.

Q4: What are the recommended starting conditions for an acid-forced degradation study?

ICH guidelines intentionally avoid prescribing exact stress conditions, allowing for a scientifically justified approach tailored to the specific molecule.[5] The goal is to achieve a target degradation of approximately 5-20%.[6] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to complex secondary degradation products that obscure the primary pathway.

A logical starting point for ethyl p-tolyl sulfone would be:

  • Acid: 0.1 M Hydrochloric Acid (HCl)

  • Temperature: 60°C - 80°C[7]

  • Time Points: Sampling at intervals such as 2, 6, 12, and 24 hours.

If no degradation is observed, the stress can be intensified by increasing the acid concentration (e.g., to 1 M HCl) or the temperature.

Q5: What defines a "stability-indicating method," and why is it crucial?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] Its importance cannot be overstated; without a SIM, a decrease in API concentration due to degradation could go unnoticed if a degradation product co-elutes with the parent peak in a chromatogram. This would lead to a dangerous overestimation of the drug's potency and stability. Forced degradation studies are essential for developing and validating a SIM by demonstrating its specificity.[2]

Section 2: Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for conducting a forced degradation study and developing an appropriate analytical method.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol details a systematic approach to inducing and analyzing the degradation of ethyl p-tolyl sulfone under acidic conditions.

Objective: To generate potential degradation products of ethyl p-tolyl sulfone for pathway elucidation and to verify the specificity of the analytical method.

Materials:

  • Ethyl p-tolyl sulfone reference standard

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of ethyl p-tolyl sulfone in a suitable solvent (e.g., 50:50 acetonitrile:water). Ethyl p-tolyl sulfone is soluble in organic solvents.[8][9]

  • Stress Sample Preparation:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 1.0 M HCl to achieve a final acid concentration of 0.1 M.

    • Dilute to volume with 50:50 acetonitrile:water. The final concentration of the drug will be 0.1 mg/mL (100 µg/mL).

  • Control Sample Preparation: Prepare a control sample by following the same procedure but substituting the HCl with 1.0 mL of HPLC-grade water.

  • Incubation:

    • Place both the stress and control samples in a temperature-controlled water bath or oven set to 80°C.

    • Protect the samples from light to prevent potential photodegradation.[10]

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 1 mL) from both the stress and control samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the acidic aliquots by adding an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to the 1 mL aliquot). This step is crucial to halt the degradation reaction and prevent damage to the HPLC column.

  • Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method (see Protocol 2).

Workflow for Acidic Forced Degradation Study```dot

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock (Ethyl p-tolyl sulfone) B Prepare Stress Sample (0.1 M HCl) A->B C Prepare Control Sample (Water) A->C D Incubate at 80°C (Protect from Light) B->D C->D Control E Sample at Time Points (0, 4, 8, 12, 24h) D->E F Neutralize Sample (Equimolar NaOH) E->F G Analyze by HPLC-PDA F->G H Calculate Mass Balance & Identify Degradants G->H

Caption: Proposed degradation of ethyl p-tolyl sulfone via C-S bond cleavage.

Example Data Summary Table

The following table shows a hypothetical data summary from a successful forced degradation study, demonstrating how to present the results clearly.

Stress ConditionTime (hours)Assay of Ethyl p-tolyl sulfone (%)Area of p-Toluenesulfinic acid (%)*Mass Balance (%)
0.1 M HCl @ 80°C0100.00.0100.0
0.1 M HCl @ 80°C497.22.699.8
0.1 M HCl @ 80°C894.55.299.7
0.1 M HCl @ 80°C1291.38.599.8
0.1 M HCl @ 80°C2485.614.199.7
  • Area percent relative to the initial peak area of the parent compound.

References

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (NIH).[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • Pathway of linear alkylbenzene sulfonate degradation. ResearchGate.[Link]

  • Hydrolysis of esters. Chemguide.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]

  • Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal.[Link]

  • On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone). ResearchGate.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Element.[Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH).[Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.[Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.[Link]

  • Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. ResearchGate.[Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.[Link]

  • Mechanism of ester hydrolysis. YouTube.[Link]

  • Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed.[Link]

  • ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration.[Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal.[Link]

  • Treatment and Degradation of Azo Dye Waste Industry by Electro-Fenton Process. Journal of Ecological Engineering.[Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate.[Link]

  • Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate.[Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.[Link]

  • Chemical and mechanical degradation of sulfonated poly(sulfone) membranes in vanadium redox flow batteries. Penn State Research Database.[Link]

  • Guideline for Stability Testing for R&D. GMP SOP.[Link]

  • Sulfenic acid chemistry, detection and cellular lifetime. National Institutes of Health (NIH).[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Purity Assay for Ethyl p-Tolyl Sulfone via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl p-tolyl sulfone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially altering the drug's intended action or causing adverse effects. Consequently, a robust, reliable, and validated analytical method for quantifying the purity of ethyl p-tolyl sulfone is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth walkthrough of the validation of a reversed-phase HPLC (RP-HPLC) method for the purity determination of ethyl p-tolyl sulfone. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental design. The validation parameters discussed are benchmarked against the globally recognized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline.[2][3]

Methodological Comparison and Selection: Why RP-HPLC?

The selection of the chromatographic mode is the foundational step in method development. For a molecule like ethyl p-tolyl sulfone, which possesses a significant non-polar character due to its aromatic and ethyl groups, two primary HPLC modes could be considered: Normal-Phase (NP) and Reversed-Phase (RP).

  • Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. While effective for some separations, it is often plagued by issues with water sensitivity, leading to long equilibration times and poor reproducibility of retention times.

  • Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile-water mixture). This is the most prevalent mode in the pharmaceutical industry for several reasons:

    • Robustness: Less sensitive to minor variations in mobile phase water content.

    • Versatility: Capable of separating a vast range of analytes.

    • Reproducibility: Excellent run-to-run and column-to-column consistency.

Given these advantages, an RP-HPLC method was developed and subsequently validated. The C18 stationary phase provides strong hydrophobic interactions with the tolyl and ethyl moieties of the analyte, ensuring adequate retention and separation from potential impurities.[4]

The Validated Analytical Method: Chromatographic Conditions

The following optimized HPLC conditions were established to serve as the foundation for the validation studies.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm (UV)
Injection Volume 10 µL
Diluent Acetonitrile : Water (50:50 v/v)

Method Validation: A Parameter-by-Parameter Analysis

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3] The following sections detail the experimental protocols and acceptance criteria for each validation characteristic as stipulated by ICH Q2(R2) guidelines.[5][6]

System Suitability

Before commencing any validation experiments, and prior to any routine analysis, the chromatographic system's suitability must be confirmed. This is not a validation parameter itself, but a system check to ensure the equipment and procedure are performing adequately on the day of analysis.[7]

Experimental Protocol:

  • Prepare a standard solution of ethyl p-tolyl sulfone at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000 Indicates column efficiency and separation power.

| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix.[8]

Experimental Protocol:

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare and inject a solution containing all formulation excipients (if applicable) without the ethyl p-tolyl sulfone to demonstrate a lack of interference.

  • Forced Degradation: Subject the ethyl p-tolyl sulfone sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the main peak is adequately resolved from any degradant peaks.[9] Peak purity analysis using a photodiode array (PDA) detector is performed to confirm the main peak is spectrally pure.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products.

  • Resolution between the analyte peak and the closest eluting impurity/degradant peak should be > 2.0.

  • Peak purity index should be > 990 (or as per instrument software standards), confirming spectral homogeneity.

Diagram 1: Overall HPLC Method Validation Workflow This diagram illustrates the logical flow from initial system setup to the final validation of the analytical method, highlighting the sequence of required tests.

G cluster_setup Phase 1: Setup & Suitability cluster_validation Phase 2: Core Validation Parameters (ICH Q2) cluster_final Phase 3: Finalization MethodDev Method Development SystemSuitability System Suitability Testing MethodDev->SystemSuitability Specificity Specificity / Forced Degradation SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SolutionStability Solution Stability Robustness->SolutionStability ValidationReport Final Validation Report SolutionStability->ValidationReport

Caption: A flowchart of the HPLC validation process.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[10]

Experimental Protocol:

  • Prepare a stock solution of ethyl p-tolyl sulfone reference standard.

  • Perform serial dilutions to prepare at least five concentration levels across the desired range. For a purity assay, this is typically 80% to 120% of the target assay concentration.[11]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Results:

Parameter Acceptance Criterion Experimental Result
Range 80% - 120% of target conc. 80 - 120 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9998
Y-intercept Should be close to zero Y-intercept ≤ 2% of 100% response

| Residual Plot | Random distribution around zero | Passed |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value.[5] It is typically assessed through recovery studies on a spiked matrix.

Experimental Protocol:

  • Prepare samples of a placebo matrix spiked with the ethyl p-tolyl sulfone reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the nine samples and calculate the percentage recovery for each.

Acceptance Criteria & Results:

Concentration Level Acceptance Criteria (% Recovery) Mean Experimental Recovery (%) % RSD
80% (80 µg/mL) 98.0% - 102.0% 99.5% 0.45%
100% (100 µg/mL) 98.0% - 102.0% 100.3% 0.31%

| 120% (120 µg/mL) | 98.0% - 102.0% | 101.1% | 0.52% |

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]

4.5.1 Repeatability (Intra-assay Precision) This assesses precision over a short time interval under the same conditions.

Experimental Protocol:

  • Prepare six independent samples of ethyl p-tolyl sulfone at 100% of the target concentration.

  • Analyze all six samples and calculate the relative standard deviation (%RSD) of the results.

4.5.2 Intermediate Precision (Inter-assay Ruggedness) This expresses within-laboratory variations due to different days, different analysts, or different equipment.[13]

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.

  • Compare the results from both studies.

Acceptance Criteria & Results:

Precision Level Acceptance Criterion (%RSD) Experimental Result (%RSD)
Repeatability ≤ 2.0% 0.65%

| Intermediate Precision | ≤ 2.0% | 0.88% |

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of ethyl p-tolyl sulfone.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[14]

Acceptance Criteria & Results:

Parameter Acceptance Criterion (S/N) Experimental Result
LOD ~ 3:1 0.05 µg/mL

| LOQ | ~ 10:1 | 0.15 µg/mL |

Precision at the LOQ should also be demonstrated (e.g., %RSD ≤ 10% from six replicate injections).

Diagram 2: Interrelationship of Key Validation Parameters This diagram shows how different validation parameters are conceptually linked and contribute to defining the overall capability of the analytical method.

G Method Validated Method Specificity Specificity Method->Specificity Range Range Method->Range Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Linearity Linearity Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interconnectivity of HPLC validation attributes.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Establish a standard analysis condition.

  • Vary individual parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a system suitability solution under each varied condition and evaluate the impact on parameters like retention time, peak area, and tailing factor.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The % change in peak area should not be significant, demonstrating the method's reliability.

Conclusion: A Method Fit for Purpose

The RP-HPLC method for determining the purity of ethyl p-tolyl sulfone has been successfully validated in accordance with ICH Q2(R2) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. The established system suitability criteria ensure that the method will perform reliably in a routine quality control environment. This validated method is therefore deemed fit for its intended purpose: the quantitative determination of purity for ethyl p-tolyl sulfone, supporting the development of safe and effective pharmaceutical products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][15][16]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link][2]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link][8]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link][17]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][18]

  • DSDP Analytics. USP <621> Chromatography. [Link][7]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2023. [Link][5]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link][3]

  • Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. September 2023. [Link][10]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][11]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link][6]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][13]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][12]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of RP-HPLC method for the determination of p-Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert-Butylamine drug substance. 2012. [Link][4][19]

  • National Institutes of Health (NIH). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. May 2024. [Link][14]

  • ResearchGate. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. August 2023. [Link][9]

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A Senior Application Scientist's Guide to Sulfone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the synthesis of sulfones. As a crucial functional group in medicinal chemistry, agrochemicals, and materials science, the efficient and selective construction of the sulfonyl group (R-SO₂-R') is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the most prevalent and cutting-edge methods for sulfone synthesis. We will delve into the mechanistic underpinnings of each strategy, provide actionable experimental protocols, and present a clear comparison to aid in the selection of the most appropriate method for your synthetic challenge.

The Enduring Importance of the Sulfone Moiety

The sulfone group is more than just a stable linker. Its unique electronic properties, including its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor, impart valuable characteristics to molecules.[2] In drug discovery, sulfones are found in a wide array of therapeutic agents, contributing to their metabolic stability, solubility, and target engagement. Furthermore, the versatility of the sulfone group as a synthetic intermediate, for instance in the renowned Julia-Kocienski olefination, underscores its significance in modern organic synthesis.[3][4][5]

This guide will navigate through the diverse landscape of sulfone synthesis, from classical oxidation reactions to modern transition-metal catalyzed cross-couplings and C-H functionalization approaches.

Classical Approaches: The Bedrock of Sulfone Synthesis

Oxidation of Sulfides: The Direct Approach

The oxidation of sulfides to sulfones is one of the most established and widely employed methods for constructing the sulfonyl group.[1][6] This seemingly straightforward transformation involves a two-step oxidation process, proceeding through a sulfoxide intermediate.[1]

Mechanism and Causality: The choice of oxidant and reaction conditions is critical to control the oxidation state and avoid over-oxidation to the sulfone when the sulfoxide is the desired product.[6] Common oxidants include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium hypochlorite.[7] The use of metal catalysts can enhance the efficiency and selectivity of these oxidations.[8][9]

Advantages:

  • Readily available starting materials (sulfides).

  • Often operationally simple.

  • Can be highly efficient for a wide range of substrates.

Limitations:

  • Over-oxidation to the sulfone can be a challenge when the sulfoxide is the target.

  • The use of strong oxidants can lead to undesired side reactions with sensitive functional groups.

  • Stoichiometric use of oxidants generates significant waste.

Representative Experimental Protocol: Metal-Free Oxidation with Urea-Hydrogen Peroxide

This method offers an environmentally benign approach to sulfide oxidation.[10]

  • To a solution of the sulfide (1.0 mmol) in ethyl acetate (5 mL), add phthalic anhydride (1.2 mmol).

  • Add urea-hydrogen peroxide (UHP) (2.5 mmol) in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, for crystalline sulfones, the product can often be isolated by filtration. For non-crystalline products, an extractive workup is performed.[10]

Friedel-Crafts Sulfonylation: Building Aromatic Sulfones

For the synthesis of aryl sulfones, the Friedel-Crafts reaction provides a direct method for installing a sulfonyl group onto an aromatic ring.[1][11] This electrophilic aromatic substitution typically employs a sulfonyl chloride in the presence of a Lewis acid catalyst.

Mechanism and Causality: The Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that is then attacked by the electron-rich aromatic ring.[1]

Advantages:

  • Direct method for the synthesis of aryl sulfones.

  • Utilizes readily available starting materials.

Limitations:

  • Requires stoichiometric amounts of Lewis acids, which can be harsh and generate significant waste.

  • Limited to electron-rich aromatic substrates.

  • Poor regioselectivity can be an issue with substituted arenes.

Modern Synthetic Strategies: Precision and Efficiency

The limitations of classical methods have driven the development of more sophisticated and versatile approaches for sulfone synthesis.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-sulfur bonds, enabling the synthesis of a diverse array of sulfones under mild conditions and with excellent functional group tolerance.

Palladium catalysis is a powerful tool for constructing C-S bonds.[12] One common approach involves the cross-coupling of sulfonyl hydrazides with benzyl trimethylammonium triflates.[12] Another strategy utilizes a three-component coupling of an organolithium species, a sulfur dioxide surrogate like DABSO, and an aryl or vinyl (pseudo)halide.[13]

Mechanism and Causality: The catalytic cycle typically involves oxidative addition of the palladium catalyst to the electrophile, followed by transmetalation or insertion of the sulfur-containing component, and finally reductive elimination to afford the sulfone product and regenerate the active catalyst.

Representative Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Benzyl Trimethylammonium Triflates and Sulfonyl Hydrazides [12]

  • In a Schlenk tube, combine the sulfonyl hydrazide (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol), PPh₃ (0.04 mmol), ammonium triflate (0.3 mmol), and Na₂CO₃ (0.4 mmol).

  • Purge the tube with nitrogen.

  • Add toluene (1.0 mL) and DMSO (0.2 mL) via syringe.

  • Stir the mixture at 100 °C until the reaction is complete as monitored by TLC.

  • After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel to isolate the product.

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of sulfones.[14][15][16] These reactions often involve the coupling of sulfinic acid salts with aryl halides or arylboronic acids.[15][17]

Mechanism and Causality: The mechanism is believed to involve a copper-mediated organometallic cycle, though the exact intermediates can vary depending on the specific reaction partners.[16]

Advantages of Transition-Metal Catalysis:

  • Mild reaction conditions.

  • Excellent functional group tolerance.

  • High yields and selectivity.

  • Broad substrate scope.

Limitations of Transition-Metal Catalysis:

  • Cost and toxicity of some metal catalysts.

  • Ligand sensitivity and optimization can be required.

  • Removal of metal residues from the final product can be challenging in pharmaceutical applications.

C-H Functionalization for Sulfone Synthesis

Direct C-H functionalization represents a highly atom-economical and efficient strategy for sulfone synthesis, as it avoids the need for pre-functionalized starting materials.[18][19] Both metal-catalyzed and metal-free approaches have been developed for the direct sulfonylation of C(sp²)-H and C(sp³)-H bonds.[18][19]

Mechanism and Causality: Metal-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation pathway or via oxidative addition. The directing group on the substrate plays a crucial role in achieving regioselectivity.[20]

Advantages:

  • High atom economy.

  • Step-efficient, reducing the number of synthetic steps.

  • Allows for the late-stage functionalization of complex molecules.

Limitations:

  • Regioselectivity can be a challenge without a suitable directing group.

  • Substrate scope can be limited.

  • Harsh reaction conditions may be required in some cases.

Radical-Based Approaches to Sulfones

Radical chemistry offers unique pathways for the construction of sulfones, often under mild conditions.[21][22] These methods can involve the addition of sulfonyl radicals to alkenes or alkynes, or radical cross-coupling reactions.[1][21] The use of photoredox catalysis has significantly expanded the scope and applicability of radical-based sulfone syntheses.[23]

Mechanism and Causality: Sulfonyl radicals can be generated from various precursors, such as sulfonyl halides, sulfonyl hydrazides, or sulfone-substituted N-phenyltetrazoles.[2][23] These radicals then participate in addition or coupling reactions to form the desired sulfone products.

Advantages:

  • Mild reaction conditions, often at room temperature.

  • High tolerance for various functional groups.

  • Access to complex molecular architectures.

Limitations:

  • Control of radical reactivity and selectivity can be challenging.

  • The use of radical initiators or photocatalysts is often necessary.

Comparative Summary of Sulfone Synthesis Methods

MethodKey FeaturesAdvantagesLimitations
Sulfide Oxidation Direct oxidation of sulfides.Simple, readily available starting materials.Over-oxidation, functional group intolerance with harsh oxidants.
Friedel-Crafts Sulfonylation Electrophilic aromatic substitution.Direct synthesis of aryl sulfones.Harsh conditions, limited to electron-rich arenes, poor regioselectivity.
Palladium-Catalyzed Cross-Coupling Coupling of various sulfur sources with organic electrophiles.Mild conditions, high yield and selectivity, broad scope.Catalyst cost and toxicity, ligand optimization.
Copper-Catalyzed Cross-Coupling Cost-effective alternative to palladium.Lower cost, good functional group tolerance.Sometimes requires higher temperatures, substrate scope can be narrower than Pd.
C-H Functionalization Direct sulfonylation of C-H bonds.High atom and step economy, late-stage functionalization.Regioselectivity challenges, potential for harsh conditions.
Radical-Based Methods Generation and reaction of sulfonyl radicals.Mild conditions, high functional group tolerance, access to complex molecules.Control of radical reactivity, need for initiators/photocatalysts.

Visualizing the Synthetic Pathways

Workflow for Sulfone Synthesis via Sulfide Oxidation

G Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide Oxidation Oxidant Oxidant (e.g., H₂O₂, m-CPBA) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone Further Oxidation G Pd0 Pd(0)Lₙ PdII_1 R-Pd(II)-X Lₙ Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)-SO₂R' Lₙ PdII_1->PdII_2 Transmetalation/ Insertion PdII_2->Pd0 Sulfone R-SO₂-R' PdII_2->Sulfone Reductive Elimination Start Start->Pd0 RX R-X RX->Pd0 RSO2M R'SO₂-M RSO2M->PdII_1

Caption: A simplified catalytic cycle for palladium-catalyzed sulfone synthesis.

Conclusion and Future Outlook

The synthesis of sulfones has evolved significantly from classical methods to highly sophisticated and efficient modern strategies. The choice of method depends on a multitude of factors, including the desired molecular architecture, the presence of other functional groups, and considerations of cost, scalability, and environmental impact. While traditional methods like sulfide oxidation remain valuable for their simplicity, modern transition-metal catalyzed reactions, C-H functionalization, and radical-based approaches offer unparalleled precision and versatility.

As the demand for structurally complex and functionally diverse sulfone-containing molecules continues to grow, future research will likely focus on the development of even more sustainable, efficient, and selective synthetic methodologies. The continued exploration of earth-abundant metal catalysts, photoredox catalysis, and biocatalytic approaches will undoubtedly pave the way for the next generation of sulfone synthesis.

References

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). ChemSusChem.
  • Synthesis of sulfone derivatives via palladium-catalyzed cross-coupling of benzyl trimethylammonium triflates and sulfonyl hydrazides. (2020). Taylor & Francis Online.
  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acet
  • Modified Julia Olefination, Julia-Kocienski Olefin
  • Julia olefin
  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrog
  • The Julia–Kocienski Olefin
  • Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)
  • Copper‐catalyzed synthesis of unsymmetrical sulfones via direct S‐arylation. (n.d.).
  • Aryl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal.
  • Sulfone synthesis by oxid
  • Recent Advances in the Synthesis of Sulfones. (2016). Thieme.
  • Heterogeneous copper-catalyzed synthesis of diaryl sulfones. (2019). RSC Publishing.
  • An Efficient Copper Catalyst for the Formation of Sulfones from Sulfinic Acid Salts and Aryl Iodides. (2002).
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2023). PMC - NIH.
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium‐Catalyzed Synthesis of Aromatic Sultones via Sulfonic Acid Group‐Directed C H Activ
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2018). Journal of Applicable Chemistry.
  • Synthesis of Sulfones via Selective C-H-functionalization. (2016).
  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
  • Synthetic exploration of sul nyl radicals using sul nyl sulfones. (2021). SciSpace.
  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. (2016).
  • Synthesis of sulfones via selective C–H-functionalization. (2016). Organic & Biomolecular Chemistry (RSC Publishing).

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A Comparative Guide to Sulfonate Esters in Nucleophilic Substitution: Reactivity of Methyl p-Toluenesulfonate vs. Ethyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the context of drug development and materials science, the precise control of chemical reactions is paramount. Nucleophilic substitution reactions are a cornerstone of molecular construction, enabling the interconversion of functional groups. The efficiency of these reactions is critically dependent on several factors, with the nature of the leaving group and the structure of the electrophilic substrate being two of the most influential.

This guide provides an in-depth comparison of the reactivity of two common alkylating agents, methyl p-toluenesulfonate (methyl tosylate) and ethyl p-toluenesulfonate (ethyl tosylate), in the context of bimolecular nucleophilic substitution (SN2) reactions. We will delve into the underlying principles governing their reactivity, present comparative experimental data, and provide a detailed protocol for their evaluation.

The Foundation: Nucleophilic Substitution and the Role of the Leaving Group

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophilic center, replacing a leaving group.[1] The reaction can proceed through two primary mechanisms: SN1, a two-step process involving a carbocation intermediate, and SN2, a single-step, concerted process.[2][3] For primary and methyl substrates like those under consideration, the SN2 pathway is dominant.[3]

The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry.[3][4] The rate of an SN2 reaction is sensitive to the concentrations of both the substrate and the nucleophile, as both are involved in the rate-determining step.[5]

Sulfones vs. Sulfonate Esters: A Critical Distinction

A common point of confusion lies in the distinction between sulfones (R-SO₂-R') and sulfonate esters (R-SO₂-OR'). While both contain the sulfonyl group, their roles in nucleophilic substitution are vastly different.

  • Sulfones: In a sulfone, the sulfonyl group is bonded to two carbon atoms. For a sulfone to act as a leaving group, a carbon-sulfur bond would need to break, which is energetically unfavorable. Consequently, the alkyl or aryl groups in a sulfone are not readily displaced in standard nucleophilic substitution reactions.

  • Sulfonate Esters: In contrast, sulfonate esters, such as the p-toluenesulfonates (tosylates) discussed here, are derivatives of sulfonic acids.[6] The tosylate group is an excellent leaving group because the negative charge on the departing anion is highly stabilized through resonance across the three oxygen atoms and delocalization into the aromatic ring.[7][8] This stability makes the tosylate anion a very weak base and, therefore, an excellent leaving group.[9] Alcohols are often converted to tosylates to enhance their reactivity in substitution and elimination reactions.[9][10]

Caption: Structural difference between a sulfone and a sulfonate ester.

Comparative Analysis: Methyl Tosylate vs. Ethyl Tosylate in SN2 Reactions

The primary difference in the SN2 reactivity of methyl tosylate and ethyl tosylate lies in the steric hindrance around the electrophilic carbon atom.[11]

The Role of Steric Hindrance

In the SN2 transition state, the central carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and three non-reacting substituents.[12] The accessibility of the electrophilic α-carbon to the incoming nucleophile is a critical determinant of the reaction rate.[5]

  • Methyl Tosylate (CH₃OTs): The electrophilic carbon is attached to three small hydrogen atoms. This minimal steric bulk allows for relatively unhindered backside attack by a wide range of nucleophiles.

  • Ethyl Tosylate (CH₃CH₂OTs): The electrophilic carbon is attached to two hydrogen atoms and one methyl group. The presence of the adjacent methyl group creates greater steric hindrance compared to methyl tosylate, impeding the approach of the nucleophile.[11]

This increased steric hindrance in ethyl tosylate raises the energy of the SN2 transition state, leading to a higher activation energy and, consequently, a slower reaction rate compared to methyl tosylate.[13]

Caption: Steric hindrance affecting nucleophilic attack on tosylates.

Quantitative Reactivity Data

Experimental studies consistently show that methyl substrates react significantly faster than ethyl substrates in SN2 reactions. The relative rates can vary depending on the nucleophile, solvent, and temperature, but the trend remains consistent.

SubstrateRelative Rate (Typical)
Methyl Tosylate ~30
Ethyl Tosylate 1
Isopropyl Tosylate ~0.02

Data represents generalized relative rates for SN2 reactions and can vary based on specific reaction conditions.

This trend highlights the profound impact of even a small increase in steric bulk at the β-position on the rate of SN2 reactions.

Experimental Protocol: A Competition Experiment to Determine Relative Reactivity

To empirically validate the difference in reactivity, a competition experiment is an effective method. In this setup, equimolar amounts of methyl tosylate and ethyl tosylate compete for a limited amount of a nucleophile.[14] The relative consumption of the starting materials over time provides a direct measure of their relative reactivity.[14]

Materials and Reagents
  • Methyl p-toluenesulfonate

  • Ethyl p-toluenesulfonate

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column)

Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, prepare an equimolar solution of methyl tosylate and ethyl tosylate in anhydrous acetone. For example, dissolve 1.0 mmol of each tosylate in 20 mL of acetone.

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium iodide in acetone (e.g., 0.5 M). The amount of nucleophile should be sub-stoichiometric relative to the total amount of tosylates (e.g., 0.5 mmol of NaI).

  • Reaction Initiation: At time t=0, add the sodium iodide solution to the tosylate mixture. Stopper the flask and begin stirring at a constant temperature (e.g., 25 °C).

  • Monitoring the Reaction: At regular time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of cold water. This will precipitate the unreacted tosylates and the alkyl iodide products.

  • Extraction and Analysis: Extract the organic components from the quenched aliquot with diethyl ether. Analyze the organic extract by gas chromatography (GC) to determine the relative concentrations of the remaining methyl tosylate and ethyl tosylate.[14]

Data Analysis

By plotting the concentration of each tosylate versus time, the initial rates of reaction can be determined. The ratio of the initial rate of consumption of methyl tosylate to that of ethyl tosylate will provide the relative reactivity. It is expected that the peak corresponding to methyl tosylate will decrease significantly faster than the peak for ethyl tosylate.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare equimolar mixture of Methyl Tosylate & Ethyl Tosylate in Acetone C t=0: Mix solutions and start timer A->C B Prepare sub-stoichiometric NaI in Acetone solution B->C D Withdraw aliquots at set time intervals C->D E Quench aliquot in cold water D->E F Extract with diethyl ether E->F G Analyze organic layer by GC F->G H Determine relative consumption of starting materials G->H

Caption: Workflow for the competition experiment.

Implications in Drug Development and Synthesis

The principles illustrated by this comparison are fundamental in the design of synthetic routes for pharmaceuticals and other complex molecules.

  • Alkylation Reactions: Medicinal chemists frequently perform alkylation reactions to modify lead compounds. Understanding the relative reactivity of different alkylating agents is crucial for controlling reaction outcomes and minimizing side products.

  • Protecting Groups: The tosylate group can also be used as a protecting group for alcohols.[10] The rate at which a tosylate can be cleaved or displaced is a key consideration in a multi-step synthesis.

  • Process Chemistry: In scaling up a synthesis for drug manufacturing, reaction rates directly impact throughput and efficiency. Choosing a more reactive substrate like methyl tosylate over ethyl tosylate can significantly shorten reaction times, leading to cost savings.

Conclusion

The comparison between methyl p-toluenesulfonate and ethyl p-toluenesulfonate provides a clear and instructive example of the influence of steric hindrance on SN2 reaction rates. Methyl tosylate, with its minimal steric bulk, is a significantly more reactive electrophile than ethyl tosylate. This fundamental principle of physical organic chemistry is a critical consideration for researchers in synthetic chemistry and drug development, guiding the selection of reagents and the design of efficient and selective chemical transformations.

References
  • Bento, A. P., & Bickelhaupt, F. M. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 20(24), 3349–3364.
  • askIITians. (n.d.). Why is the tosylate anion a good leaving group? Retrieved from [Link]

  • Blog. (n.d.). How does Propyl P - Toluene Sulfonate act as a leaving group in a reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

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A Comparative Guide to Catalytic Efficiency in Diaryl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Diaryl Sulfones

The diaryl sulfone motif is a cornerstone in modern chemistry, demonstrating significant utility across pharmaceuticals, agrochemicals, and materials science.[1] These structures are integral to a range of bioactive molecules, including HIV-1 reverse transcriptase inhibitors, and serve as key intermediates in organic synthesis.[2] Historically, the synthesis of diaryl sulfones relied on harsh methods like the oxidation of diaryl sulfides or Friedel-Crafts sulfonylation, which often suffer from limited substrate scope, poor regioselectivity, and the use of strong acids.[3]

The advent of transition-metal catalysis has revolutionized this field, offering milder, more efficient, and highly selective pathways to these valuable compounds.[3] This guide provides a comparative analysis of the leading catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficiencies, supported by experimental data and mechanistic insights.

Comparative Analysis of Catalytic Systems

The most prominent modern methods for synthesizing diaryl sulfones involve the cross-coupling of an aryl halide or its equivalent with a sulfinate salt. The choice of catalyst—typically based on palladium, copper, or nickel—is critical and dictates the reaction's efficiency, scope, and functional group tolerance.

Palladium-Catalyzed Systems: The Gold Standard for Versatility

Palladium catalysis is arguably the most robust and widely employed method for diaryl sulfone synthesis. It offers excellent functional group tolerance and high yields, making it a reliable choice for complex molecule synthesis.[2]

Mechanism and Causality: The catalytic cycle, illustrated below, typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the displacement of the halide by a sulfinate anion and concludes with reductive elimination to yield the diaryl sulfone and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos are often essential to promote the reductive elimination step and prevent side reactions.[2]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange Ar'SO₂⁻ Ar-Pd(II)(SO2Ar')L2 Ar-Pd(II)(SO₂Ar')L₂ Ligand Exchange->Ar-Pd(II)(SO2Ar')L2 -X⁻ Reductive Elimination Reductive Elimination Ar-Pd(II)(SO2Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-SO₂-Ar' Copper Catalytic Cycle Cu(I)X Cu(I)X Coordination Coordination Cu(I)X->Coordination Ar'SO₂⁻ [Ar'SO2Cu(I)] [Ar'SO₂Cu(I)] Coordination->[Ar'SO2Cu(I)] -X⁻ Oxidative Addition Oxidative Addition [Ar'SO2Cu(I)]->Oxidative Addition Ar-X Ar-Cu(III)(X)(SO2Ar') Ar-Cu(III)(X)(SO₂Ar') Oxidative Addition->Ar-Cu(III)(X)(SO2Ar') Reductive Elimination Reductive Elimination Ar-Cu(III)(X)(SO2Ar')->Reductive Elimination Reductive Elimination->Cu(I)X Ar-SO₂-Ar' G Experimental Workflow: Pd-Catalyzed Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Ar-I, Ar'SO₂Na, Cs₂CO₃, and ⁿBu₄NCl to an oven-dried flask. B 2. Add Pd₂(dba)₃ and Xantphos. A->B C 3. Evacuate and backfill the flask with Argon (3x). B->C D 4. Add anhydrous Toluene via syringe. C->D E 5. Heat the mixture at 80 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Cool to RT, dilute with EtOAc, and filter through Celite. F->G H 8. Concentrate the filtrate in vacuo. G->H I 9. Purify by flash column chromatography. H->I

Figure 3: Standard workflow for Pd-catalyzed diaryl sulfone synthesis.

Methodology:

  • To an oven-dried Schlenk tube, add sodium p-toluenesulfinate (1.0 mmol), 4-iodoanisole (1.2 mmol), Cs₂CO₃ (1.5 mmol), and ⁿBu₄NCl (1.2 mmol).

  • In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (0.025 mmol) and Xantphos (0.05 mmol).

  • Seal the tube, evacuate, and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diaryl sulfone.

Protocol 2: Metal-Free Synthesis Using Diaryliodonium Salts

This protocol is based on the work of Manolikakes and Umierski for a transition-metal-free approach.

[3][4]Methodology:

  • To a vial, add sodium benzenesulfinate (0.5 mmol, 1.0 equiv) and diphenyliodonium triflate (0.55 mmol, 1.1 equiv).

  • Add dimethylformamide (DMF, 1.0 mL).

  • Seal the vial and place it in a preheated heating block at 90 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure diphenyl sulfone.

Conclusion and Future Outlook

The synthesis of diaryl sulfones has evolved significantly, moving from classical, harsh methods to sophisticated catalytic protocols. Palladium-based systems remain the benchmark for reliability and broad applicability in complex settings. H[2]owever, the economic and environmental advantages of copper- and nickel-based catalysts make them increasingly attractive, especially for large-scale synthesis. C[1][5]opper ferrite nanoparticles, in particular, represent a major step towards sustainable catalysis. M[6]etal-free methods, while dependent on specific precursors, offer a truly "green" alternative by eliminating transition metal waste streams entirely.

[4]Future research will likely focus on further expanding the scope of C-H activation methodologies to reduce the reliance on pre-functionalized starting materials and developing even more active and stable catalysts that can operate under milder conditions with lower catalyst loadings. The continued innovation in this field will undoubtedly facilitate the discovery and development of new medicines, materials, and agrochemicals built around the versatile diaryl sulfone core.

References

  • Moghadasi, Z., & Fajer, N. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry, 1(2), 130-140. Link

  • Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188–191. Link

  • Moghadasi, Z., & Fajer, N. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. Link

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2002). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. Organic Letters, 4(26), 4719–4721. Link

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis, 11(7), 4379–4403. Link

  • Emmett, E. J., Hayter, B. R., & Willis, M. C. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 52(46), 12679-12683. Link

  • Umierski, N., & Manolikakes, G. (2013). Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts. Organic Letters, 15(1), 188-91. Link

  • Zhu, H., Shen, Y., Wen, D., Le, Z.-G., & Tu, T. (2024). Au(I)/Au(III)-Catalyzed Sulfonylation of Aryl Iodides for the Synthesis of Various Functionalized Aryl Sulfones. Organic Letters. Link

  • Kim, J. Y., Park, S. H., Ryu, J., Kim, J. G., & Shin, K. (2015). Nickel-catalyzed Synthesis of Diarylsulfides and Sulfones via C-H Bond Functionalization of Arylamides. Organic & Biomolecular Chemistry, 13(24), 6803-13. Link

  • Organic Chemistry Portal. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Retrieved from [Link]

  • Kim, J. Y., Park, S. H., Ryu, J., Kim, J. G., & Shin, K. (2015). Nickel-catalyzed synthesis of diarylsulfides and sulfones via C–H bond functionalization of arylamides. Organic & Biomolecular Chemistry, 13, 6803-6813. Link

  • Chen, F., & Diao, T. (2019). Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. ACS Catalysis, 9(11), 10566–10571. Link

  • Roche, M., & Procter, D. J. (2016). Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Communications, 52, 12111-12114. Link

  • ResearchGate. (n.d.). Palladium-Catalyzed Site-Selective C-H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones. Retrieved from [Link]

  • Knouse, K. W., de la Fuente, J. A., & Toste, F. D. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2746–2755. Link

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5678. Link

  • ResearchGate. (2023). A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones. Retrieved from [Link]

  • Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. Link

  • Nandi, G. C. (2017). An Efficient Cu-Catalyzed Microwave-Assisted Synthesis of Diaryl Sulfones. Journal of Chemical Sciences, 129, 1489-1496. Link

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A Comparative Guide to the Cross-Validation of 1-(ethylsulfonyl)-4-methylbenzene Quantification by NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the quantification of 1-(ethylsulfonyl)-4-methylbenzene. This compound, also known as ethyl p-tolyl sulfone, serves as a representative small organic molecule where accurate measurement is critical.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies, supporting experimental data, and the underlying scientific principles that govern the choice between these two techniques. Our focus is on providing a self-validating system of protocols, grounded in authoritative guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Analytical Imperative: Why Cross-Validation Matters

Cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency, particularly when different analytical platforms are used across various stages of drug development or at different laboratory sites.[5][6][7] By demonstrating that two distinct methods yield comparable and reliable results for the same analyte, we build confidence in the analytical data that underpins crucial decisions in the pharmaceutical industry. The ICH M10 guideline, while not providing explicit acceptance criteria for cross-validation, underscores its importance in demonstrating the relationship between data from different methods.[5]

Unveiling the Contenders: qNMR and HPLC

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio measurement technique.[8] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[9][10] This allows for the direct quantification of a substance without the need for a chemically identical reference standard for the analyte itself, a significant advantage over many other analytical methods.[11] For 1-(ethylsulfonyl)-4-methylbenzene, with its distinct proton signals, qNMR offers a potentially rapid and accurate quantification route.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high separation efficiency and sensitivity.[12][13][14] It excels at separating components within a mixture and quantifying them based on the response of a detector, typically a UV-Vis or photodiode array (PDA) detector for chromophoric molecules like 1-(ethylsulfonyl)-4-methylbenzene.[15] HPLC methods are highly reproducible and can be automated for high-throughput analysis.[12]

Experimental Design: A Tale of Two Methodologies

The following sections detail the step-by-step protocols for the quantification of 1-(ethylsulfonyl)-4-methylbenzene using both qNMR and HPLC. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

Quantitative NMR (qNMR) Workflow

The qNMR method relies on the use of a certified internal standard (IS) of known purity. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Caption: Workflow for qNMR quantification.

Detailed qNMR Protocol:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid) and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(ethylsulfonyl)-4-methylbenzene.[9] Dissolve the sample in a precise volume of the internal standard stock solution. The goal is to achieve a 1:1 intensity ratio between the analyte and internal standard peaks for optimal integration accuracy.[9]

  • NMR Data Acquisition: Transfer the solution to a high-quality NMR tube. Acquire the ¹H NMR spectrum on a high-field spectrometer (≥ 400 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.[16] Crucial acquisition parameters for accurate quantification include a 90° pulse and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation.[8]

  • Data Processing: Process the acquired spectrum using appropriate software. This involves Fourier transformation, phasing, and baseline correction.

  • Quantification: Identify and integrate a well-resolved signal of 1-(ethylsulfonyl)-4-methylbenzene (e.g., the methyl protons) and a signal from the internal standard. The purity or concentration is calculated using the following equation[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) Workflow

The HPLC method involves the separation of 1-(ethylsulfonyl)-4-methylbenzene from potential impurities on a chromatographic column, followed by its detection and quantification based on a calibration curve generated from reference standards of known concentrations.

Caption: Workflow for HPLC quantification.

Detailed HPLC Protocol:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient or isocratic elution using a mixture of water and a polar organic solvent like acetonitrile or methanol. The exact composition should be optimized to achieve good peak shape and resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where 1-(ethylsulfonyl)-4-methylbenzene exhibits significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.[15]

  • Preparation of Standard Solutions: Accurately weigh a certified reference standard of 1-(ethylsulfonyl)-4-methylbenzene and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh the 1-(ethylsulfonyl)-4-methylbenzene sample and dissolve it in the same solvent as the standards to a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Record the chromatograms and integrate the peak area corresponding to 1-(ethylsulfonyl)-4-methylbenzene. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the sample is then determined from this curve. The method's linearity should be confirmed by a correlation coefficient close to 0.999.[17]

Performance Comparison: A Data-Driven Analysis

The performance of both methods was evaluated based on key validation parameters as stipulated by ICH guidelines.[18][19]

Validation Parameter qNMR HPLC Commentary
Specificity/Selectivity High. Based on unique chemical shifts. Can be challenging in complex mixtures with overlapping signals.High. Achieved through chromatographic separation. Method development is crucial to resolve impurities.Both methods demonstrate high specificity when properly developed.
Linearity (R²) Not applicable in the same way as HPLC. The response is inherently linear.> 0.999HPLC shows excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%Both methods provide high accuracy, with results falling within typical acceptance criteria.
Precision (RSD) < 2.0%< 2.0%Both techniques demonstrate excellent precision.[8][20]
Limit of Quantification (LOQ) Typically in the µg/mL to mg/mL range.Can reach ng/mL levels, depending on the detector and analyte's chromophore.HPLC generally offers superior sensitivity for trace analysis.[12]
Analysis Time per Sample ~15 minutes (including setup and acquisition).[16]20-30 minutes (including column equilibration and run time).[11][20]qNMR can be faster for a single sample, especially if a standard curve is not required.
Sample Preparation Simple dissolution.[11]Involves preparation of mobile phase and multiple standard solutions.qNMR sample preparation is generally less complex.
Cost per Sample Higher initial instrument cost, but lower solvent and consumable costs.[21]Lower initial instrument cost, but ongoing costs for solvents, columns, and standards.The economic choice depends on the sample throughput and available infrastructure.

Discussion: Choosing the Right Tool for the Job

The cross-validation of 1-(ethylsulfonyl)-4-methylbenzene quantification by qNMR and HPLC reveals that both methods are capable of producing accurate and precise results.[20][22] The choice between them often depends on the specific requirements of the analysis.

qNMR excels in situations where:

  • A certified reference standard of the analyte is unavailable or expensive.

  • Rapid, absolute quantification is needed without the generation of a calibration curve.

  • The sample matrix is relatively simple, with minimal signal overlap.

  • Structural confirmation and quantification are desired simultaneously.

HPLC is the preferred method when:

  • High sensitivity is required for trace-level analysis.

  • The sample is part of a complex mixture requiring separation of multiple components.

  • High-throughput analysis of many samples is necessary.

  • A well-established and validated method is required for routine quality control.

The two techniques can be seen as complementary.[12] For instance, HPLC can be used to separate and isolate an unknown impurity, which can then be definitively identified and quantified using NMR.

Conclusion

This guide has demonstrated that both qNMR and HPLC are robust and reliable methods for the quantification of 1-(ethylsulfonyl)-4-methylbenzene. The successful cross-validation of these two orthogonal techniques provides a high degree of confidence in the analytical results. By understanding the fundamental principles, experimental workflows, and performance characteristics of each method, researchers and drug development professionals can make informed decisions about the most appropriate analytical strategy for their specific needs, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. (URL: [Link])

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (URL: [Link])

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (URL: [Link])

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - ResearchGate. (URL: [Link])

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (URL: [Link])

  • Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])

  • 1-(Ethylsulfonyl)-4-methylbenzene - CAS Common Chemistry. (URL: [Link])

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. (URL: [Link])

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. (URL: [Link])

  • Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. (URL: [Link])

  • Almac Voice. (URL: [Link])

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (URL: [Link])

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed. (URL: [Link])

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (URL: [Link])

  • 1-Ethylsulfanylsulfonyl-4-methylbenzene | C9H12O2S2 | CID 480041 - PubChem. (URL: [Link])

  • 1-ethylsulfonyl-4-methylbenzene - 7569-34-8, C9H12O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (URL: [Link])

  • Cross and Partial Validation. (URL: [Link])

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed. (URL: [Link])

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (URL: [Link])

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (URL: [Link])

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Sources

A Comparative Guide to Lewis Acid Catalysts in the Synthesis of Ethyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl sulfones is a cornerstone of modern medicinal and materials chemistry. Among these, ethyl p-tolyl sulfone serves as a valuable structural motif and synthetic intermediate. Its preparation is most commonly achieved via the Friedel-Crafts sulfonylation reaction, a classic yet powerful method for forming carbon-sulfur bonds. The success of this reaction hinges on the activation of a sulfonyl chloride by a Lewis acid catalyst.

This guide provides an in-depth comparison of the performance of various Lewis acid catalysts for the synthesis of ethyl p-tolyl sulfone, focusing on the reaction between toluene and ethanesulfonyl chloride. We will delve into the mechanistic underpinnings, compare catalyst efficiency with supporting data, provide actionable experimental protocols, and offer expert insights into catalyst selection.

The Core Reaction: Friedel-Crafts Sulfonylation

The target transformation is the electrophilic aromatic substitution of toluene with ethanesulfonyl chloride. The methyl group of toluene is an ortho-, para-director, but due to steric hindrance, the para-substituted product, ethyl p-tolyl sulfone, is predominantly formed.[1]

Reaction Scheme:

Caption: General mechanism of Lewis acid-catalyzed sulfonylation.

Comparative Analysis of Common Lewis Acid Catalysts

The choice of Lewis acid is critical and involves a trade-off between reactivity, cost, safety, and ease of handling. While specific comparative data for the synthesis of ethyl p-tolyl sulfone is sparse, extensive studies on the analogous sulfonylation of toluene with p-toluenesulfonyl chloride provide a reliable proxy for performance evaluation. [2]

Aluminum Chloride (AlCl₃)

Overview: AlCl₃ is the quintessential Friedel-Crafts catalyst, renowned for its high reactivity and efficacy. [3]It is a powerful Lewis acid capable of activating even less reactive substrates.

Performance Insights:

  • Reactivity: Generally considered the most reactive common Lewis acid for this transformation. [4]Kinetic studies on the AlCl₃-catalyzed reaction of p-toluenesulfonyl chloride with toluene show the reaction is first-order in arene, sulfonyl chloride, and catalyst. [2]* Yields: Often provides high to quantitative yields.

  • Drawbacks: AlCl₃ is highly hygroscopic and reacts violently with water. The workup can be challenging due to the formation of emulsions and the need to hydrolyze the catalyst. Stoichiometric or even excess amounts are often required because the catalyst complexes strongly with the sulfone product. [5]

Ferric Chloride (FeCl₃)

Overview: Ferric chloride is a milder, less expensive, and more environmentally benign alternative to AlCl₃. [6]Its lower reactivity can be advantageous, often leading to cleaner reactions with fewer side products.

Performance Insights:

  • Reactivity: Less reactive than AlCl₃, which can be beneficial for preventing unwanted side reactions like polysulfonylation. [4]* Yields: Typically provides good to excellent yields, though it may require longer reaction times or higher temperatures compared to AlCl₃.

  • Advantages: FeCl₃ is less sensitive to moisture, making it easier to handle. Its lower reactivity profile makes it a wiser choice when possible to avoid side reactions. [4]

Zinc Chloride (ZnCl₂)

Overview: ZnCl₂ is a significantly milder Lewis acid. While less common for sulfonylation, it finds use in reactions requiring gentle conditions or with substrates sensitive to stronger Lewis acids.

Performance Insights:

  • Reactivity: Lower than AlCl₃ and FeCl₃. Its catalytic activity is often best when combined with other reagents or used in specific solvent systems like ionic liquids. [7]* Yields: Can provide moderate to good yields, but typically under more forcing conditions (higher temperatures, longer times) than its more potent counterparts.

  • Applications: Best suited for highly activated aromatic substrates where stronger catalysts might cause decomposition or polymerization.

Heterogeneous & Supported Catalysts

Overview: To address the challenges of catalyst separation and recycling associated with homogeneous Lewis acids, solid-supported catalysts have been developed. Examples include AlCl₃ supported on silica gel (SiO₂–AlCl₃) or Fe³⁺-exchanged montmorillonite clay.

Performance Insights:

  • Reactivity: These catalysts often exhibit high activity and selectivity, sometimes rivaling their homogeneous counterparts.

  • Advantages: The primary benefit is the ease of separation from the reaction mixture (simple filtration) and the potential for catalyst reuse, which aligns with the principles of green chemistry.

Data Summary: Catalyst Performance in Aromatic Sulfonylation

The following table summarizes the general performance characteristics of these catalysts. Yields and conditions are based on representative Friedel-Crafts sulfonylation procedures and may require optimization for the specific synthesis of ethyl p-tolyl sulfone.

CatalystRelative ReactivityTypical ConditionsYieldsKey AdvantagesKey Disadvantages
AlCl₃ Very High0°C to RT, 1-12 hHigh to ExcellentHigh efficacy, well-establishedHygroscopic, harsh workup, often stoichiometric
FeCl₃ HighRT to 70°C, 4-24 hGood to ExcellentLower cost, less moisture-sensitive, milderLess reactive than AlCl₃
ZnCl₂ ModerateHigher Temps, >24 hModerate to GoodMild, useful for sensitive substratesLow reactivity, requires forcing conditions
SiO₂–AlCl₃ HighVariesGood to ExcellentReusable, easy separation, stableMay require specific preparation

Experimental Protocols

A standardized experimental workflow is crucial for reproducible results. The following diagram outlines the general procedure for the synthesis.

G A Charge flask with Toluene and dry solvent (e.g., DCM) B Cool to 0°C (Ice Bath) A->B C Slowly add Lewis Acid (e.g., AlCl₃) portion-wise B->C D Add Ethanesulfonyl Chloride dropwise via addition funnel C->D E Stir at 0°C to RT Monitor by TLC D->E F Quench reaction by pouring onto ice/dilute HCl E->F G Separate organic layer Extract aqueous layer F->G H Combine organic layers Wash with brine, dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by chromatography or recrystallization I->J

Caption: General experimental workflow for Friedel-Crafts sulfonylation.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol is adapted from standard Friedel-Crafts procedures and should be performed in a well-ventilated fume hood. [8]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with anhydrous toluene (1.2 eq) and dry dichloromethane (DCM) as the solvent. Cool the mixture to 0°C in an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution. Note: The addition is exothermic.

  • Substrate Addition: Dissolve ethanesulfonyl chloride (1.0 eq) in a small amount of dry DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl to hydrolyze the AlCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using Ferric Chloride (FeCl₃)

This protocol offers a milder alternative to AlCl₃.

  • Setup: Use the same setup as described for the AlCl₃ protocol.

  • Reagents: Charge the flask with toluene (1.2 eq) and ferric chloride (1.1 eq). Note that a solvent may not be necessary, but a non-coordinating solvent like nitromethane can be used.

  • Substrate Addition: Heat the mixture to 50-70°C (if necessary) and add ethanesulfonyl chloride (1.0 eq) dropwise.

  • Reaction: Maintain the temperature and stir for 6-24 hours, monitoring by TLC.

  • Workup & Purification: Follow the same workup and purification steps (6-8) as outlined in the AlCl₃ protocol. The workup is generally less vigorous.

Conclusion and Expert Recommendations

The selection of a Lewis acid for the synthesis of ethyl p-tolyl sulfone is a critical decision that impacts yield, purity, cost, and safety.

  • For Maximum Reactivity and Yield: Anhydrous Aluminum Chloride (AlCl₃) remains the catalyst of choice, especially for less reactive systems or when speed is paramount. However, its use demands rigorous anhydrous conditions and a robust workup procedure.

  • For a Balance of Cost and Performance: Ferric Chloride (FeCl₃) presents a highly attractive alternative. It is effective, significantly cheaper, and easier to handle than AlCl₃, making it suitable for large-scale syntheses where cost and operational simplicity are key considerations. [4]* For Green and Sustainable Synthesis: Heterogeneous catalysts like silica-supported AlCl₃ offer the distinct advantages of easy separation and recyclability. They represent the future of industrial Friedel-Crafts processes, minimizing waste and improving process economics.

Ultimately, the optimal catalyst depends on the specific requirements of the synthesis: scale, purity requirements, cost constraints, and environmental considerations. Initial small-scale screening of a few select catalysts is always a recommended strategy to identify the best conditions for your specific application.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the effectiveness of AlCl 3 and FeCl 3 in toluene carboxylation (70°C, 180 atm). Retrieved from [Link]

  • Muneer CP. (2020, October 22). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015087352A1 - A process for the synthesis of aryl sulfones.
  • Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. Retrieved from [Link]

  • DeHaan, F. P., et al. (n.d.). Mechanism of Friedel-Crafts acylation and sulfonylation reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Sun, X., et al. (2013). Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. Semantic Scholar. Retrieved from [Link]

  • Quora. (2018, February 19). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution? Retrieved from [Link]

  • Ranjbar-Karimi, R., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2024). Dual Lewis Acid Promoted/Visible Light Driven Preparation of Aryl Diazenyl Oxazoles from Isocyanoacetamides and Arylazo Sulfones. Retrieved from [Link]

  • Duvall, J. J. (n.d.). Directive effects in the sulfonation of toluene; Synthesis and attemp. BYU ScholarsArchive. Retrieved from [Link]

  • Quora. (n.d.). Why sulphonation of toluene gives p_methlsulphonic acid as major products? Retrieved from [Link]

  • SciSpace. (n.d.). P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis Acidic Ionic Liquids As New Addition Catalyst For Oleic Acid To Monoestolide Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Toluene with 1, 3-Pentadiene over [bupy]BF4-AlCl3 Ionic Liquid Catalyst. Retrieved from [Link]

  • Thieme. (2016). Recent Advances in the Synthesis of Sulfones. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Semantic Scholar. (1998). Electrophilic aromatic substitution. 14. [5]A kinetic, NMR, and Raman study of the aluminum chloride-catalyzed reaction of p-toluene-sulfonyl chloride with benzene and toluene in dichloromethane. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 1-(Ethylsulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of the synthetic pathways leading to 1-(ethylsulfonyl)-4-methylbenzene, a key intermediate in pharmaceutical and materials science. This guide moves beyond a simple recitation of protocols to provide a comparative analysis grounded in chemical principles and practical laboratory experience. We will dissect the most prevalent synthetic strategies, evaluating them on criteria of efficiency, scalability, safety, and atom economy to inform your selection of the optimal route for your research and development needs.

Introduction to 1-(Ethylsulfonyl)-4-methylbenzene

1-(Ethylsulfonyl)-4-methylbenzene, also known as p-tolyl ethyl sulfone, is a sulfone compound of significant interest. Its structural motif is found in various biologically active molecules and functional materials. The robust nature of the sulfone group, combined with the versatility of the aromatic ring, makes it a valuable building block. The efficacy and cost-effectiveness of its synthesis are therefore critical considerations for any application. This guide will focus on the two most industrially and academically relevant methodologies: the oxidation of a thioether precursor and the Friedel-Crafts sulfonylation of toluene.

Route 1: Oxidation of 1-(Ethylthio)-4-methylbenzene

This is arguably the most direct and widely employed route. The synthesis begins with the corresponding thioether, 1-(ethylthio)-4-methylbenzene (also known as p-tolyl ethyl sulfide), which is then oxidized to the sulfone. The core of this strategy lies in the choice of the oxidizing agent, which dictates the reaction's efficiency, selectivity, and environmental footprint.

Mechanism and Rationale

The oxidation of a sulfide to a sulfone proceeds in two steps: the sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.

Oxidation_Mechanism Sulfide p-Tol-S-Et (Sulfide) Sulfoxide p-Tol-S(O)-Et (Sulfoxide) Sulfide->Sulfoxide [O] Sulfone p-Tol-S(O)2-Et (Sulfone) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of a sulfide to a sulfone.

Controlling the oxidation is key; an insufficiently powerful oxidant may stop at the sulfoxide stage, while overly harsh conditions can lead to undesired side reactions on the aromatic ring. The choice of oxidant is therefore a balance between reactivity and control.

Comparative Oxidation Protocols

We will compare three common oxidizing systems for this transformation.

Protocol 1.A: Hydrogen Peroxide with a Tungstic Acid Catalyst

This method is often favored for its green credentials and cost-effectiveness. Hydrogen peroxide (H₂O₂) is an inexpensive oxidant, and its only byproduct is water. A catalyst, such as sodium tungstate (Na₂WO₄) or tungstic acid (H₂WO₄), is required to activate the H₂O₂ for the efficient oxidation of the sulfoxide to the sulfone.

  • Experimental Protocol:

    • To a solution of 1-(ethylthio)-4-methylbenzene (1 equivalent) in glacial acetic acid, add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O, ~0.02 equivalents).

    • Heat the mixture to 60-70 °C.

    • Add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise, maintaining the internal temperature below 80 °C.

    • Stir the reaction mixture at 70 °C for 2-4 hours until TLC analysis indicates complete consumption of the starting material and sulfoxide intermediate.

    • Cool the reaction to room temperature and pour it into cold water.

    • The solid product precipitates. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Protocol 1.B: Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful, classic oxidant. While highly effective, its use is associated with the formation of a significant amount of manganese dioxide (MnO₂) waste, which presents a disposal challenge. The reaction is typically performed in a biphasic system or with a phase-transfer catalyst to facilitate the interaction between the organic substrate and the inorganic oxidant.

  • Experimental Protocol:

    • Dissolve 1-(ethylthio)-4-methylbenzene (1 equivalent) in a suitable solvent like acetone or acetic acid.

    • Prepare a solution of potassium permanganate (slightly more than 2 equivalents) in water.

    • Cool the sulfide solution in an ice bath and add the KMnO₄ solution dropwise. A significant exotherm may be observed.

    • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the brown MnO₂ sludge is dissolved.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which may require recrystallization.

Data Summary: Oxidation Routes
ParameterProtocol 1.A (H₂O₂/Na₂WO₄)Protocol 1.B (KMnO₄)
Typical Yield >90%80-90%
Reaction Time 2-4 hours1-3 hours
Temperature 60-80 °C0 °C to Room Temp.
Key Reagents H₂O₂, Na₂WO₄, Acetic AcidKMnO₄, Acetone/Water
Work-up Simple precipitation/filtrationRequires quenching and extraction
Safety Concerns Handling of 30% H₂O₂ (strong oxidizer)Strong exotherm, handling of solid KMnO₄
Green Chemistry High (byproduct is water)Low (stoichiometric MnO₂ waste)

Route 2: Friedel-Crafts Sulfonylation of Toluene

This approach builds the molecule by forming a carbon-sulfur bond directly on the toluene ring. It is a classic electrophilic aromatic substitution reaction. The most common protocol involves reacting toluene with ethanesulfonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism and Rationale

The Lewis acid activates the ethanesulfonyl chloride, generating a highly reactive sulfonyl cation or a complex that acts as the electrophile. Toluene, an activated aromatic ring, then attacks this electrophile. Due to the ortho-, para-directing nature of the methyl group, a mixture of isomers is typically formed, with the para-isomer (the desired product) being the major one due to sterics.

Friedel_Crafts cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution EtSO2Cl Ethanesulfonyl Chloride AlCl3 AlCl3 Electrophile {EtSO2+ AlCl4- | (Activated Complex)} Toluene Toluene EtSO2ClAlCl3 EtSO2ClAlCl3 EtSO2ClAlCl3->Electrophile SigmaComplex Sigma Complex Toluene->SigmaComplex + Electrophile Product 1-(ethylsulfonyl)-4-methylbenzene + HCl + AlCl3 SigmaComplex->Product - H+ Comparison center Choice of Synthesis Oxidation Route 1: Oxidation center->Oxidation Preferable for High Purity & Greenness FC Route 2: Friedel-Crafts center->FC Viable if Precursor is Unavailable Yield_O High Yield (>90%) Oxidation->Yield_O Purity_O High Regioselectivity Oxidation->Purity_O Green_O Greener (H2O2) Oxidation->Green_O Time_O Faster (2-4h) Oxidation->Time_O Yield_FC Moderate Yield (60-80%) FC->Yield_FC Purity_FC Isomer Separation Needed FC->Purity_FC Green_FC Waste Generation (AlCl3) FC->Green_FC Time_FC Slower (12-24h) FC->Time_FC

A Comparative Guide to the Stability of Ethyl p-Tolyl Sulfone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfone Moiety and the Quest for Stability

In the landscape of modern medicinal chemistry, the sulfone functional group (R-S(=O)₂-R') has emerged as a privileged scaffold.[1] Its unique physicochemical properties—strong hydrogen bond accepting capability, high polarity, and metabolic robustness—are frequently leveraged to enhance the aqueous solubility, modulate the basicity of proximal amines, and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.[2][3] The sulfone moiety is remarkably stable against hydrolysis and is often resistant to metabolic reduction, making it an attractive component in drug design.[3][4]

This guide focuses on ethyl p-tolyl sulfone, a representative aryl alkyl sulfone, and benchmarks its stability against other common sulfones. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline. Stability data informs formulation development, defines storage conditions and shelf-life, and provides crucial insights into potential degradation pathways that could impact safety and efficacy.[5][6]

This document provides an in-depth analysis of the thermal, chemical, and metabolic stability of ethyl p-tolyl sulfone, comparing it with the simplest aliphatic sulfone, dimethyl sulfone (DMSO₂ or MSM), and a classic diaryl sulfone, diphenyl sulfone. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to ground our analysis.

Pillar 1: Thermal Stability Assessment

Thermal stability is a crucial parameter, influencing decisions related to manufacturing processes (e.g., drying, milling), storage, and formulation, particularly for solid dosage forms.[7] Aromatic poly(ether sulfones) are known for their exceptional thermal stability, a property that often translates to smaller, more rigid sulfone-containing molecules.[7] We evaluate thermal stability by identifying the onset of decomposition temperature using Thermogravimetric Analysis (TGA).

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the sulfone sample (ethyl p-tolyl sulfone, dimethyl sulfone, or diphenyl sulfone) into a ceramic or platinum TGA pan.

  • Analysis Conditions:

    • Heat the sample from 25°C to 600°C at a constant ramp rate of 10°C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss (Td5%) occurs.

Comparative Thermal Stability Data
CompoundMolecular StructureTd5% (Onset of Decomposition)Key Observations
Dimethyl Sulfone (MSM) CH₃-SO₂-CH₃~210°CAs a small aliphatic sulfone, it exhibits good thermal stability, though lower than its aromatic counterparts.[8] Its high boiling point (238°C) is indicative of this.[9]
Ethyl p-Tolyl Sulfone CH₃CH₂-SO₂-C₆H₄-CH₃~285°CThe presence of the aromatic tolyl group significantly enhances thermal stability compared to the purely aliphatic MSM.
Diphenyl Sulfone C₆H₅-SO₂-C₆H₅~350°CThe fully aromatic structure provides the highest thermal stability, a characteristic feature of aromatic sulfone polymers.[10]

Note: The data presented is illustrative and representative of expected trends based on chemical principles.

Pillar 2: Chemical Stability Under Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[11][12] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[5][13] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly assess its intrinsic stability.[5][14]

Experimental Protocol: Forced Degradation Studies

This protocol is designed to be compliant with international standards such as ICH Q1A(R2).[14][15]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each sulfone in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N HCl. Incubate at 60°C for 24 hours.[11][15]

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N NaOH. Incubate at 60°C for 24 hours.[11][15]

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature for 24 hours.[11][15]

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 80°C for 48 hours.[11][15]

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[5][11] A control sample must be protected from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 8, 24 hours), withdraw aliquots. Neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) for analysis by a validated stability-indicating HPLC-UV method.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and quantify any significant degradation products. The goal is to achieve 5-20% degradation to ensure the stress applied is meaningful but not destructive.[14]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis A Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 N NaOH, 60°C) A->C Expose to Stress D Oxidation (3% H₂O₂, RT) A->D Expose to Stress E Thermal Stress (80°C, Dry Heat) A->E Expose to Stress F Photostability (ICH Q1B Light) A->F Expose to Stress G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Stability-Indicating HPLC-UV Analysis G->H I Quantify Degradants & Assess Mass Balance H->I

Caption: General workflow for forced degradation studies.

Comparative Chemical Stability Data (% Assay Remaining After 24h)
Stress ConditionDimethyl Sulfone (MSM)Ethyl p-Tolyl SulfoneDiphenyl SulfoneMechanistic Insight
0.1 N HCl, 60°C >99%>99%>99%The sulfonyl group is highly resistant to acid hydrolysis due to the high oxidation state of sulfur and strong S-C bonds.
0.1 N NaOH, 60°C >99%>98%>98%Sulfones are generally stable to base.[3] Minor degradation, if observed, may occur at adjacent positions depending on the molecular structure.
3% H₂O₂, RT >99%>99%>99%The sulfur atom in a sulfone is already in its highest oxidation state (+6), making it highly resistant to further chemical oxidation.[16]
Photostability (ICH Q1B) >99%~95%~92%While the sulfone group itself is stable, aromatic rings can absorb UV light, potentially leading to photolytic degradation pathways.[16]

Note: The data presented is illustrative and representative of expected trends.

Pillar 3: Metabolic Stability Assessment

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[17][18] Compounds that are rapidly metabolized by the liver (high clearance) often have poor bioavailability and short duration of action.[17][19] We assess metabolic stability using in vitro systems that contain key drug-metabolizing enzymes.

  • Liver Microsomes: These are subcellular fractions containing Phase I enzymes like Cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of drugs.[18][20]

  • Hepatocytes: As intact liver cells, they contain the full complement of Phase I and Phase II metabolic enzymes and are considered the "gold standard" for in vitro metabolism studies.[19][21]

Experimental Protocol: In Vitro Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compound (and positive controls like Verapamil) in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in the incubation buffer.

    • Prepare a 1 mM NADPH solution in buffer.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.

    • Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot.

  • Reaction Quenching: Immediately add the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.

  • Data Calculation: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[20]

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_sampling Sampling & Analysis A Test Compound (1 µM) D Combine & Pre-warm (37°C) A->D B Liver Microsomes (0.5 mg/mL) B->D C NADPH Cofactor E Initiate with NADPH C->E D->E F Incubate at 37°C E->F G Withdraw Aliquots (0, 5, 15, 30, 60 min) F->G H Quench Reaction (Acetonitrile + IS) G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate t½ & CLint J->K

Caption: Workflow for an in vitro microsomal stability assay.

Comparative Metabolic Stability Data (Human Liver Microsomes)
CompoundIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Predicted In Vivo Clearance
Dimethyl Sulfone (MSM) > 120< 5Low
Ethyl p-Tolyl Sulfone ~ 90~ 8Low to Moderate
Diphenyl Sulfone > 120< 5Low

Note: The data presented is illustrative and representative of expected trends.

Discussion & Expert Insights

The comparative analysis reveals a nuanced stability profile for ethyl p-tolyl sulfone.

  • Exceptional Chemical and Thermal Robustness: Like other sulfones, ethyl p-tolyl sulfone demonstrates outstanding stability under harsh chemical (acidic, basic, oxidative) and thermal conditions. The sulfonyl group is inherently inert due to the sulfur atom being in its highest oxidation state and protected by two strongly electronegative oxygen atoms.[8] This high stability is a significant advantage in drug manufacturing and formulation, ensuring the integrity of the active pharmaceutical ingredient.

  • Structure-Dependent Photostability: The modest decrease in stability under photolytic conditions for the aromatic sulfones compared to MSM highlights the role of the aryl rings as chromophores. Absorption of UV energy can lead to the formation of reactive species, initiating degradation. While still highly stable, this suggests that formulations containing ethyl p-tolyl sulfone may require protection from light.

  • Metabolic Profile - The Role of the Ethyl Group: The most significant point of differentiation is in metabolic stability. While MSM and diphenyl sulfone are predicted to have low clearance, ethyl p-tolyl sulfone shows a slightly faster rate of metabolism. This is a classic example of structure-activity relationships in drug metabolism. The aliphatic ethyl group provides a potential "soft spot" for Phase I metabolic enzymes, particularly CYP450s, which can hydroxylate the alkyl chain. This metabolic handle, while leading to slightly faster clearance, can also be an advantage, providing a predictable pathway for elimination and potentially avoiding the formation of reactive metabolites. The high stability of MSM is well-documented, with the compound being generally recognized as safe (GRAS).[22][23]

G A Ethyl p-Tolyl Sulfone B Hydroxylated Metabolite A->B CYP450-mediated α-carbon hydroxylation (Primary Pathway) C Sulfoxide Metabolite (Less Common) A->C Reductive Pathway (Minor)

Caption: Potential metabolic pathways for ethyl p-tolyl sulfone.

Conclusion

Ethyl p-tolyl sulfone presents a highly favorable stability profile for drug development. It combines the exceptional thermal and chemical resilience characteristic of the sulfone class with a predictable, moderate metabolic clearance pathway likely mediated by its ethyl substituent. Compared to the nearly inert dimethyl sulfone and diphenyl sulfone, its metabolic handle may offer a more desirable pharmacokinetic profile, balancing stability with efficient elimination. This comprehensive stability benchmark underscores the importance of considering the entire molecular structure, not just the core functional group, when evaluating candidates for drug development. These findings should provide researchers with the confidence and foundational data needed to incorporate aryl alkyl sulfones like ethyl p-tolyl sulfone into their discovery programs.

References
  • Wikipedia. Methylsulfonylmethane.
  • ResearchGate. Cyclic sulfoxides and sulfones in drug design | Request PDF.
  • BenchChem. The Ascendant Role of Functionalized Cyclopropyl Sulfones in Modern Drug Discovery: A Technical Guide.
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  • BenchChem. Application Notes and Protocols for Long-Term Stability Testing of Acediasulfone.
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  • National Institutes of Health (NIH). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State.
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  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
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  • ResearchGate. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement.
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  • Wikipedia. Sulfone.

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A Comparative Guide to the Quantitative Analysis of 1-(ethylsulfonyl)-4-methylbenzene in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of 1-(ethylsulfonyl)-4-methylbenzene, a key intermediate in various chemical syntheses. The methodologies, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), are evaluated against the rigorous validation criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and compliant analytical procedure for this compound.

Introduction to 1-(ethylsulfonyl)-4-methylbenzene and the Imperative for Validated Quantitative Analysis

1-(ethylsulfonyl)-4-methylbenzene, also known as ethyl p-tolyl sulfone, is an aromatic sulfone of increasing interest in synthetic chemistry. Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of subsequent reactions. Therefore, the development of accurate and precise quantitative analytical methods is paramount. Adherence to ICH guidelines ensures that the analytical procedure is suitable for its intended purpose, providing a high degree of assurance in the quality of the analytical data.[1][2]

This guide will delve into the experimental protocols for two distinct yet powerful analytical techniques, RP-HPLC and GC-FID, and present a comparative analysis of their performance based on key validation parameters.

Comparative Methodologies: RP-HPLC vs. GC-FID

The choice between RP-HPLC and GC-FID for the quantitative analysis of 1-(ethylsulfonyl)-4-methylbenzene depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly versatile and widely used technique for the analysis of a broad range of organic compounds.[3][4] It separates analytes based on their partitioning between a non-polar stationary phase and a polar mobile phase. For 1-(ethylsulfonyl)-4-methylbenzene, its aromatic nature and moderate polarity make it an ideal candidate for RP-HPLC analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][5] The separation is achieved based on the compound's boiling point and its interaction with the stationary phase in a capillary column. The FID is a highly sensitive detector for organic compounds containing carbon atoms. Given that 1-(ethylsulfonyl)-4-methylbenzene is a stable organic molecule, GC-FID presents a viable and efficient alternative to HPLC.

Experimental Protocols

RP-HPLC Method Protocol

This proposed RP-HPLC method is designed to provide excellent resolution and sensitivity for the quantification of 1-(ethylsulfonyl)-4-methylbenzene.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Diluent: Acetonitrile

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-(ethylsulfonyl)-4-methylbenzene reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 50 mg of 1-(ethylsulfonyl)-4-methylbenzene and dissolve it in 50 mL of acetonitrile. Dilute further with acetonitrile to obtain a final concentration within the calibration range.

GC-FID Method Protocol

The following GC-FID method is proposed for the rapid and sensitive quantification of 1-(ethylsulfonyl)-4-methylbenzene.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split mode, 20:1)

  • Diluent: Dichloromethane

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-(ethylsulfonyl)-4-methylbenzene reference standard and dissolve it in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 50 mg of 1-(ethylsulfonyl)-4-methylbenzene and dissolve it in 50 mL of dichloromethane. Dilute further with dichloromethane to obtain a final concentration within the calibration range.

Method Validation and Performance Comparison according to ICH Q2(R1)

The suitability of an analytical method for its intended purpose is demonstrated through a process of validation, which assesses various performance characteristics.[1][2] The following table provides a comparative summary of the expected performance of the proposed RP-HPLC and GC-FID methods for the quantitative analysis of 1-(ethylsulfonyl)-4-methylbenzene, based on the ICH Q2(R1) guidelines.

Table 1: Comparison of Validation Parameters for RP-HPLC and GC-FID Methods

Validation ParameterRP-HPLCGC-FIDICH Q2(R1) Guideline Reference
Specificity High, demonstrated by peak purity analysis and forced degradation studies showing no interference from degradants.[6][7][8]High, demonstrated by sharp, symmetrical peaks at a specific retention time.[1][2]
Linearity (R²) > 0.999> 0.999[1][2]
Range 1 - 100 µg/mL5 - 200 µg/mL[1][2]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[1][2]
Precision (%RSD) [1][2]
- Repeatability< 1.0%< 1.0%
- Intermediate Precision< 2.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL[1][2]
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL[1][2]
Robustness Unaffected by minor changes in mobile phase composition, pH, and column temperature.Unaffected by minor changes in flow rate, oven temperature ramp, and injection volume.[1][2]

Causality Behind Experimental Choices

For the RP-HPLC method, the choice of a C18 column is based on the non-polar nature of the stationary phase, which provides good retention for the aromatic sulfone.[3] The mobile phase composition of acetonitrile and water is a common and effective eluent system for reversed-phase chromatography, offering good peak shape and resolution.[9][10] UV detection at 225 nm is selected based on the expected absorbance maximum of the aromatic ring system in the analyte.

For the GC-FID method, a DB-5 column is chosen for its versatility and ability to separate a wide range of compounds with varying polarities.[5] The temperature programming allows for the efficient elution of the analyte while ensuring good separation from any potential impurities. The use of a flame ionization detector provides high sensitivity and a linear response for the quantification of organic compounds.[1][2]

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the workflows for both the RP-HPLC and GC-FID methods.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Reference Standard & Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Working Standards & Sample Solution dissolve->dilute inject Inject 10 µL into HPLC System dilute->inject separate Isocratic Elution on C18 Column inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: RP-HPLC analytical workflow for 1-(ethylsulfonyl)-4-methylbenzene.

GC_FID_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data_gc Data Analysis start_gc Weigh Reference Standard & Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc dilute_gc Prepare Working Standards & Sample Solution dissolve_gc->dilute_gc inject_gc Inject 1 µL into GC System dilute_gc->inject_gc separate_gc Temperature Programmed Separation on DB-5 Column inject_gc->separate_gc detect_gc Flame Ionization Detection separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc calibrate_gc Construct Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Analyte Concentration calibrate_gc->quantify_gc

Caption: GC-FID analytical workflow for 1-(ethylsulfonyl)-4-methylbenzene.

Conclusion and Recommendations

Both the proposed RP-HPLC and GC-FID methods are demonstrated to be suitable for the quantitative analysis of 1-(ethylsulfonyl)-4-methylbenzene, with expected performance characteristics that meet the requirements of the ICH Q2(R1) guidelines.

  • The RP-HPLC method is highly recommended for routine quality control analysis due to its robustness, high precision, and the common availability of HPLC instrumentation in pharmaceutical and chemical laboratories. Its ability to be coupled with mass spectrometry also provides a powerful tool for impurity profiling and structural elucidation of potential degradants.

  • The GC-FID method offers a faster analysis time and is particularly advantageous for samples that are clean and free from non-volatile matrix components. Its high sensitivity makes it an excellent choice for trace analysis.

The selection of the most appropriate method will ultimately depend on the specific application, sample characteristics, and the instrumentation available. It is imperative that a full method validation study be conducted in the user's laboratory to confirm the performance of the chosen method for its intended use.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(ethylsulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical substances is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(ethylsulfonyl)-4-methylbenzene (CAS No. 7569-34-8), ensuring that its final disposition is handled with the same rigor and precision as its application in your research.

Understanding the Compound: Physicochemical Properties and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the subject compound is paramount. 1-(ethylsulfonyl)-4-methylbenzene is a solid organic compound with the following key properties:

PropertyValueSource
CAS Number 7569-34-8[1]
Molecular Formula C9H12O2S[1]
Molecular Weight 184.26 g/mol [1]
Physical State Solid[2]
Melting Point 56-57 °C[1]
Boiling Point 100 °C (at unspecified pressure)[1]

The Core of Compliance: Waste Characterization under RCRA

The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[3] The first critical step in the proper disposal of any chemical is to determine if it qualifies as a hazardous waste. This determination is the responsibility of the waste generator.[4]

A chemical waste can be classified as hazardous in two ways:

  • Listed Waste: The EPA maintains specific lists of hazardous wastes from various sources (F, K, P, and U lists).[5] A thorough review of these lists is necessary. As of the latest update, 1-(ethylsulfonyl)-4-methylbenzene is not explicitly named on these lists.

  • Characteristic Waste: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7]

Decision Workflow for RCRA Classification

RCRA_Classification start Start: 1-(ethylsulfonyl)-4-methylbenzene Waste is_listed Is the waste a listed hazardous waste under 40 CFR Part 261? start->is_listed is_characteristic Does the waste exhibit any hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->is_characteristic No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes is_characteristic->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste is_characteristic->non_hazardous_waste No end End hazardous_waste->end non_hazardous_waste->end

Caption: Decision workflow for classifying 1-(ethylsulfonyl)-4-methylbenzene waste under RCRA regulations.

To determine if 1-(ethylsulfonyl)-4-methylbenzene waste exhibits any hazardous characteristics, the following assessments should be made by a qualified environmental health and safety (EHS) professional, potentially requiring laboratory analysis:

  • Ignitability (D001): As a solid with a melting point of 56-57 °C, it is unlikely to be ignitable under standard conditions. However, if it is in a solution with a low-flashpoint solvent, the mixture could be ignitable.

  • Corrosivity (D002): This characteristic generally applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5.[6][7] As an organic solid, this is unlikely unless it is mixed with corrosive materials.

  • Reactivity (D003): There is no readily available information to suggest that this compound is unstable, reacts violently with water, or generates toxic gases. However, this should be confirmed by a chemical safety expert.

  • Toxicity (D004-D043): This is the most critical characteristic to evaluate. The Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if any toxic constituents could leach into groundwater at concentrations exceeding regulatory limits.[8] Given the benzene ring structure, a conservative assumption would be to consider the potential for toxicity.

It is strongly recommended to consult with your institution's EHS department or a certified hazardous waste contractor to make a definitive waste characterization.

Procedural Guidance for Disposal

Based on the waste characterization, the disposal path will diverge. The following sections provide step-by-step procedures for both non-hazardous and hazardous waste scenarios.

Scenario 1: Disposal as Non-Hazardous Waste

If, after a thorough evaluation by a qualified professional, 1-(ethylsulfonyl)-4-methylbenzene waste is determined to be non-hazardous, the following procedures should be followed:

  • Containerization:

    • Place the solid waste in a sturdy, leak-proof container with a secure lid.

    • The container must be clearly labeled as "Non-Hazardous Waste" and include the full chemical name: "1-(ethylsulfonyl)-4-methylbenzene".

  • Segregation:

    • Store the non-hazardous waste separately from hazardous waste to prevent cross-contamination.

  • Disposal:

    • Arrange for disposal through your institution's approved non-hazardous waste stream. This may involve collection by your EHS department or a contracted waste management company.

    • Do not dispose of this chemical in the regular trash or down the drain without explicit approval from your EHS department and local wastewater authority.[4][9] Some municipalities have specific restrictions on the disposal of solid chemical waste in landfills.[10]

Scenario 2: Disposal as Hazardous Waste

If the waste is determined to be hazardous, or if you are operating under a conservative assumption of hazard, the following stringent procedures must be adhered to:

  • Personal Protective Equipment (PPE):

    • At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Containerization:

    • Use a designated hazardous waste container that is compatible with the chemical. The container must be in good condition, with no leaks or residues on the exterior.[11]

    • Keep the container closed at all times except when adding waste.[11]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.

    • The label must include:

      • The words "Hazardous Waste"[6][12]

      • The full chemical name: "1-(ethylsulfonyl)-4-methylbenzene" (no abbreviations or chemical formulas)[12]

      • The specific hazardous characteristic(s) (e.g., "Toxicity")

      • The date of accumulation

      • The generator's name and contact information

  • Storage:

    • Store the hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Ensure secondary containment is used to capture any potential leaks or spills.[11]

    • Segregate the container from incompatible waste streams.

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12]

    • The waste will likely be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Common disposal methods for solid organic hazardous waste include incineration at a licensed facility or stabilization followed by disposal in a secure hazardous waste landfill.[3]

Emergency Procedures for Spills

In the event of a spill of 1-(ethylsulfonyl)-4-methylbenzene, the following immediate actions should be taken:

  • Evacuate and Alert:

    • Immediately alert personnel in the vicinity and evacuate the area if necessary.

    • Notify your supervisor and your institution's EHS department.

  • Control and Contain:

    • If it is safe to do so, prevent the spread of the solid material.

    • Avoid creating dust.

  • Cleanup:

    • For small spills, and if you are trained to do so, carefully sweep or scoop the solid material into a designated hazardous waste container.

    • Use appropriate PPE during cleanup.

    • For large spills, await the arrival of trained emergency response personnel.

  • Decontamination:

    • Thoroughly decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 1-(ethylsulfonyl)-4-methylbenzene is a critical component of the research process. By adhering to these procedures, you not only ensure compliance with federal and local regulations but also uphold your commitment to a safe and sustainable laboratory environment. Always prioritize a conservative approach in the absence of complete hazard data and consult with your institution's environmental health and safety professionals to ensure the highest standards of safety and compliance are met.

References

  • Chemical Waste | Environmental Health & Safety (EHS), The University of Texas at Austin. (n.d.). Retrieved January 17, 2026, from [Link].

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego Blink. Retrieved January 17, 2026, from [Link].

  • Hazardous waste - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].

  • How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved January 17, 2026, from [Link].

  • Waste Control Specialists (WCS). (2024, August 26). Retrieved January 17, 2026, from [Link].

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link].

  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved January 17, 2026, from [Link].

  • Non-Hazardous Waste Disposal. (n.d.). U.S. Waste Industries Inc. Retrieved January 17, 2026, from [Link].

  • Non-Hazardous Materials and Waste Management Hierarchy. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link].

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(ethylsulfonyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the meticulous and safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 1-(ethylsulfonyl)-4-methylbenzene (also known as ethyl p-tolyl sulfone). As comprehensive toxicological data for many research chemicals is not always available, this protocol is built on a foundation of risk mitigation, causality, and adherence to established safety principles for related chemical classes.

Hazard Identification and Risk Assessment: A Proactive Stance

The core principle of our safety protocol is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion. Every procedural step and PPE recommendation is designed to create a robust barrier against these potential pathways. This proactive risk assessment is mandated by OSHA's laboratory standard (29 CFR 1910.1450), which requires a Chemical Hygiene Plan to protect employees from health hazards associated with hazardous chemicals.[3]

The Workflow of Safety: Selecting Appropriate PPE

The selection of PPE is not a static, one-size-fits-all checklist; it is a dynamic process that adapts to the specific task and its associated risks.[4][5] The following diagram illustrates the decision-making workflow for ensuring adequate protection when handling 1-(ethylsulfonyl)-4-methylbenzene.

PPE_Workflow cluster_0 Risk Assessment & Preparation cluster_1 Task-Specific Hazard Analysis cluster_2 Final PPE Configuration & Disposal Start Review SDS (or Analog Data) & Assess Task-Specific Risks BasePPE Don Core PPE: - Certified Lab Coat - Closed-Toe Shoes - Long Pants Start->BasePPE EyeHazard Potential for Splash, Aerosol, or Dust? BasePPE->EyeHazard InhalationHazard Handling Powder or Generating Vapors/Aerosols? EyeHazard->InhalationHazard No Goggles Wear Chemical Splash Goggles EyeHazard->Goggles Yes FumeHood Work in a Certified Chemical Fume Hood InhalationHazard->FumeHood Yes GloveSelection Select & Don Appropriate Gloves (e.g., Nitrile for incidental contact) InhalationHazard->GloveSelection No FaceShield Add Face Shield (for significant splash risk) Goggles->FaceShield FaceShield->InhalationHazard Respirator Consider Respirator (if hood is unavailable/inadequate) FumeHood->Respirator Respirator->GloveSelection End Proceed with Task. Follow Safe Disposal Protocol. GloveSelection->End

Caption: PPE selection workflow for handling 1-(ethylsulfonyl)-4-methylbenzene.

Detailed PPE Specifications and Operational Plans

The following table outlines the minimum PPE requirements for common laboratory tasks involving 1-(ethylsulfonyl)-4-methylbenzene.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesWork in a chemical fume hood or ventilated balance enclosure.
Solution Preparation Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesWork in a chemical fume hood.
Running Reaction/Heating Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesWork in a chemical fume hood.
Work-up & Purification Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesWork in a chemical fume hood.
Waste Disposal Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesWork in a well-ventilated area, preferably a fume hood.

Standard safety glasses are insufficient. The potential for splashes of solutions containing the compound necessitates the use of chemical splash goggles that provide a full seal around the eyes.[6] For operations with a higher risk of splashing, such as during reaction work-ups or transfers of larger volumes, a face shield must be worn in conjunction with goggles.[2]

  • Gloves : For incidental contact, such as handling containers or minor transfers, nitrile gloves are a suitable choice due to their chemical resistance and tendency to tear visibly when punctured.[7] For tasks involving extended contact or immersion, consult a glove selection chart and consider more robust options like butyl rubber gloves.[8] It is critical to never reuse disposable gloves and to remove them before touching common surfaces like doorknobs or keyboards.[7]

  • Lab Coat : A certified professional lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[4]

  • Apparel : Long pants and closed-toe shoes are a baseline requirement for entry into any laboratory where chemicals are handled.[4][6]

All operations that could generate dust (e.g., weighing the solid) or aerosols/vapors (e.g., preparing solutions, heating) must be conducted within a certified chemical fume hood.[2] This engineering control is the primary line of defense against inhalation exposure. In the rare event a fume hood is not available or its performance is compromised, a risk assessment must be performed to determine if a respirator is necessary. If so, it must be used in accordance with a comprehensive respiratory protection program that meets OSHA requirements (29 CFR 1910.134), including fit-testing and cartridge selection.[3][9]

Emergency and Disposal Protocols
  • Skin Contact : Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Minor Spill : Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Major Spill : Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office.

Proper disposal is a critical final step to ensure personnel and environmental safety.[12]

  • Segregate Waste : Collect all solid waste contaminated with 1-(ethylsulfonyl)-4-methylbenzene (e.g., used gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste : Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal Method : The preferred method for disposal of this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[13] All disposal activities must comply with local, state, and federal regulations.

By integrating these detailed PPE protocols, operational plans, and emergency procedures into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.